(S)-BoroLeu-(-)-Pinanediol-CF3COOH
Description
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Properties
IUPAC Name |
(1S)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13+,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFQKJZNJYTMNI-AJQRTZQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Targeted Therapy: A Technical Guide to (S)-BoroLeu-(-)-Pinanediol-CF3COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (S)-BoroLeu-(-)-Pinanediol-CF3COOH (CAS 477254-69-6), a critical chiral building block in the synthesis of the pioneering proteasome inhibitor, Bortezomib. As Senior Application Scientists, our goal is to move beyond a simple recitation of facts. Instead, we will dissect the causality behind the molecular design, synthetic strategy, and analytical validation of this key intermediate, offering field-proven insights to empower your own research and development endeavors.
Strategic Importance in Oncology: The "Why" Behind the Molecule
This compound is not just another chemical intermediate; it is a testament to the power of stereocontrolled synthesis in modern medicine. Its primary significance lies in being a direct precursor to Bortezomib, a dipeptide boronic acid analogue that revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The efficacy of Bortezomib is intrinsically linked to its specific stereochemistry, which is meticulously established through intermediates like the topic compound.
The core of Bortezomib's activity is the boronic acid moiety, which acts as a potent and reversible inhibitor of the 26S proteasome.[3][4] The proteasome is a complex cellular machine responsible for degrading ubiquitinated proteins, playing a vital role in regulating cell cycle, apoptosis, and signaling pathways.[5] By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts these pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells which are highly dependent on the proteasome for survival.[3][4]
The synthesis of a single, active stereoisomer of Bortezomib is paramount.[1] This is where the strategic design of this compound becomes evident. The molecule incorporates two key features: the desired (S)-configuration at the alpha-carbon of the leucine analogue and the use of (-)-pinanediol as a chiral auxiliary. This "chiral handle" guides the stereochemistry of subsequent synthetic steps, ensuring the final active pharmaceutical ingredient (API) has the correct three-dimensional structure for optimal target engagement.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental for its successful application in synthesis and for ensuring the safety of laboratory personnel.
| Property | Value | Source(s) |
| CAS Number | 477254-69-6 | [6] |
| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [6] |
| Molecular Weight | 379.2 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Storage | Store at 2°C - 8°C in a well-closed container, protected from moisture and strong light/heat. | [7] |
The trifluoroacetic acid (CF₃COOH) salt form enhances the stability and handling characteristics of the aminoboronic acid ester. The free amine would be prone to decomposition, but its protonation by the strong acid, TFA, yields a stable, crystalline solid that is more amenable to storage and accurate weighing.
The Art of Asymmetric Synthesis: The Role of the Pinanediol Auxiliary
The synthesis of chiral α-aminoboronic acids is a significant challenge in organic chemistry. The use of pinanediol as a chiral auxiliary is a cornerstone of the widely applied Matteson homologation reaction, which allows for the stereocontrolled one-carbon extension of a boronic ester.[8]
The (-)-pinanediol moiety in this compound serves two critical functions:
-
Chiral Director: Derived from the naturally abundant chiral pool of α-pinene, the rigid, bicyclic structure of pinanediol creates a sterically defined environment around the boron atom. This steric hindrance dictates the facial selectivity of subsequent reactions at the adjacent carbon, ensuring the formation of the desired (S)-enantiomer with high diastereoselectivity (often >98% d.e.).[8]
-
Protecting Group: The boronic acid functional group is sensitive and can undergo various unwanted side reactions, such as the formation of trimeric boroxines.[1] The pinanediol ester protects the boronic acid from these reactions during synthesis and purification, enhancing its stability.[9][10]
The overall synthetic strategy leverages the pinanediol group to build the chiral center and then removes it in a later step to reveal the active boronic acid in the final drug substance.
Caption: Dual role of (-)-pinanediol as both a chiral director and a protecting group.
Quality Control and Analytical Characterization
Ensuring the chemical purity and stereochemical integrity of this compound is non-negotiable for its use in GMP (Good Manufacturing Practice) synthesis of an API. A robust analytical testing protocol is therefore essential.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the intermediate.[2][11] The goal is to separate the desired (S)-BoroLeu-(-)-Pinanediol from its corresponding (R)-enantiomer.
Illustrative Protocol:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) or Pirkle-type columns are common choices for separating chiral amines and their derivatives.[12][13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. Small amounts of an acidic or basic additive (like trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is standard.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision. A reference standard of the undesired (R)-enantiomer is necessary to confirm the peak identity and the method's ability to resolve the two.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment.
-
¹H NMR: Provides information on the proton environment, confirming the presence of the leucine side chain (isobutyl group), the pinanediol scaffold, and helps in assessing overall chemical purity by identifying signals from residual solvents or other impurities.
-
¹³C NMR: Complements the ¹H NMR by providing a map of the carbon skeleton.
-
¹¹B NMR: This is particularly informative for boronic acid derivatives. The chemical shift in the ¹¹B NMR spectrum can distinguish between the sp²-hybridized trigonal planar boron of the ester and a potential sp³-hybridized tetrahedral borate species.[14][15] For a pinanediol boronic ester, a characteristic signal is expected around δ 30-35 ppm in a non-coordinating solvent like CDCl₃.[16]
-
¹⁹F NMR: Useful for confirming the presence of the trifluoroacetate counter-ion, which will appear as a sharp singlet.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, which should show a prominent ion corresponding to the protonated free base [M+H]⁺ of the boronic ester.
Synthetic Pathway and Deprotection Strategy
The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to achieve high chirality. The subsequent removal of the pinanediol group is a critical final step before coupling with the next fragment in the Bortezomib synthesis.
Caption: General synthetic workflow from starting materials to Bortezomib coupling.
Deprotection of the Pinanediol Ester
While the pinanediol ester is stable, its removal requires specific conditions to cleave the B-O bonds without compromising the integrity of the rest of the molecule.[9] Several methods have been developed:
-
Transesterification: This is a common and effective method. The pinanediol ester is treated with another boronic acid, often isobutylboronic acid or phenylboronic acid, in a biphasic solvent system (e.g., hexanes and aqueous acid).[17] This exchanges the chiral pinanediol for the more readily removed diol or allows for the isolation of the free boronic acid. The expensive pinanediol auxiliary can often be recovered from the organic layer, which is a key consideration for process economics.[17]
-
Hydrolysis via Fluorinated Intermediates: Treatment with potassium hydrogen difluoride (KHF₂) can convert the boronate ester into a trifluoroborate salt.[18][19][20] These salts can then be hydrolyzed under acidic conditions (e.g., using TMSCl) to yield the free boronic acid.[20] This method can be advantageous for substrates where other methods are not effective.
The choice of deprotection method is critical and must be optimized to ensure high yield and purity, preventing racemization of the sensitive α-aminoboronic acid.
Mechanism of Action of the Final Product: Bortezomib
A deep understanding of the intermediate's purpose requires an appreciation for the mechanism of the final drug. As mentioned, Bortezomib targets the 26S proteasome.
Caption: Mechanism of action pathway for Bortezomib.
The key downstream effects of this inhibition include:
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a key promoter of cell survival, inflammation, and proliferation. Its activity is regulated by an inhibitory protein, IκB. The proteasome normally degrades IκB, activating NF-κB. Bortezomib prevents IκB degradation, thereby keeping NF-κB in an inactive state and promoting apoptosis.[4][5]
-
Induction of ER Stress: Multiple myeloma cells are professional secretory cells that produce large quantities of immunoglobulins. This places a high load on the endoplasmic reticulum (ER). By blocking the degradation of misfolded proteins, Bortezomib causes them to accumulate in the ER, leading to terminal ER stress and triggering the unfolded protein response (UPR), which ultimately results in apoptosis.[1][4]
-
Cell Cycle Arrest: The proteasome degrades key cell cycle regulatory proteins, such as cyclins. Inhibition by Bortezomib leads to the accumulation of these proteins, causing the cell to arrest, typically at the G₂-M phase, and undergo apoptosis.[21]
Conclusion
This compound is more than a simple precursor; it is the embodiment of rational drug design and the power of asymmetric synthesis. Its structure is carefully crafted to install the necessary chirality and protect a reactive functionality, enabling the efficient and stereocontrolled construction of Bortezomib. For scientists in drug development, a comprehensive understanding of this intermediate—from the strategic role of the pinanediol auxiliary to the rigorous analytical methods required for its quality control and the ultimate mechanism of the drug it helps create—is essential for innovation and the successful development of next-generation targeted therapies.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Bortezomib? Retrieved from [Link]
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Mitsiades, C. S., et al. (2011). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Clinical Cancer Research, 17(22), 7045-7055. Retrieved from [Link]
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Chen, D., et al. (2011). Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. Current Cancer Drug Targets, 11(3), 239-253. Retrieved from [Link]
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Cvek, B. (n.d.). The Ubiquitin-Proteasome System (UPS) and the Mechanism of Action of Bortezomib. ResearchGate. Retrieved from [Link]
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Ling, Y. H., et al. (2003). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 2(1), 1-5. Retrieved from [Link]
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Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Journal of Organic Chemistry, 75(2), 468-471. Retrieved from [Link]
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PubMed. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. J Org Chem, 75(2), 468-71. Retrieved from [Link]
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Matteson, D. S., & Sadhu, K. M. (1983). Synthesis and properties of pinanediol. alpha.-amido boronic esters. Organometallics, 2(4), 563-567. Retrieved from [Link]
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Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates. Retrieved from [Link]
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ResearchGate. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. Retrieved from [Link]
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Hawkins, J. M., et al. (2004). A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol. Organic Process Research & Development, 8(6), 923-928. Retrieved from [Link]
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D'Ippolito, R. M., & Sibi, M. P. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 12(14), 3238-3241. Retrieved from [Link]
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Matteson, D. S., et al. (1985). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 107(24), 7174-7179. Retrieved from [Link]
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ResearchGate. (n.d.). Insertion of Chiral Carbenoids in Pinanediol Boronic Esters. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(2), 235-242. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(21), 7543. Retrieved from [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15539-15545. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
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ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 795-813. Retrieved from [Link]
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Sunshine Pharma. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH. Retrieved from [Link]
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MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 12(1), 113. Retrieved from [Link]
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Springer. (2017). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Methods in Molecular Biology, 1523, 111-125. Retrieved from [Link]
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Introduction: The Significance of α-Aminoboronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of (S)-BoroLeu-(-)-Pinanediol-CF3COOH
For Researchers, Scientists, and Drug Development Professionals
α-Aminoboronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry, primarily due to their ability to act as potent and selective enzyme inhibitors.[1][2][3][4] Their unique structural feature, a boronic acid moiety that is isosteric to a carboxylic acid, allows for the formation of stable, yet reversible, covalent bonds with the active site residues of various enzymes, particularly serine proteases.[4][5] This has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib, which is used in the treatment of multiple myeloma.[6][7]
This compound is a key chiral building block in the synthesis of such complex pharmaceutical agents.[8] The pinanediol group serves as a chiral auxiliary to establish the desired stereochemistry at the α-carbon and as a protecting group for the boronic acid.[9][10][11] The trifluoroacetate salt form enhances the stability and handling of this otherwise sensitive intermediate.[8][12][13] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles and offering detailed experimental protocols.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, reveals a convergent synthetic strategy. The trifluoroacetate salt can be readily formed from the free amine of (S)-BoroLeu-(-)-Pinanediol. The core α-aminoboronic ester can be synthesized through the highly stereoselective Matteson homologation reaction, a cornerstone in the synthesis of chiral boronic esters.[9][14] This approach allows for the precise control of the stereocenter bearing the boron atom.
The overall synthetic strategy can be outlined in three main stages:
-
Esterification: Formation of the chiral boronic ester from a suitable leucine precursor and (-)-pinanediol.
-
Matteson Homologation and Amination: Stereoselective introduction of the α-amino group.
-
Salt Formation: Conversion of the resulting aminoboronic ester to its trifluoroacetate salt.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthetic Protocol
Part 1: Synthesis of Isobutylboronic Acid (-)-Pinanediol Ester
The first step involves the esterification of isobutylboronic acid with (-)-pinanediol. This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the ester.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutylboronic acid (1.0 eq), (-)-pinanediol (1.05 eq), and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude isobutylboronic acid (-)-pinanediol ester, which can often be used in the next step without further purification.
Part 2: Matteson Homologation for the Synthesis of (S)-1-Chloro-3-methylbutylboronic Acid (-)-Pinanediol Ester
The Matteson homologation is a powerful method for the asymmetric synthesis of α-haloboronic esters.[9][14] The reaction of the starting boronic ester with dichloromethyllithium, followed by a zinc chloride-catalyzed rearrangement, proceeds with high diastereoselectivity, dictated by the chiral pinanediol auxiliary.[15][16]
Experimental Protocol:
-
Set up a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool it to -100 °C using a liquid nitrogen/ethanol bath.
-
To the flask, add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq).
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, prepare a solution of isobutylboronic acid (-)-pinanediol ester (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.
-
Add the solution of the boronic ester and dichloromethane to the LDA solution at -100 °C. Stir the mixture for 30 minutes.
-
In another flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Add the zinc chloride solution to the reaction mixture at -100 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-chloro-3-methylbutylboronic acid (-)-pinanediol ester.
Part 3: Amination and Formation of this compound
The final steps involve the nucleophilic substitution of the chloride with an amino group, followed by the formation of the trifluoroacetate salt.
Experimental Protocol:
-
Dissolve the crude (S)-1-chloro-3-methylbutylboronic acid (-)-pinanediol ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. The intermediate N-silylated product is typically not isolated.
-
For deprotection and salt formation, cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2.0 eq).[13][17]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Perform an aqueous workup by adding water and extracting the product with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a solid.
Caption: Overall workflow for the synthesis of this compound.
Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Isobutylboronic Acid (-)-Pinanediol Ester | >95% | >98% |
| 2 | (S)-1-Chloro-3-methylbutylboronic Acid (-)-Pinanediol Ester | 85-90% | >95% |
| 3 | This compound | 75-85% | >99% |
Characterization
The final product should be characterized using a suite of analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): To confirm the structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and enantiomeric excess.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
Safety Considerations
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Trifluoroacetic Acid: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane: A potential carcinogen. Handle in a fume hood.
-
Anhydrous Solvents: The reactions are sensitive to moisture. Ensure all solvents are properly dried before use.
Conclusion
The synthesis of this compound is a multi-step process that relies on the principles of asymmetric synthesis, particularly the Matteson homologation, to achieve high stereochemical control.[9][14] The use of (-)-pinanediol as a chiral auxiliary is crucial for establishing the desired (S)-configuration at the α-carbon.[9][10] The final trifluoroacetate salt form provides a stable and readily handleable intermediate for further use in the synthesis of complex pharmaceutical agents.[8][12] This guide provides a robust and detailed protocol for researchers and scientists in the field of drug development, enabling the reliable synthesis of this important chiral building block.
References
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D. G. Hall, (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(4), 835-849. [Link]
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J. R. P. Martell, (2018). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. [Link]
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Fu, G. C. (2013). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. PubMed Central (PMC) - NIH. [Link]
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B. A. Inglis, T. A. T. Coe, C. J. Schofield, (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468-471. [Link]
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Inglis, B. A., Coe, T. A. T., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]
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H. E. Burks, S. T. Nguyen, (2017). Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. PubMed Central (PMC). [Link]
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Inglis, B. A., Coe, T. A. T., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford. [Link]
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Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates. Scribd. [Link]
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G. A. Molander, D. E. Petrillo, (2010). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 1(4), 475-479. [Link]
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Request PDF. (n.d.). α-Aminoboronates: Recent advances in their preparation and synthetic applications. ResearchGate. [Link]
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H. E. Burks, S. T. Nguyen, (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. PubMed Central (PMC) - NIH. [Link]
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W. Tang, N. G. J. Richards, (2011). Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. Journal of the American Chemical Society, 133(43), 17136-17139. [Link]
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A. G. M. Barrett, J. A. Se-jin, (2007). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society, 129(50), 15432-15433. [Link]
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An In-depth Technical Guide to the Stereochemistry of (S)-BoroLeu-(-)-Pinanediol-CF3COOH: Principles, Analysis, and Application
Executive Summary: (S)-BoroLeu-(-)-Pinanediol-CF3COOH is a critical chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate for the proteasome inhibitor Bortezomib.[1][2][3] Its intricate stereochemistry, derived from both the amino acid fragment and a chiral auxiliary, is paramount to the biological activity of the final active pharmaceutical ingredient. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the molecular architecture, the principles of its stereocontrolled synthesis, rigorous analytical methods for stereochemical verification, and its ultimate application. By explaining the causality behind synthetic strategies and analytical choices, this document serves as an expert resource for understanding and utilizing this essential compound.
Introduction to Chiral Boronic Acids in Drug Development
Boronic acids and their derivatives have emerged as a privileged class of compounds in medicinal chemistry, largely due to the unique electronic properties of the boron atom.[4] This trivalent, sp²-hybridized atom possesses a vacant p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophiles, such as the hydroxyl group of serine residues in enzyme active sites.[5][6] This mechanism is central to the function of proteasome inhibitors, a class of drugs that has revolutionized cancer therapy.
The efficacy and safety of such drugs are intrinsically linked to their three-dimensional structure. Chirality, the property of non-superimposable mirror images, dictates how a molecule interacts with the chiral environment of the human body, including enzymes and receptors.[7] Therefore, controlling the absolute configuration of stereocenters is a non-negotiable aspect of drug design and synthesis. This compound is a quintessential example of a chiral intermediate designed for this purpose, providing a pre-installed stereocenter with high enantiomeric purity for streamlined synthesis.[1][8]
Decoding the Molecular Architecture
The structure of this compound is a masterful integration of three key components, each playing a distinct and vital role in defining its stereochemistry and utility.
-
2.1 The (S)-BoroLeucine Moiety: The core of the molecule is a boronic acid analogue of the amino acid L-leucine. The primary stereocenter of interest is the α-carbon, which bears the boronic ester group, the isobutyl side chain, and an amino group. The designated (S) configuration at this center is essential for the biological activity of the final drug product.
-
2.2 The (-)-Pinanediol Chiral Auxiliary: The boronic acid is protected as an ester with (-)-pinanediol, a chiral diol derived from the natural product (-)-α-pinene.[9] This is not merely a protecting group; it is a powerful chiral auxiliary. Its rigid, bicyclic pinane skeleton creates a highly defined and sterically demanding environment around the boron atom, which is leveraged to direct the stereochemical outcome of subsequent synthetic transformations.[10][11]
-
2.3 The Boronic Ester Linkage: The boron atom is bonded to two oxygen atoms from the pinanediol, forming a five-membered dioxaborolane ring. In this state, the boron is trigonal planar (sp² hybridized).[12] The stability of this pinanediol ester is significantly higher than that of esters formed from simpler diols like pinacol, a crucial feature for purification and handling.[13][14]
-
2.4 The Trifluoroacetate (TFA) Salt: The molecule is supplied as a trifluoroacetate salt, where the α-amino group is protonated. This salt form enhances the compound's crystallinity, improves its stability by preventing side reactions of the free amine, and aids in its handling and purification.
Below is a diagram illustrating the stereochemical relationships within the molecule.
Caption: Key components defining the stereochemistry of the title compound.
The Stereocontrolled Synthesis: The Matteson Homologation
The generation of the crucial (S)-stereocenter is a landmark achievement of asymmetric synthesis, primarily accomplished through the Matteson homologation reaction.[9][11] This method provides a reliable and highly diastereoselective route to α-halo boronic esters, which can then be converted to the desired α-amino boronic esters.
3.1 Principle of the Reaction The strategy involves using a boronic ester of the chiral auxiliary, (-)-pinanediol, as the starting material. This substrate is reacted with a carbanion equivalent bearing a leaving group, such as (dichloromethyl)lithium (LiCHCl₂). The nucleophilic carbon attacks the electrophilic boron atom, forming a tetrahedral borate complex. This is followed by a rearrangement where one of the pinanediol oxygen atoms migrates, displacing a chloride ion and reforming a trigonal boronic ester. This process effectively inserts a -CHCl- group between the boron and the pinanediol moiety, extending the carbon chain by one—a process known as homologation.
3.2 Causality of Stereoselection The extraordinary stereocontrol of this reaction stems from the rigid conformation of the (-)-pinanediol auxiliary. The bulky gem-dimethyl group on the pinane skeleton sterically blocks one face of the boron atom. Consequently, the incoming nucleophile (LiCHCl₂) is forced to attack from the less hindered face. This facial selectivity directs the formation of the new carbon-boron bond, leading to a product with a very high diastereomeric excess, which translates to high enantiomeric excess after removal of the auxiliary.[10][11] The choice of (-)-pinanediol is deliberate, as it predictably yields the desired (S)-α-amino boronic acid precursor.
3.3 Synthetic Workflow
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An In-depth Technical Guide on the Stability and Storage of (S)-BoroLeu-(-)-Pinanediol-CF3COOH
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
(S)-BoroLeu-(-)-Pinanediol-CF3COOH, a critical chiral intermediate in the synthesis of the proteasome inhibitor Bortezomib, demands careful handling and storage to ensure its integrity and performance in subsequent synthetic steps.[1][2][3] This guide provides a comprehensive overview of the factors influencing its stability, recommended storage protocols, and methodologies for assessing its purity and degradation.
Understanding the Molecular Landscape: Structure and Intrinsic Stability
This compound is a boronic acid derivative where the boronic acid moiety of (S)-leucine is protected as a pinanediol ester. The amine group is present as a trifluoroacetate salt. This specific formulation confers a notable degree of stability compared to the free boronic acid.
Boronic acids are known for their susceptibility to degradation, primarily through protodeboronation and oxidation.[4][5] The formation of a boronate ester with a diol, such as pinanediol, is a common and effective strategy to enhance stability.[5][6][7] Pinanediol esters are particularly robust due to steric hindrance around the boron atom, which kinetically hinders hydrolytic cleavage.[7][8]
The trifluoroacetate counter-ion plays a role in the overall stability and handling of the compound. It ensures the amine group is protonated, which can influence solubility and prevent side reactions involving the free amine.
Key Factors Influencing the Stability of this compound
Several environmental and chemical factors can impact the stability of this compound. Understanding these is crucial for maintaining its quality over time.
Table 1: Summary of Factors Affecting Stability
| Factor | Impact on Stability | Rationale |
| Moisture/Humidity | High | Promotes hydrolysis of the pinanediol ester to the free boronic acid and pinanediol. The presence of water is a key requirement for this degradation pathway.[6][9] |
| Temperature | Moderate | Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.[10] |
| Light | Moderate | Photolytic degradation can occur, although it is generally a less significant pathway compared to hydrolysis and oxidation for this class of compounds.[10] |
| pH | High | The stability of boronic acids and their esters is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[5][11][12] |
| Oxidizing Agents | High | Boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding alcohol and boric acid.[13][14] Contact with strong oxidizing agents should be avoided.[10] |
Visualizing Degradation: Pathways and Mechanisms
The primary degradation pathway of concern for this compound is hydrolysis. A secondary, though less common under proper storage, is oxidation.
Hydrolysis Pathway
The pinanediol ester can undergo hydrolysis to yield the free (S)-boroLeucine and (-)-pinanediol. This process is often reversible but can lead to impurities in subsequent reactions.[9]
Caption: Hydrolytic degradation of the pinanediol ester.
Oxidative Degradation
Oxidative cleavage of the carbon-boron bond can occur, particularly in the presence of reactive oxygen species, leading to the formation of an alcohol.[13][14]
Caption: Oxidative degradation of the boronic acid moiety.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place.[1][2] Refrigeration at 2-8°C is often recommended.[15] The container should be tightly sealed to prevent moisture ingress. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize both hydrolysis and oxidation.[10]
-
Light Protection: Store in a light-resistant container to prevent potential photolytic degradation.
-
Handling: Handle the compound in a well-ventilated area or under an inert atmosphere. Avoid the formation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] When preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are necessary, they should be prepared fresh for immediate use.[10]
Methodologies for Stability Assessment
Regular assessment of the purity and stability of this compound is critical for quality control in research and drug development.
Forced Degradation Study Protocol
A forced degradation study is a systematic way to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl.
-
Base Hydrolysis: Add 0.1 N NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution at 60°C.
-
Photolytic Stress: Expose the solution to UV light.
-
A control sample should be stored at a low temperature in the dark.[10]
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable stability-indicating method, such as HPLC or UPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study.
Analytical Techniques for Stability Monitoring
Several analytical techniques are suitable for monitoring the stability of boronic acid derivatives.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique. However, on-column hydrolysis can be a challenge.[16] The use of specific columns with low silanol activity and mobile phases without pH modifiers can minimize this issue.[16]
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This technique offers a sensitive and greener alternative for the analysis of unstable boronate esters, often avoiding the hydrolysis issues seen in RP-HPLC.[17]
-
Non-Aqueous Capillary Electrophoresis (NACE): NACE is an accurate quantitative technique that can analyze boronic esters and their corresponding acids without the limitations of traditional chromatographic methods, such as hydrolysis.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to study the formation and stability of boronate esters in solution.[19][20]
Conclusion
The stability of this compound is paramount for its successful application in pharmaceutical synthesis. By understanding its inherent chemical properties, controlling environmental factors, and implementing robust storage and handling protocols, researchers and drug development professionals can ensure the integrity of this vital intermediate. Regular stability assessment using appropriate analytical methodologies further guarantees the quality and reliability of this compound in the production of life-saving therapeutics.
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Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Navigating the Solubility Landscape of (S)-BoroLeu-(-)-Pinanediol-CF3COOH: A Technical Guide for Drug Development Professionals
Introduction: The Crucial Role of Solubility in Pharmaceutical Development
In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of success. It directly influences bioavailability, formulation strategies, and purification efficiency.[1] For researchers and scientists working with (S)-BoroLeu-(-)-Pinanediol-CF3COOH, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, a thorough understanding of its solubility in organic solvents is paramount.[2][3]
This in-depth technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple compilation of data, this document, grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), will delve into the physicochemical drivers of its solubility, present a framework for solubility prediction, and offer detailed, field-proven protocols for its empirical determination. Every recommendation and protocol is designed as a self-validating system to ensure scientific integrity and reproducibility in your laboratory.
Deconstructing the Molecule: Physicochemical Drivers of Solubility
The solubility of this compound is a direct consequence of its molecular architecture. A holistic analysis of its constituent parts—the boronic acid pinanediol ester, the leucine side chain, and the trifluoroacetate counter-ion—provides a robust framework for predicting its behavior in various organic solvents.
This compound is a salt, composed of the protonated aminoboronic acid pinanediol ester cation and the trifluoroacetate anion. Its chemical structure can be found on PubChem (CID 118989667).[4]
The bulky and hydrophobic pinanediol group, a derivative of pinene, significantly contributes to the molecule's lipophilicity. This bicyclic moiety effectively shields the polar boronic acid group, a strategy often employed to enhance the solubility of boronic acids in organic solvents.[5][6][7] Studies on phenylboronic acid and its pinacol ester have shown that the ester exhibits significantly better solubility in a range of organic solvents, from chloroform to ethers and ketones, compared to the parent acid.[5][6] This principle is directly applicable to this compound.
The leucine side chain, with its isobutyl group, further augments the nonpolar character of the molecule, promoting favorable interactions with nonpolar and moderately polar solvents.
The presence of the trifluoroacetate (TFA) counter-ion introduces a significant ionic and polar component. The trifluoromethyl group is highly electron-withdrawing, and the carboxylate provides a site for hydrogen bonding. This ionic character suggests that the compound will exhibit some solubility in polar solvents, particularly those capable of solvating ion pairs.
Predicting Solubility: A Solvent-by-Solvent Analysis
Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents:
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM)) : This class of solvents is expected to be most effective at solubilizing this compound. Their polarity can interact with the ionic trifluoroacetate salt, while their organic character can solvate the hydrophobic pinanediol and leucine moieties. Within this class, a range of solubilities can be expected, influenced by the specific dielectric constant and dipole moment of each solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) : While qualitative data suggests slight solubility in methanol and ethanol, the presence of the acidic protons in these solvents can lead to complex equilibria, including potential transesterification of the pinanediol ester over time, especially in the presence of trace amounts of water or other nucleophiles. However, the ability of these solvents to form hydrogen bonds will aid in solvating the trifluoroacetate anion and the protonated amine.
-
Nonpolar Solvents (e.g., Hexanes, Toluene, Diethyl Ether) : The solubility in strictly nonpolar solvents is predicted to be low. While the pinanediol and leucine components have nonpolar character, the energetic penalty of desolvating the ionic trifluoroacetate salt will likely hinder dissolution.
The following diagram illustrates the key molecular features of this compound and their influence on its solubility.
Caption: Key molecular features of this compound and their predicted influence on solubility in different solvent classes.
Quantitative Solubility Determination: Experimental Protocols
To move from prediction to empirical data, rigorous experimental determination of solubility is essential. Two primary types of solubility are relevant in a drug development context: thermodynamic (or equilibrium) solubility and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with the solid drug.
Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.
Self-Validating System: The protocol includes steps to ensure equilibrium has been reached and that the quantification method is accurate and reproducible.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. The amount should be sufficient to ensure a visible excess of solid remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24, 48, and 72 hours for different vials to confirm equilibrium has been reached).
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L.
-
Compare the results from the different equilibration times. If the concentrations are consistent, equilibrium was likely reached.
-
The following diagram outlines the workflow for thermodynamic solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility is a measure of how much of a compound remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous or organic medium. It is often used in early drug discovery for high-throughput screening.
Principle: A concentrated stock solution of the compound is rapidly diluted into the solvent of interest. The formation of a precipitate is monitored, often by nephelometry or turbidimetry, which measures light scattering by suspended particles.[1]
Self-Validating System: The inclusion of positive and negative controls and the use of multiple concentrations allow for the validation of the assay's performance.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent in which it is highly soluble (e.g., DMSO).
-
-
Assay Plate Preparation:
-
Dispense the organic solvents of interest into the wells of a microtiter plate.
-
-
Compound Addition and Mixing:
-
Add a small volume of the stock solution to the solvent-containing wells.
-
Mix thoroughly to ensure rapid dispersion.
-
-
Incubation and Detection:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering in each well using a plate reader equipped with a nephelometer or turbidimeter.
-
-
Data Analysis:
-
The kinetic solubility is typically reported as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.
-
The following diagram illustrates the workflow for kinetic solubility determination.
Caption: Workflow for Kinetic Solubility Determination.
Data Summary and Interpretation
While a comprehensive, publicly available dataset for the solubility of this compound is not available, based on the principles outlined and qualitative information, the following table provides an expected trend for its solubility. Researchers are encouraged to use the provided protocols to generate precise quantitative data for their specific applications.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Acetone, THF, EtOAc, DCM | High | A good balance of polarity to solvate the ionic salt and organic character to solvate the hydrophobic moieties. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Capable of hydrogen bonding, but potential for complex equilibria and transesterification. The qualitative description of "slight" solubility aligns with this.[8][9] |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low | The high energy required to dissolve the ionic trifluoroacetate salt in a nonpolar environment is a major limiting factor. |
Conclusion: A Practical Framework for Solubility Assessment
Understanding the solubility of this compound is not merely an academic exercise; it is a critical step in the efficient development of Bortezomib and other related therapeutics. This guide has provided a robust framework for approaching this challenge, grounded in the fundamental physicochemical properties of the molecule. By combining theoretical prediction with rigorous experimental determination, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating the path from the laboratory to the clinic. The provided protocols, designed for scientific integrity, empower you to generate the reliable data needed for informed decision-making in your drug development endeavors.
References
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Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]
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An In-Depth Technical Guide to the NMR Spectroscopic Analysis of (S)-BoroLeu-(-)-Pinanediol-CF3COOH
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for (S)-BoroLeu-(-)-Pinanediol-CF3COOH, a critical chiral building block in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth insights into the structural nuances revealed by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy. The guide details the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Through a combination of detailed spectral interpretation, data visualization, and step-by-step methodologies, this document serves as an essential resource for researchers working with aminoboronic acids and their derivatives.
Introduction: The Significance of this compound
(S)-BoroLeu-(-)-Pinanediol, as its trifluoroacetic acid (TFA) salt, is a key intermediate in the synthesis of various therapeutic agents, most notably proteasome inhibitors used in cancer therapy. The boronic acid moiety is crucial for its biological activity, while the pinanediol group serves as a chiral auxiliary, enabling stereoselective synthesis. The trifluoroacetate counterion is a common feature of peptide-like molecules purified by reverse-phase chromatography.
Accurate structural elucidation and purity assessment are paramount in drug development. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, stereochemistry, and the presence of impurities. This guide will dissect the NMR data of this compound, providing a foundational understanding for its characterization.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound presents several key features for NMR analysis: the leucine side chain, the pinanediol protecting group, the boron atom, and the trifluoroacetate counterion. This allows for a multi-faceted characterization using ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is intrinsically linked to the sample preparation and acquisition parameters. For a hygroscopic and potentially air-sensitive compound like a boronic acid derivative, meticulous care is required.
Sample Preparation
Rationale: Boronic acids can form boroxines (cyclic anhydrides) upon dehydration, and boronate esters can be susceptible to hydrolysis. The TFA salt is hygroscopic. Therefore, sample preparation should be conducted in a controlled environment to minimize exposure to moisture and oxygen.[1][2][3]
Protocol:
-
Drying: Dry the this compound sample under high vacuum for at least 4 hours prior to use.
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is often suitable for dissolving such compounds, while DMSO-d₆ can be used for less soluble samples.[4] The choice of solvent can influence chemical shifts, so consistency is key. Ensure the solvent is dry by storing it over molecular sieves.[1]
-
Inert Atmosphere: For optimal results, especially for long-term stability and for ¹¹B NMR, prepare the sample in an inert atmosphere (glovebox or Schlenk line).
-
Concentration:
-
Filtration: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Sealing: For air-sensitive samples, use a J-Young NMR tube or a standard tube with a tight-fitting cap, sealed with parafilm for short-term storage.[3]
NMR Data Acquisition
Rationale: Standard NMR experiments are generally sufficient for structural elucidation. However, 2D NMR techniques like COSY and HSQC are invaluable for unambiguous signal assignment.
Recommended Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: To observe the trifluoroacetate counterion.
-
¹¹B NMR: To confirm the boron environment.
-
2D ¹H-¹H COSY: To establish proton-proton coupling networks.
-
2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.[5]
Spectral Analysis and Data Interpretation
The following sections provide an in-depth analysis of the expected NMR spectra of this compound. The predicted chemical shifts are based on known data for the individual fragments and related compounds.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will be complex due to the numerous protons in the molecule. The trifluoroacetic acid will protonate the primary amine of the leucine moiety, forming an ammonium salt. The labile ammonium protons (-NH₃⁺) are expected to be broad and may exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Approximate δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| -NH₃⁺ | 8.0 - 9.0 (broad) | br s | - | Chemical shift is highly dependent on solvent, concentration, and temperature. |
| Hα (Leu) | ~3.0 - 3.5 | m | - | Alpha-proton adjacent to the ammonium group and boron. Expected to be a multiplet. |
| Hβ (Leu) | ~1.6 - 1.8 | m | - | Methylene protons of the leucine side chain. |
| Hγ (Leu) | ~1.5 - 1.7 | m | - | Methine proton of the leucine side chain. |
| Hδ (Leu, 2xCH₃) | ~0.9 - 1.0 | d | ~6-7 | Diastereotopic methyl groups of the leucine side chain, appearing as a doublet. |
| Pinanediol Protons | 0.8 - 4.5 | m | - | A complex series of multiplets. Key signals include the proton at the bridgehead and the protons adjacent to the oxygen atoms. |
| Pinanediol CH₃ | ~0.8, ~1.2, ~1.3 | s | - | Three distinct singlet signals for the methyl groups of the pinanediol moiety. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the boron (Cα) may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Approximate δ (ppm) | Assignment Notes |
| Cα (Leu) | ~40 - 45 | Broad signal due to coupling with Boron. |
| Cβ (Leu) | ~40 - 42 | |
| Cγ (Leu) | ~24 - 26 | |
| Cδ (Leu, 2xCH₃) | ~21 - 23 | Two distinct signals for the diastereotopic methyl carbons. |
| Pinanediol Carbons | ~20 - 90 | A series of signals corresponding to the pinane backbone. Carbons attached to oxygen will be in the 70-90 ppm range. |
| CF₃ (TFA) | ~116 (q) | Quartet due to coupling with three fluorine atoms. |
| COO⁻ (TFA) | ~160 (q) | Quartet due to two-bond coupling with fluorine atoms. |
¹⁹F and ¹¹B NMR Spectroscopy
-
¹⁹F NMR: A single, sharp resonance is expected for the trifluoroacetate counterion, typically around -76 ppm (relative to CFCl₃).[7][8] The exact chemical shift can be influenced by the solvent and the nature of the cation.[9]
-
¹¹B NMR: The ¹¹B NMR spectrum will provide information about the coordination state of the boron atom. For a tetracoordinate boronate ester, a signal in the range of δ 5-15 ppm is expected.[10][11] This confirms the formation of the pinanediol ester.
Workflow and Data Correlation using 2D NMR
A logical workflow is essential for the complete and accurate assignment of all NMR signals.
The ¹H-¹H COSY spectrum will reveal the connectivity of the protons in the leucine side chain. For example, the Hα proton will show a correlation to the Hβ protons, which in turn will correlate with the Hγ proton, and finally to the Hδ methyl protons.
The ¹H-¹³C HSQC spectrum is crucial for definitively assigning the carbon signals. Each cross-peak in the HSQC spectrum links a proton signal to the carbon to which it is directly attached. This allows for the unambiguous assignment of the Cα, Cβ, Cγ, and Cδ carbons of the leucine fragment, as well as the carbons of the pinanediol backbone.[12][13]
Conclusion
The NMR spectroscopic characterization of this compound is a multi-faceted process that leverages the unique properties of different nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) to provide a complete structural picture. This guide has provided a detailed framework for understanding and interpreting the NMR data of this important pharmaceutical intermediate. By following the outlined experimental protocols and analytical workflows, researchers can ensure the integrity and accuracy of their data, which is fundamental to the progression of drug development projects. The predicted chemical shifts and multiplicities serve as a robust starting point for spectral assignment, while the emphasis on 2D correlation techniques highlights the path to unambiguous structural elucidation.
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An In-depth Technical Guide to (S)-BoroLeu-(-)-Pinanediol-CF3COOH: Synthesis, Stereochemical Control, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral α-Aminoboronic Acids
In the landscape of modern medicinal chemistry, boronic acids have emerged as a pivotal class of compounds, transitioning from versatile synthetic intermediates to pharmacologically active agents. Their unique ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites has positioned them as powerful inhibitors for a range of therapeutic targets, most notably proteases. The proteasome inhibitor Bortezomib, a cornerstone in the treatment of multiple myeloma, stands as a testament to the clinical success of boronic acid-based drugs.
The efficacy of these molecules is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of substituents around the α-carbon atom dictates the binding affinity and inhibitory potency. Consequently, the stereocontrolled synthesis of chiral α-aminoboronic acids is a critical challenge and a paramount objective in drug discovery and development. This guide focuses on a key chiral building block, (S)-BoroLeu-(-)-Pinanediol-CF3COOH , a protected form of (S)-boroleucine. We will delve into the nuanced chemistry that underpins its synthesis, the critical role of the (-)-pinanediol auxiliary in establishing its absolute stereochemistry, and its application as a precursor to advanced pharmaceutical intermediates. While a specific crystal structure for this trifluoroacetate salt is not publicly available, we will explore the structural characteristics of this class of compounds through a representative analogue.
Understanding the Core Components
The title compound, this compound, is a salt composed of two key entities: the protected aminoboronic acid cation and the trifluoroacetate anion. Each component plays a crucial role in the stability, handling, and synthetic utility of the molecule.
-
(S)-BoroLeucine Pinanediol Ester: This is the core chiral structure. The leucine side chain (isobutyl group) is a common feature in protease inhibitors, mimicking natural amino acid residues. The boronic acid is protected as a cyclic ester with (-)-pinanediol. This protection serves two primary purposes:
-
Stability: Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines. The pinanediol ester masks the reactive B(OH)₂ group, enhancing stability and allowing for easier purification, often through silica gel chromatography.[1][2]
-
Stereochemical Control: As we will explore in detail, the (-)-pinanediol moiety is not merely a protecting group but a powerful chiral auxiliary that directs the stereochemical outcome of the synthesis.[3][4]
-
-
Trifluoroacetic Acid (TFA): The amine group of the boroleucine is protonated by trifluoroacetic acid, a strong organic acid (pKa ≈ 0.23).[2] This salt formation is advantageous for several reasons:
-
Crystallinity: The resulting salt is typically a stable, crystalline solid, which facilitates isolation, purification by recrystallization, and long-term storage.[1][5]
-
Handling: The solid salt is easier to handle and weigh accurately compared to potentially oily free-base forms.
-
Amine Protection: The protonated amine is protected from unwanted side reactions.
-
The overall structure is a testament to elegant synthetic design, where each component is chosen to address specific challenges in the synthesis and application of chiral α-aminoboronic acids.
Molecular Structure Diagram
Caption: Key components of the title compound.
The Synthetic Keystone: Matteson Homologation for Stereocontrol
The synthesis of chiral α-aminoboronic acids with high enantiopurity is predominantly achieved through the Matteson homologation reaction . This powerful method allows for the stereospecific one-carbon extension of a boronic ester.[3][6] The choice of the chiral diol to form the initial boronic ester is what dictates the final stereochemistry of the α-carbon.
The general workflow for synthesizing (S)-BoroLeu-(-)-Pinanediol is a multi-step process that leverages the directing effect of (-)-pinanediol.
Experimental Workflow: A Step-by-Step Synthesis
Caption: Synthetic workflow for the target compound.
Protocol Insights and Causality
-
Boronic Ester Formation: The process begins with the esterification of isobutylboronic acid with (-)-pinanediol. This is typically an equilibrium process, and water is removed to drive the reaction to completion. The choice of (-)-pinanediol is the critical decision that will ultimately yield the (S)-α-amino product.
-
Matteson Homologation:
-
Chain Extension: The pinanediol isobutylboronate is treated with dichloromethyllithium at low temperatures (e.g., -100 °C). This reagent acts as a carbenoid, inserting a -CHCl- group between the boron and the isobutyl group.[7] The reaction proceeds through a borate complex, and subsequent rearrangement leads to the α-chloro boronic ester.
-
Stereochemical Induction: The rigid, bicyclic structure of the pinanediol creates a highly biased steric environment. The incoming dichloromethyl group approaches the boron atom from the less hindered face, leading to a very high diastereoselectivity (often >99%) in the formation of the α-chloro intermediate.[8][9] The stereochemistry at this new chiral center is dictated by the pinanediol backbone.
-
-
Introduction of the Amino Group:
-
Nucleophilic Substitution: The α-chloro boronic ester is a reactive electrophile. It undergoes an Sₙ2-type reaction with a nitrogen nucleophile. Lithium hexamethyldisilazide (LiHMDS) is commonly used.[6][10] The azide anion (from sodium azide) is another option.[4][7] This substitution reaction proceeds with inversion of configuration at the α-carbon.
-
Final Stereochemistry: The combination of the stereoselective homologation followed by the stereospecific Sₙ2 reaction locks in the final (S) configuration of the α-amino carbon.
-
-
Deprotection and Salt Formation:
-
The silyl groups from the LiHMDS are removed, typically under acidic conditions.
-
The addition of trifluoroacetic acid neutralizes the free amine, forming the stable trifluoroacetate salt. This step is crucial for obtaining a solid, easily purifiable product.
-
Crystal Structure Analysis: Insights from an Analogue
As previously noted, a publicly accessible crystal structure for this compound was not identified during a comprehensive literature search. This is not uncommon for synthetic intermediates that are not the final product of interest. However, we can gain significant insight into the structural features of this class of molecules by examining the crystal structure of a related compound: 2-fluorophenylboronic acid pinanediol ester .[11]
While this analogue lacks the α-amino group and the leucine side chain, it provides a clear view of the core pinanediol boronate ester moiety.
Key Crystallographic Features (Representative Analogue)
| Parameter | Observation in Analogue | Implication for (S)-BoroLeu-(-)-Pinanediol |
| Boron Geometry | Trigonal planar | The boron atom in the ester is expected to be sp² hybridized with a trigonal planar geometry. |
| B-O Bond Lengths | ~1.36 Å | Typical for boronic esters, indicating strong covalent bonds within the five-membered dioxaborolane ring. |
| O-B-O Angle | ~113° | This angle is constrained by the five-membered ring, creating some ring strain. |
| Pinanediol Conformation | Rigid, bicyclic structure | This rigid conformation is the source of the high diastereoselectivity observed in the Matteson homologation. It effectively shields one face of the boron atom. |
| Intermolecular Interactions | Weak C-H···π interactions in the analogue's crystal packing. | For the title compound, the primary intermolecular forces governing crystal packing would be the strong ionic interactions and hydrogen bonding between the ammonium (NH₃⁺) group and the trifluoroacetate (CF₃COO⁻) anion. |
The most critical takeaway from the structural analysis of analogues is the rigid and sterically demanding nature of the pinanediol group. This feature is the cornerstone of its utility as a chiral auxiliary.
Logical Relationship Diagram: Stereochemical Control
Caption: How (-)-pinanediol dictates the final (S)-stereochemistry.
Application in Drug Development: A Gateway to Protease Inhibitors
This compound and its enantiomer are highly valuable intermediates in the synthesis of complex pharmaceutical agents. The enantiomer, (R)-BoroLeu-(+)-Pinanediol, is a well-documented precursor in the synthesis of the proteasome inhibitor Bortezomib.[12]
The synthetic utility of this intermediate lies in the sequential deprotection and coupling steps that follow its synthesis.
General Deprotection and Coupling Protocol
-
Neutralization: The trifluoroacetate salt is neutralized with a mild base to liberate the free amine.
-
Peptide Coupling: The free amine can then be coupled with an N-protected amino acid or a carboxylic acid using standard peptide coupling reagents (e.g., TBTU, HATU).
-
Pinanediol Deprotection: The final step involves the deprotection of the pinanediol ester to reveal the active boronic acid. This is often achieved by transesterification. A common method involves treating the pinanediol ester with an excess of another boronic acid, such as isobutylboronic acid, in a biphasic solvent system (e.g., hexane/methanol) with an acid catalyst.[10] The equilibrium is driven by the formation of the more volatile or easily separated isobutylboronic acid pinanediol ester.
This sequence allows for the construction of complex peptidyl boronic acids, where the (S)-BoroLeu moiety can be incorporated at various positions within a peptide chain to target the S1 pocket of specific proteases.
Conclusion: An Indispensable Tool for Asymmetric Synthesis
This compound exemplifies the power of chiral auxiliaries in modern organic synthesis. While the molecule itself is an intermediate, its value lies in the stereochemical information encoded within it. The strategic use of (-)-pinanediol in a Matteson homologation sequence provides a reliable and highly diastereoselective route to the (S)-enantiomer of boroleucine, a critical component for a new generation of boronic acid-based therapeutics.
This guide has elucidated the rationale behind its synthesis, the structural basis for its stereochemical integrity, and its pivotal role in the drug development pipeline. For researchers in this field, a thorough understanding of the synthesis and handling of such chiral building blocks is not merely academic—it is fundamental to the successful discovery and development of novel, life-saving medicines.
References
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Kazmaier, U. et al. (2024). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Zeitschrift für anorganische und allgemeine Chemie, 650, e202400113. [Link]
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Valpuesta, M. et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45, 2291-2307. [Link]
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Matteson, D. S. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Li, G. et al. (2014). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 6(9), 1035-1057. [Link]
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Vargas-Cervantes, C. et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18, 2716-2726. [Link]
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Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. [Link]
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Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 108(4), 810–819. [Link]
-
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Cambridge Crystallographic Data Centre. (2015). CCDC 1408578: Experimental Crystal Structure Determination. [Link]
-
Durvasula, V. et al. (2017). Syntheisis of α-amino pinanediol boronic ester (5). ResearchGate. [Link]
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Lanospharma Laboratories Co.,Ltd. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS NO.179324-87-9. [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
Sunshine Pharma. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH. [Link]
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Wikipedia. (n.d.). Trifluoroacetic acid. [Link]
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Royal Society of Chemistry. (2016). Synthesis of α-aminoboronic acids. [Link]
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Autech Industry Co.,Limited. (n.d.). Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1. [Link]
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Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). [Link]
-
University of Arizona. (n.d.). CCDC 213807: Experimental Crystal Structure Determination. [Link]
-
Norges teknisk-naturvitenskapelige universitet. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS 179324-87-9. [Link]
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Mahidol University. (n.d.). (R) -BoroLeu - (+) - Pinanediol-CF3COOH CAS 179324-87-9. [Link]
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Pure Help Center. (n.d.). CCDC 1482807: Experimental Crystal Structure Determination. [Link]
-
PubChem. (n.d.). Trifluoroacetic acid ammonium salt. National Center for Biotechnology Information. [Link]
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Methodological & Application
The Cornerstone of Chiral Amine Synthesis: Application and Protocols for (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Introduction: A Privileged Reagent for Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of chiral α-amino acids and their derivatives, which form the bedrock of numerous pharmaceuticals and biologically active molecules. Among the arsenal of chiral reagents developed to meet this challenge, (S)-BoroLeu-(-)-Pinanediol-CF3COOH has emerged as a highly effective and versatile building block. This stable, crystalline trifluoroacetic acid salt of the leucine-derived α-aminoboronic ester, protected by the (-)-pinanediol chiral auxiliary, provides a reliable and highly stereoselective route to complex chiral amines.
The principal power of this reagent lies in its application as a key intermediate in the synthesis of peptide boronic acids, a class of compounds renowned for their potent enzymatic inhibitory activities, exemplified by the proteasome inhibitor Bortezomib.[1][2] The (-)-pinanediol moiety, derived from the naturally abundant chiral pool, imparts a rigid and well-defined steric environment, enabling exceptional levels of diastereoselectivity in carbon-carbon and carbon-nitrogen bond-forming reactions.
This technical guide provides an in-depth exploration of the utility of this compound. We will delve into its preparation via the renowned Matteson homologation, detail its properties, and provide step-by-step protocols for its application in the asymmetric synthesis of dipeptide boronic acids, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
Core Principles: The Matteson Homologation and Stereochemical Control
The synthesis of α-aminoboronic esters like (S)-BoroLeu-(-)-Pinanediol relies on the Matteson homologation, a powerful method for the asymmetric one-carbon extension of a boronic ester.[3] The high fidelity of stereochemical transfer is a hallmark of this reaction, dictated almost exclusively by the chirality of the pinanediol auxiliary.[4]
The mechanism, illustrated below, proceeds through a series of well-defined steps. The addition of (dichloromethyl)lithium to the starting boronic ester forms a boronate "ate" complex. A subsequent 1,2-migration of the alkyl group from boron to carbon, often facilitated by a Lewis acid such as zinc chloride, occurs with displacement of one chloride ion. This rearrangement proceeds through a sterically controlled transition state where the bulky pinanediol group shields one face of the molecule, directing the migration to occur from the opposite face.[5][6] This results in the formation of an α-chloro boronic ester with a newly created chiral center of high diastereomeric purity. Nucleophilic displacement of the chloride with an azide or a protected amine source, followed by reduction or deprotection, yields the desired α-aminoboronic ester.[3][4]
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(S)-BoroLeu-(-)-Pinanediol-CF3COOH: A Guide to a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Significance of Chiral α-Aminoboronic Acids
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral α-aminoboronic acids and their derivatives have emerged as crucial building blocks, largely due to their role as potent enzyme inhibitors.[1][2] Their unique ability to mimic the transition state of peptide hydrolysis makes them particularly effective against proteases.[3] A prime example of their therapeutic success is Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which contains an α-aminoboronic acid residue.[3][4]
(S)-BoroLeu-(-)-Pinanediol-CF3COOH is a key chiral intermediate, providing a stable and stereochemically defined source of (S)-α-aminoleucine boronic acid. The pinanediol group serves as a chiral auxiliary, guiding the stereochemistry of subsequent reactions, while also imparting significant stability to the otherwise labile boronic acid moiety.[5][6][7] The trifluoroacetic acid (TFA) salt form further enhances its benchtop stability and handling characteristics.[8][9][10] This guide provides an in-depth exploration of the properties, handling, and synthetic applications of this versatile building block, complete with detailed protocols for its use.
Physicochemical Properties and Handling
Understanding the properties of this compound is critical for its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [11] |
| Molecular Weight | 379.2 g/mol | [11] |
| Appearance | Typically an off-white to white powder | [12][13] |
| Melting Point | Approximately 157-160 °C | [13][14] |
| Storage | Store at <-15°C in a well-closed container, protected from moisture. | [13][14] |
Causality Behind Stability:
-
Pinanediol Auxiliary: The rigid, bicyclic structure of pinanediol sterically shields the boron atom, significantly increasing the thermodynamic and kinetic stability of the boronic ester compared to simpler diol esters like pinacol.[6][15][16] This stability makes it more robust for purification by silica gel chromatography.[5]
-
Trifluoroacetic Acid (TFA) Salt: The amine functionality of the leucinyl moiety is protonated by the strong acid TFA (pKa ≈ 0.23-0.52).[8][10] This salt formation prevents the free amine from participating in potential side reactions and decomposition pathways, thereby enhancing the compound's shelf-life and handling ease.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[17][18] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[17][19]
Reaction Mechanism Overview
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.
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Application Notes and Protocols for Coupling Reactions with (S)-BoroLeu-(-)-Pinanediol-CF3COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block for Advanced Therapeutics
(S)-BoroLeu-(-)-Pinanediol-CF3COOH is a highly valuable chiral α-aminoboronic acid derivative. Its structure incorporates the pinanediol moiety, a well-established chiral auxiliary that provides exceptional stereochemical control in synthetic transformations. This reagent is most prominently recognized as a key intermediate in the synthesis of Bortezomib (Velcade®), a first-in-class dipeptidyl boronic acid proteasome inhibitor used in cancer therapy.[1][2] The precise stereochemistry at the carbon-boron bond is crucial for the biological activity of Bortezomib, making the stereochemical integrity of this compound paramount.[2]
Beyond its established role in peptide couplings for proteasome inhibitor synthesis, this class of chiral boronic esters holds significant potential in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the creation of carbon-carbon bonds.[3] The ability to transfer a chiral alkyl group stereospecifically opens avenues for the asymmetric synthesis of complex molecular architectures.
This guide provides an in-depth overview of the properties, handling, and applications of this compound, with a focus on its use in coupling reactions. We present a detailed protocol for a key peptide coupling step analogous to its use in the synthesis of Bortezomib and discuss the mechanistic principles that underpin its reactivity.
Physicochemical Properties and Handling
This compound is typically a white to off-white crystalline powder.[4] Proper handling and storage are essential to maintain its chemical and stereochemical purity.
| Property | Value | Source |
| CAS Number | 477254-69-6 | [5] |
| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [5] |
| Molecular Weight | 379.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Storage Conditions | Store at <-15°C in a tightly sealed container. | [4] |
Safety and Handling Precautions:
-
Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]
-
Due to the potency of its derivatives (e.g., Bortezomib), treat this compound with care, assuming high biological activity.[5]
-
For disposal, follow all local and institutional regulations for chemical waste.
Mechanistic Insights into Coupling Reactions
The utility of this compound stems from the reactivity of the carbon-boron bond. The pinanediol group not only imparts chirality but also modulates the stability and reactivity of the boronic ester.
Peptide Coupling
In the synthesis of peptide-based molecules like Bortezomib, the amine functionality of the BoroLeu moiety acts as a nucleophile after deprotection. The reaction involves the formation of an amide bond with a carboxylic acid partner, typically activated by a peptide coupling agent.
Caption: Peptide coupling workflow with (S)-BoroLeu-(-)-Pinanediol.
The process begins with the activation of the carboxylic acid partner (e.g., N-(pyrazine-2-yl-carbonyl)-L-phenylalanine) using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[4] This forms a highly reactive activated ester intermediate. The free amine of the BoroLeu-pinanediol ester then attacks the activated carbonyl group, forming the new peptide bond and yielding the dipeptidyl boronic ester.[4]
Suzuki-Miyaura Cross-Coupling (Potential Application)
While the primary documented use is in peptide synthesis, α-amino boronic esters are competent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp³)-C(sp²) bond.
The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The boronic ester, activated by a base, transfers its alkyl group to the palladium center, displacing the halide. The base activates the boron atom, enhancing the nucleophilicity of the organic ligand and facilitating the transfer.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
A significant aspect of using chiral boronic esters like (S)-BoroLeu-(-)-Pinanediol is the stereochemical outcome. Depending on the specific catalyst, ligands, and additives used, the coupling can proceed with either retention or inversion of configuration at the chiral center.[6]
Application Protocol: Peptide Coupling to Form a Bortezomib Precursor
This protocol is adapted from methodologies described in the synthesis of Bortezomib, where this compound is coupled with N-(2-pyrazinecarbonyl)-L-phenylalanine.[4]
Materials:
-
This compound (Formula III in patent)
-
N-(2-pyrazinecarbonyl)-L-phenylalanine (Formula IV in patent)[7]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Cooling bath (-10°C to 0°C)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum.
-
Maintain the reaction under a positive pressure of inert gas throughout the procedure.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve N-(2-pyrazinecarbonyl)-L-phenylalanine (1.0 eq) and TBTU (1.05 eq) in anhydrous dichloromethane.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. The trifluoroacetate salt must be neutralized. Add DIPEA (2.2 eq) to this solution and stir for 10-15 minutes at room temperature to generate the free amine in situ.
-
-
Condensation Reaction:
-
Cool the solution of N-(2-pyrazinecarbonyl)-L-phenylalanine and TBTU to between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add the solution of the neutralized (S)-BoroLeu-(-)-Pinanediol free amine to the cooled reaction mixture via syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to a temperature between 0°C and 10°C.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at 0-10°C for 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS).
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bortezomib pinanediol ester.
-
-
Purification:
-
The crude product is often a non-crystalline foam which can be challenging to purify.[5]
-
Purification is typically achieved by column chromatography on silica gel. It is important to note that boronic esters can sometimes be sensitive to silica gel. Using a silica gel that has been neutralized or treated with boric acid can sometimes prevent degradation or sticking.[8]
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dipeptidyl boronic ester.
-
Conclusion and Future Perspectives
This compound is a cornerstone chiral reagent in the synthesis of complex pharmaceutical agents, most notably Bortezomib. Its utility in peptide coupling is well-established and provides a reliable method for constructing the intricate dipeptidyl boronic acid structure with high stereochemical fidelity. While its application in Suzuki-Miyaura cross-coupling is less documented for this specific molecule, the broader success of related chiral α-amino boronic esters suggests a promising area for future research. The development of stereospecific C(sp³)-C(sp²) coupling protocols using this reagent could unlock new pathways for the asymmetric synthesis of novel drug candidates and complex organic molecules, further cementing the importance of chiral boronic esters in modern synthetic chemistry.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Ohmura, T., Tsurugi, H., & Mashima, K. (2010). Stereospecific Suzuki-Miyaura coupling of chiral α-(acylamino)benzylboronic esters with inversion of configuration. Journal of the American Chemical Society, 132(38), 13191–13193. Available at: [Link]
-
Reddit. (2023). Best way to remove pinacol post suzuki. r/chemistry. Available at: [Link]
- Google Patents. (2011). WO2011087822A1 - Proteasome inhibitors and processes for their preparation, purification and use.
-
Sato, M., Iwai, T., & Sawamura, M. (2019). Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)–H Borylation. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Ohmura, T., Tsurugi, H., & Mashima, K. (2012). Inversion or Retention? Effects of Acidic Additives on the Stereochemical Course in Enantiospecific Suzuki–Miyaura Coupling of α-(Acetylamino)benzylboronic Esters. Journal of the American Chemical Society. Available at: [Link]
-
Bateman, J. M. (2020). Investigations Towards the Synthesis and Reactivity of 1,2-Bis(Boronic Esters) and its Application Towards the Total Synthesis. University of Bristol Research Portal. Available at: [Link]
-
Larouche-Gauthier, R., Elford, T. G., & Aggarwal, V. K. (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Ruifu Chemical. (S) -BoroLeu-(-)-Pinanediol-CF3COOH CAS 477254-69-6 Purity ≥97.0% Bortezomib Impurity 37 Trifluoroacetate Àrd Purity. Available at: [Link]
- Google Patents. (2013). CN103044468B - Preparation method of N-(2-pyrazine carbonyl)-L-phenylalanine-L- leucine boracic acid.
-
PubChem. N-(pyrazine-2-yl-carbonyl)-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]
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- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Note: Synthesis of Stereopure Peptide Boronic Acids Using (S)-BoroLeu-(-)-Pinanediol-CF3COOH as a Chiral Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-BoroLeu-(-)-Pinanediol-CF3COOH in the synthesis of peptide boronic acids.
Introduction and Reagent Significance
This compound is a highly specialized chiral building block designed for the stereocontrolled synthesis of peptide boronic acids (PBAs). PBAs are a critical class of therapeutic agents, most notably used as protease inhibitors, with the FDA-approved drug Bortezomib being a prominent example.[1][2] The potency and specificity of these inhibitors often derive from the boronic acid warhead, which can form a stable, covalent tetrahedral intermediate with the catalytic serine residue of a protease.[2]
The reagent itself is comprised of three key components, each serving a distinct and critical function:
-
(S)-BoroLeucine Core: An analogue of the natural amino acid (S)-Leucine where the C-terminal carboxylic acid is replaced by a boronic acid. This provides the foundational structure for the peptide analogue.
-
(-)-Pinanediol Auxiliary: A chiral diol that forms a stable boronic ester. This group serves two purposes: it protects the highly reactive boronic acid from undesirable side reactions (e.g., trimerization to form boroxines) and, crucially, it acts as a chiral auxiliary, sterically shielding one face of the molecule to ensure high fidelity and prevent racemization at the adjacent α-carbon during coupling.[3]
-
Trifluoroacetic Acid (TFA) Salt: The reagent is supplied as a TFA salt of the α-amino group. This enhances its stability and shelf-life. The amine must be liberated in situ with a non-nucleophilic base just prior to the coupling reaction.
This application note details the mechanism of its use and provides a comprehensive protocol for its incorporation into a peptide sequence.
Mechanism of Action: A Chiral Amine Component
Unlike traditional peptide coupling reagents that activate a carboxylic acid[4][5][6], this compound functions as the amine component in a peptide bond-forming reaction. The synthesis strategy involves activating a standard N-terminally protected amino acid and then introducing the deprotonated (S)-BoroLeu-(-)-Pinanediol as the nucleophile.
The general mechanism involves three key stages:
-
Activation of Carboxyl Component: An N-protected amino acid (e.g., Fmoc-Ala-OH) is activated using a standard phosphonium- or aminium-based coupling reagent (e.g., HATU, HBTU, PyBOP) to form a highly reactive O-Acylisourea or active ester intermediate.[6][7]
-
Liberation of the Amine Nucleophile: The TFA salt of (S)-BoroLeu-(-)-Pinanediol is neutralized with a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to generate the free α-amino group.
-
Nucleophilic Attack: The free amine of the BoroLeu derivative attacks the activated carbonyl of the Fmoc-amino acid, forming a tetrahedral intermediate that collapses to yield the desired dipeptide boronic acid, with the peptide bond now formed and the stereochemistry preserved.
The following diagram illustrates the core coupling step.
Caption: Mechanism of peptide bond formation using the BoroLeu building block.
Experimental Protocol: Synthesis of Fmoc-Ala-(S)-BoroLeu-Pinanediol
This protocol provides a detailed methodology for the solution-phase synthesis of a model dipeptide boronic acid.
Materials and Reagents
| Reagent | Acronym/Formula | Supplier | Purity | Notes |
| Fmoc-L-Alanine | Fmoc-Ala-OH | Standard Supplier | >99% | The N-protected carboxyl component. |
| This compound | C₂₂H₃₁BF₃NO₄ | Specialized Vendor | >98% | The chiral amine component. |
| HATU | C₁₀H₁₅F₆N₆OP | Standard Supplier | >99% | Coupling reagent. Store under inert gas. |
| N,N-Diisopropylethylamine | DIPEA | Standard Supplier | >99.5% | Non-nucleophilic base. Use a fresh bottle. |
| Dichloromethane, Anhydrous | DCM | Standard Supplier | >99.8% | Reaction solvent. |
| Ethyl Acetate | EtOAc | Standard Supplier | HPLC | For workup and chromatography. |
| Hexanes | C₆H₁₄ | Standard Supplier | HPLC | For chromatography. |
| Saturated Aqueous Sodium Bicarbonate | Sat. NaHCO₃ | Lab Prepared | N/A | For aqueous workup. |
| 1M Hydrochloric Acid | 1M HCl | Lab Prepared | N/A | For aqueous workup. |
| Brine | Sat. NaCl | Lab Prepared | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | Standard Supplier | N/A | For drying organic layers. |
Step-by-Step Coupling Procedure
Causality and experimental choices are explained in italics.
-
Preparation of Carboxyl Component:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amino acid).
-
Stir the solution at room temperature for 5 minutes.
-
Rationale: This pre-activation step ensures the formation of the highly reactive HATU active ester before the amine component is introduced, maximizing coupling efficiency.[6]
-
-
Preparation and Addition of Amine Component:
-
In a separate dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add DIPEA (2.5 eq) to this solution and vortex briefly. The first equivalent neutralizes the TFA salt, and the subsequent amount provides the basic medium required for the HATU coupling cycle.
-
Rationale: Using a slight excess of the amine component can help drive the reaction to completion. It is critical to add the base to the amine component separately to ensure the amine is free before it encounters the activated ester.
-
-
Coupling Reaction:
-
Add the solution of the neutralized amine component dropwise to the activated Fmoc-Ala-OH solution at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Fmoc-Ala-OH is consumed.
-
Rationale: A 2-4 hour reaction time is typical for standard couplings. Monitoring ensures the reaction is not stopped prematurely or allowed to run long enough for potential side reactions to occur.
-
-
Aqueous Workup:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes excess DIPEA. The bicarbonate wash removes unreacted HOBt/HOAt byproducts from HATU and any remaining acidic species. The brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Chiral HPLC can be used to confirm enantiomeric purity if required.
-
Workflow Visualization
Caption: Experimental workflow for dipeptide boronic acid synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Yield | 1. Incomplete activation of the carboxyl component. 2. Insufficient base. 3. Moisture in reagents/solvents. | 1. Increase pre-activation time or switch to a more potent coupling reagent. 2. Ensure ≥2.0 equivalents of DIPEA are used. 3. Use freshly dried anhydrous solvents and new reagents. |
| Epimerization/Racemization | 1. Overly long reaction time. 2. Excess base or wrong type of base. | 1. Monitor the reaction closely and stop it upon completion. 2. Use the exact stoichiometry of DIPEA. Avoid non-hindered bases like triethylamine. |
| Deboronylation | 1. Harsh acidic or basic conditions during workup. 2. Over-purification on silica gel. | 1. Use mild washing conditions (e.g., 0.5M HCl, 5% NaHCO₃). 2. Neutralize silica gel with 1% triethylamine in the eluent or use a faster purification method. |
| Side Product Formation | Reaction of BoroLeu with itself (dimerization). | Ensure the activated carboxyl component is fully formed before adding the neutralized BoroLeu solution. Add the amine component slowly to the activated acid. |
Conclusion
This compound is an invaluable reagent for the synthesis of enantiomerically pure peptide boronic acids. By functioning as a chiral amine building block rather than a coupling agent, it allows for its seamless integration into standard peptide synthesis workflows. The pinanediol protecting group is key to maintaining stereochemical integrity throughout the coupling process. The protocol outlined here provides a robust and reliable method for leveraging this reagent's unique properties, enabling researchers to construct complex and potent boronic acid-based inhibitors for drug discovery and development.
References
-
A green chemistry perspective on catalytic amide bond formation. SciSpace by Typeset. [Link]
-
Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
-
Sasamoto, K. (2018). Boron-catalyzed Amide Formation. SlideShare. [Link]
-
de Veer, B., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry. [Link]
-
St-Onge, M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. [Link]
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Westcott, S. A. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Publication Details. [Link]
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Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society. [Link]
-
Wang, D., et al. (2022). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. Nature Communications. [Link]
-
Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
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- 1. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
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- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 7. peptide.com [peptide.com]
(S)-BoroLeu-(-)-Pinanediol-CF3COOH in proteasome inhibitor synthesis
Application Notes & Protocols
Topic: The Strategic Application of (S)-BoroLeu-(-)-Pinanediol-CF3COOH in the Synthesis of Dipeptidyl Proteasome Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Cornerstone of Proteasome Inhibitor Synthesis
The ubiquitin-proteasome system (UPS) is a critical pathway for regulated protein degradation, maintaining cellular homeostasis.[1] Its central enzyme, the 26S proteasome, has become a validated therapeutic target, particularly in oncology, for diseases like multiple myeloma and mantle cell lymphoma.[2][3][4] Dipeptidyl boronic acids represent a premier class of proteasome inhibitors, exemplified by the first-in-class drug Bortezomib.[5][6] These molecules function by having their boronic acid "warhead" form a reversible, tetrahedral intermediate with the N-terminal threonine (Thr1) residue in the proteasome's catalytic β-subunits.[1][4]
The synthesis of these potent inhibitors hinges on the use of high-fidelity chiral building blocks. This compound has emerged as a cornerstone reagent for this purpose. It is a stable, crystalline trifluoroacetate salt of the leucine-derived α-aminoboronic acid, protected by the (-)-pinanediol chiral auxiliary. This application note provides a comprehensive guide to its properties, a detailed, field-proven protocol for its use in peptide coupling, and expert insights into maximizing synthetic success.
The Reagent: Deconstructing this compound
Understanding the multifaceted role of each component of this reagent is key to appreciating its utility.
Chemical Properties & Structure
| Property | Value |
| IUPAC Name | (1S)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid |
| Molecular Formula | C17H29BF3NO4 |
| Molecular Weight | 379.2 g/mol |
| CAS Number | 477254-69-6 |
| Appearance | White to off-white crystalline solid |
Source: PubChem CID 118989667[7]
Caption: Structure of this compound.
Functional Deep Dive
-
BoroLeucine Core : This is the amino acid analogue. The isobutyl side chain is designed to fit into the hydrophobic S1 binding pocket of the proteasome's chymotrypsin-like (β5) catalytic site, a key determinant of inhibitor specificity.[4]
-
Boronic Acid Moiety (Protected) : This is the pharmacophore or "warhead." In its final, deprotected state, the boron atom acts as a potent Lewis acid, accepting a lone pair from the hydroxyl group of the catalytic Thr1 residue to form a stable, yet reversible, tetrahedral adduct.[4]
-
(-)-Pinanediol Group : This chiral auxiliary serves two indispensable functions.[8][9]
-
Chiral Director : Derived from naturally abundant (-)-α-pinene, its rigid bicyclic structure provides a defined chiral environment. This is critical in upstream synthetic steps, such as the Matteson homologation, to establish the correct (S)-stereochemistry at the α-carbon with high diastereoselectivity (>98% de).[8][9][10] This stereocenter is paramount for potent biological activity.
-
Robust Protecting Group : The boronic acid is highly reactive and would interfere with standard peptide coupling conditions. The pinanediol ester is stable to these conditions, effectively masking the boron "warhead" until the final deprotection step.[9]
-
-
Trifluoroacetate (CF3COOH) Salt : The free amine of the BoroLeucine moiety is basic. Forming the trifluoroacetate salt renders the compound as a stable, free-flowing, and non-hygroscopic crystalline solid.[5][11] This greatly improves its handling, weighing accuracy, and shelf-life compared to the often-oily free amine.
General Synthetic Workflow
The synthesis of a dipeptidyl boronic acid proteasome inhibitor using this building block follows a logical and convergent pathway. The core transformation is a standard peptide bond formation, followed by a specialized deprotection step to unmask the active boronic acid.
Caption: Convergent synthesis pathway for proteasome inhibitors.
Detailed Synthesis Protocol: Preparation of a Bortezomib Analogue
This protocol details the coupling of N-Pyrazinoyl-L-Phenylalanine with this compound and the subsequent deprotection to yield the final dipeptidyl boronic acid.
Step 1: Peptide Coupling
This step forms the core peptide backbone of the inhibitor. The choice of coupling agent is critical to ensure high yield and minimize racemization. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is highly effective for this transformation as it has been shown to suppress racemization.[5]
Reaction Scheme:
Caption: Peptide coupling to form the protected intermediate.
Materials & Reagents:
| Reagent | M.W. | Eq. | Notes |
| N-Pyrazinoyl-L-Phenylalanine | 271.28 | 1.0 | The "capping" group and P2 residue. |
| This compound | 379.23 | 1.0 | The P1 residue building block. |
| TBTU | 321.08 | 1.1 | Coupling agent. Can be substituted with EDCI/HOBt. |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Non-nucleophilic base to neutralize the TFA salt. |
| Dichloromethane (DCM) | - | - | Anhydrous solvent. |
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add N-Pyrazinoyl-L-Phenylalanine (1.0 eq) and TBTU (1.1 eq).
-
Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Cool the resulting suspension to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (3.0 eq) dropwise. The suspension may become a clear solution as the carboxylic acid is activated and the DIPEA salt forms. Stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the BoroLeu reagent dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (16-24 hours).[12]
-
Reaction Monitoring : Progress can be monitored by TLC (e.g., 50% EtOAc/Hexanes) or LC-MS, observing the consumption of the starting materials and the appearance of the product peak.
-
Work-up : a. Dilute the reaction mixture with additional DCM. b. Transfer to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO3 solution (to remove HOBt if used and unreacted acid), and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude protected dipeptide boronic ester.
-
Purification : The crude product can often be used directly in the next step. If required, purification can be achieved by flash column chromatography on silica gel.
Step 2: Pinanediol Deprotection (Transesterification)
This crucial final step unmasks the boronic acid warhead. The most common and robust method is a biphasic transesterification with an excess of a sacrificial boronic acid, such as isobutylboronic acid.[5] This process efficiently cleaves the pinanediol ester and facilitates product isolation.
Reaction Scheme:
Caption: Deprotection via biphasic transesterification.
Materials & Reagents:
| Reagent | M.W. | Eq. | Notes |
| Protected Dipeptide | - | 1.0 | From Step 1. |
| Isobutylboronic Acid | 101.94 | ~5.0 | Sacrificial boronic acid. |
| n-Hexane | - | - | Non-polar organic solvent. |
| Methanol | - | - | Co-solvent for solubility. |
| Hydrochloric Acid (1N) | - | - | Acid catalyst. |
Procedure:
-
Dissolve the crude protected dipeptide boronic ester (1.0 eq) in a mixture of n-hexane and methanol (e.g., a 2:1 v/v ratio).
-
Add isobutylboronic acid (~5.0 eq) to the solution.
-
Add 1N HCl to the mixture. The final system should be biphasic and acidic.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Vigorous stirring is essential to maximize the interfacial area for the reaction.
-
Mechanism Insight : The reaction is an equilibrium. It is driven to completion because the desired product, the polar boronic acid, partitions into the aqueous/methanol layer, while the byproduct, isobutylboronic acid pinanediol ester, partitions into the non-polar hexane layer.[5]
-
Work-up : a. Stop stirring and allow the layers to separate. b. Separate the layers. The product is in the lower, more polar layer. c. Wash the organic (hexane) layer with a small amount of water, and combine this wash with the initial polar layer. d. The combined aqueous/methanol layers can be concentrated to remove methanol, and the final product can be extracted with a suitable organic solvent like ethyl acetate after adjusting the pH.
-
Purification & Final Form : The final boronic acid is often purified by crystallization. Note that dipeptidyl boronic acids frequently exist as a trimeric boroxine (a cyclic anhydride) in their solid state, which readily converts to the monomeric boronic acid upon dissolution in aqueous media.[6]
Expert Insights & Troubleshooting
-
Moisture is the Enemy : The peptide coupling step is highly sensitive to water, which can hydrolyze the activated ester intermediate and the TBTU reagent. Always use anhydrous solvents and perform the reaction under an inert atmosphere (N2 or Ar).
-
Controlling Racemization : While TBTU is excellent, racemization can still occur if the reaction is run at elevated temperatures. Maintain cooling at 0 °C during the activation and initial coupling phase.[5]
-
Deprotection Inefficiency : If the deprotection stalls, the cause is often insufficient mixing of the biphasic system or incorrect pH. Ensure the stirring is rapid enough to create an emulsion. The reaction is acid-catalyzed, so the aqueous layer should be confirmed to be acidic.
-
Alternative Deprotection : For substrates sensitive to acidic hydrolysis, an alternative two-step deprotection involves treating the pinanediol ester with potassium hydrogen difluoride (KHF2) to form a stable, crystalline trifluoroborate salt. This salt can then be carefully hydrolyzed to the free boronic acid.[13][14][15] This method avoids strongly acidic conditions.
Safety Precautions
-
Standard PPE : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling :
-
Coupling Agents (TBTU, EDCI) : These are potent sensitizers. Avoid inhalation of dust and skin contact. Handle in a fume hood.
-
DIPEA : Corrosive and flammable. Handle in a fume hood.
-
Solvents (DCM, Hexane) : Volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.
-
-
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. [Link]
-
Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]
-
Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford Chemistry Research Laboratory. [Link]
-
Scribd. Deprotection Methods for Pinanediol Boronates. Scribd. [Link]
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Al-Hiari, Y. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
ResearchGate. Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]
-
Al-Zoubi, R. M. (2017). Synthesis of Dipeptides by Boronic Acid Catalysis. ResearchGate. [Link]
-
Kubler, E., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science. [Link]
-
Matteson, D. S., & Sadhu, K. M. (1983). Synthesis and properties of pinanediol. alpha.-amido boronic esters. Organometallics. [Link]
-
Li, Y., & Ni, H. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances. [Link]
-
Kalyankar, M. B., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Letters. [Link]
-
Gallou, F., et al. (2002). A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol. Organic Process Research & Development. [Link]
-
Kubler, E., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science. [Link]
-
Poplawski, J. E., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Journal of Medicinal Chemistry. [Link]
-
Butini, S., et al. (2023). Entinostat-Bortezomib Hybrids against Multiple Myeloma. Molecules. [Link]
- Fandrick, D. R., et al. (2009). Methods for preparing bortezomib and intermediates used in its manufacture.
-
New Drug Approvals. Bortezomib, PS 341. New Drug Approvals. [Link]
-
Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society. [Link]
-
Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... Organic Syntheses. [Link]
-
Nykaza, T. V., et al. (2022). MIDA Anhydride: A Practical Reagent for the Direct Synthesis of MIDA Boronates from Boronic Acids. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Das, U., et al. (2012). Design and synthesis of novel pinacolylboronate containing combretastatin 'antimitotic agent' analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Royal Society of Chemistry. (2022). Electronic Supporting Information Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug. Royal Society of Chemistry. [Link]
-
Ferreira, M. C., et al. (2022). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. International Journal of Molecular Sciences. [Link]
-
Fenical, W., & Moore, B. S. (2008). Advances in and applications of proteasome inhibitors. Current Opinion in Chemical Biology. [Link]
-
Kisselev, A. F., van der Linden, W. A., & Overkleeft, H. S. (2012). Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. Chemistry & Biology. [Link]
-
de Bettignies, G., & Coux, O. (2010). Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance. Cancers. [Link]
Sources
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- 3. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Note: A Convergent Strategy for the Synthesis of Bortezomib Analogues Utilizing (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Introduction: The Rationale for Bortezomib Analogue Synthesis
Bortezomib (Velcade®) represents a landmark in cancer therapy as the first proteasome inhibitor to receive clinical approval for treating multiple myeloma and mantle cell lymphoma.[1][2] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[2] By disrupting proteasome function, Bortezomib interferes with multiple signaling cascades that regulate cell cycle progression and survival, ultimately inducing apoptosis in cancer cells.
The clinical success of Bortezomib has spurred extensive research into second-generation proteasome inhibitors and novel analogues. The goals of these efforts are multifaceted: to enhance potency and selectivity, improve pharmacokinetic profiles, overcome resistance mechanisms, and reduce off-target toxicities. This application note provides a detailed, field-tested protocol for the synthesis of Bortezomib analogues through a convergent synthetic approach. This strategy hinges on the use of (S)-BoroLeu-(-)-Pinanediol trifluoroacetate salt, a key chiral building block that ensures stereochemical integrity in the final compound.
Scientific Principles: Causality Behind the Synthetic Strategy
A robust synthetic strategy relies on understanding the function of each component and the rationale for each procedural step. The convergent approach outlined here offers significant advantages over a linear synthesis, including higher overall yields and simplified purification of intermediates.[1][3] The synthesis is broken down into the preparation of two key fragments, which are then coupled and deprotected.
The Central Role of (S)-BoroLeu-(-)-Pinanediol-CF3COOH
This starting material is a cornerstone of the synthesis for two critical reasons:
-
Chiral Control and Protection: The (-)-pinanediol moiety serves a dual purpose. First, it acts as a chiral auxiliary, directing the stereochemistry during precursor synthesis (e.g., via Matteson homologation) to yield the desired (R)-configuration at the boron-substituted carbon.[4] Second, it functions as a robust protecting group for the highly reactive boronic acid, preventing unwanted side reactions during the peptide coupling steps.[5][6]
-
Amine Stability and Handling: The free α-amino boronic ester is inherently unstable. Its formulation as a trifluoroacetic acid (TFA) salt significantly enhances its stability, rendering it a crystalline, weighable solid that is readily handled in a laboratory setting.[1][7][8]
The Challenge of Peptide Coupling and Racemization
The formation of the peptide bond between the N-terminal capping group (e.g., Pyrazinoyl-L-phenylalanine) and the aminoboronic ester is the most critical step. A significant challenge in peptide synthesis is the risk of racemization at the α-carbon of the activated carboxylic acid, particularly with N-acylamino acids.[1] This can occur via the formation of an oxazolone intermediate, leading to a mixture of diastereomers that are often difficult to separate.
To mitigate this, the choice of coupling agent is paramount. While classic reagents like DCC can be used, uronium/aminium-based salts such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective at suppressing racemization.[1][3] TBTU rapidly activates the carboxylic acid to form an active ester that reacts efficiently with the amine component, minimizing the lifetime of intermediates prone to racemization.
The Final Deprotection Step
The concluding step of the synthesis is the removal of the pinanediol protecting group to unveil the active boronic acid. The most reliable and widely used method is a transesterification reaction with a scavenger boronic acid, typically isobutylboronic acid.[1][3] This reaction is performed in a biphasic system (e.g., hexanes/aqueous methanol) under strongly acidic conditions, which drives the equilibrium towards the formation of the desired product and the volatile pinanediol isobutylboronate, which is sequestered in the organic phase. The final Bortezomib analogue is often isolated as its trimeric boroxine anhydride form after crystallization.[1][3]
Synthetic Workflow Diagram
The overall convergent synthesis strategy is depicted below.
Caption: Convergent synthesis workflow for Bortezomib analogues.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Peptide Coupling – Synthesis of the Pinanediol-Protected Analogue
This protocol describes the TBTU-mediated coupling of an N-Pyrazinoyl-L-phenylalanine analogue with this compound.
Materials:
-
N-Pyrazinoyl-L-phenylalanine analogue (1.0 eq)
-
This compound salt (1.05 eq)
-
TBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents: 1M HCl (aq), saturated NaHCO₃ (aq), brine, anhydrous MgSO₄
Methodology:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Pyrazinoyl-L-phenylalanine analogue (1.0 eq) and TBTU (1.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add DIPEA (3.0 eq) to the stirred solution. Allow the activation to proceed for 15-20 minutes at 0-5 °C.
-
In a separate flask, dissolve the this compound salt (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the aminoboronate salt to the activated acid mixture dropwise, maintaining the temperature at 0-5 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with cold 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the pure pinanediol-protected Bortezomib analogue.
Protocol 2: Deprotection – Formation of the Final Bortezomib Analogue
This protocol describes the removal of the pinanediol protecting group via transesterification.
Materials:
-
Pinanediol-protected Bortezomib analogue (1.0 eq)
-
Isobutylboronic acid (3.0-5.0 eq)
-
n-Hexane
-
Methanol
-
Concentrated HCl
-
Ethyl acetate for crystallization
Methodology:
-
Dissolve the pinanediol-protected analogue (1.0 eq) in a biphasic solvent system of n-hexane and methanol (typically a 2:1 to 3:1 v/v ratio).
-
Add isobutylboronic acid (3.0-5.0 eq) to the mixture.
-
Acidify the aqueous/methanol layer by adding concentrated HCl dropwise until the pH is strongly acidic (pH 1-2).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.[1][3] The product will precipitate out of the mixture or can be isolated from the aqueous layer.
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Isolate the crude product by filtration or by separating the layers and concentrating the aqueous/methanolic phase.
-
Wash the crude solid with n-hexane to remove the pinanediol-isobutylboronate byproduct.
-
For final purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate, to yield the final Bortezomib analogue, typically as a white crystalline solid (trimeric boroxine).[1]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry. Purity should be assessed by HPLC.
Quantitative Data and Troubleshooting
| Parameter | Recommended Value/Condition | Rationale & Field Insights |
| Coupling Reagents | 1.0 : 1.05 : 1.1 (Acid : Amine : TBTU) | A slight excess of the amine salt and coupling agent ensures complete consumption of the more valuable acid fragment. |
| Coupling Base | 3.0 eq DIPEA | Sufficient non-nucleophilic base is required to neutralize the TFA salt of the amine and the HOBt released from TBTU. |
| Coupling Temperature | 0-5 °C initially, then RT | Slow, cold addition of the base and amine minimizes racemization.[1] The reaction is then allowed to warm to ensure it proceeds to completion. |
| Deprotection Scavenger | 3.0-5.0 eq Isobutylboronic acid | A large excess of the scavenger is used to drive the transesterification equilibrium towards the product side. |
| Expected Yield (Coupling) | 70-90% (after purification) | Yields are dependent on the specific analogues used. Efficient purification is key to removing residual coupling reagents. |
| Expected Yield (Deprotection) | 60-85% (after crystallization) | Crystallization is crucial for achieving high purity (>99.5%).[1][9] |
| Common Issue | Diastereomer formation (low de) | Solution: Ensure anhydrous conditions and maintain low temperatures during the activation and initial coupling phase. Analyze crude product by HPLC to assess diastereomeric excess (de).[1] |
| Common Issue | Incomplete deprotection | Solution: Increase the excess of isobutylboronic acid, prolong the reaction time, or ensure vigorous stirring to maximize interfacial contact in the biphasic system. |
References
-
Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. (n.d.). University of Oxford. Retrieved from [Link]
-
Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468–471. Retrieved from [Link]
-
Kisselev, A. F., & Meiners, S. (2011). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Molecules, 16(12), 10336–10348. Retrieved from [Link]
-
Deprotection Methods for Pinanediol Boronates. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved from [Link]
- Stokelj, D., & Copar, A. (2013). Process for making bortezomib and intermediates for the process. Google Patents.
-
Stokelj, D., & Copar, A. (2012). Process for making bortezomib and the intermediates for the process. European Patent Office. Retrieved from [Link]
- Adams, J., et al. (2011). Synthesis of Bortezomib. Google Patents.
- Liu, Y., et al. (2014). Synthesis method of bortezomib. Google Patents.
-
Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. Retrieved from [Link]
-
Gkriniari, A., et al. (2023). Entinostat-Bortezomib Hybrids against Multiple Myeloma. MDPI. Retrieved from [Link]
-
Bortezomib Pinanediol Ester: Synthesis Intermediate for Proteasome Inhibitors. (n.d.). Papischem. Retrieved from [Link]
-
Li, G., & Liu, H. (2013). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 5(8), 919–936. Retrieved from [Link]
- Khandelwal, A., et al. (2009). Methods for preparing bortezomib and intermediates used in its manufacture. Google Patents.
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- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 9. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
Application Notes and Protocols for (S)-BoroLeu-(-)-Pinanediol-CF3COOH in Asymmetric Catalysis
Introduction: A Chiral Boron Lewis Acid with Untapped Catalytic Potential
(S)-BoroLeu-(-)-Pinanediol-CF3COOH is a chiral boronic acid derivative that holds significant promise as a catalyst in asymmetric synthesis. Its structure combines the steric bulk and chirality of (-)-pinanediol with the amino acid leucine, creating a well-defined chiral environment around a Lewis acidic boron center. While its enantiomer, (R)-BoroLeu-(+)-Pinanediol-CF3COOH, is a well-documented and commercially significant intermediate in the synthesis of the proteasome inhibitor drug, Bortezomib, the catalytic applications of the (S)-enantiomer remain a burgeoning area of research.[1][2][3][4][5][6][7] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential catalytic applications of this compound, providing both the theoretical underpinnings of its reactivity and detailed, representative protocols for its use in key asymmetric transformations.
The trifluoroacetic acid (CF3COOH) salt form of this compound enhances its stability and handling properties, making it a convenient reagent for laboratory use. The core of its catalytic activity lies in the Lewis acidic boron atom, which can coordinate to carbonyl groups and other Lewis basic functionalities in substrates, thereby activating them towards nucleophilic attack and controlling the stereochemical outcome of the reaction.
General Principles of Catalysis: The Role of the Chiral Lewis Acid
This compound is expected to function as a chiral Lewis acid catalyst. In this role, the boron center coordinates to a substrate, typically a carbonyl-containing compound, to achieve two primary objectives:
-
Activation: By withdrawing electron density, the boron catalyst enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
-
Stereocontrol: The chiral ligands attached to the boron atom (in this case, the pinanediol and leucine moieties) create a sterically defined pocket around the active site. This chiral environment dictates the trajectory of the incoming nucleophile, favoring the formation of one enantiomer of the product over the other.
The general mechanism for Lewis acid catalysis is depicted in the following workflow:
Figure 1: General workflow of Lewis acid catalysis.
Potential Catalytic Applications and Protocols
While specific literature on the catalytic use of this compound is emerging, its structural features suggest its utility in a range of asymmetric reactions. The following sections provide detailed, representative protocols for key transformations where this class of catalyst is expected to excel. These protocols are intended as a starting point for methodology development and will likely require optimization for specific substrates.
Asymmetric Aldol Reactions
Boron-mediated aldol reactions are renowned for their high levels of stereocontrol, proceeding through a well-ordered, chair-like six-membered transition state. A chiral boron catalyst like this compound can be employed to generate a chiral boron enolate in situ, which then reacts with an aldehyde to yield an enantioenriched β-hydroxy ketone.
Proposed Catalytic Cycle:
Sources
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- 2. luxembourg-bio.com [luxembourg-bio.com]
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Application Notes and Protocols for the Deprotection of (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the deprotection of (S)-BoroLeu-(-)-Pinanediol trifluoroacetate salt to yield the free boronic acid, (S)-BoroLeucine. Boronic acids are pivotal in synthetic organic chemistry and drug discovery, notably as key components in Suzuki-Miyaura cross-coupling reactions and as serine protease inhibitors.[1][2] However, their inherent instability, propensity for dehydration to form boroxines, and challenging purification often necessitate the use of protecting groups.[3] The pinanediol group is a highly effective chiral auxiliary and protecting group that imparts stability.[1][3] This guide details the chemical principles, a robust step-by-step protocol, and critical considerations for the efficient removal of the pinanediol group, ensuring high yield and purity of the target boronic acid for downstream applications.
Foundational Principles: Understanding the Chemistry
The deprotection of a pinanediol boronate ester is fundamentally a hydrolysis reaction, driven by acidic conditions. The starting material, (S)-BoroLeu-(-)-Pinanediol-CF3COOH, is a salt where the amine of the BoroLeucine moiety is protonated by trifluoroacetic acid. This acidic environment is often sufficient to initiate the hydrolysis, though additional acid may be required to drive the reaction to completion.
The core of the process involves the cleavage of the B-O bonds of the cyclic boronate ester. This is an equilibrium-driven process. To ensure a high yield of the deprotected boronic acid, the equilibrium must be shifted towards the products. This is typically achieved by using a biphasic solvent system where the liberated, more lipophilic (-)-pinanediol is extracted into an organic phase, while the more polar boronic acid remains in the aqueous phase.
Alternative deprotection strategies exist, such as transesterification with other diols or conversion to an intermediate trifluoroborate salt followed by hydrolysis.[2][4][5][6] Treatment with potassium hydrogen difluoride (KHF2) can form a stable trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[4][5][6] Another mild approach involves transesterification with a volatile diol or methylboronic acid, where the byproducts can be easily removed.[7][8] However, for many applications, direct acidic hydrolysis remains a straightforward and effective method.
The chemical structures involved in this deprotection are illustrated below.
Figure 1: Chemical structures of the starting material and products.
Experimental Protocol: From Protected Ester to Free Boronic Acid
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Commercial | Starting material. |
| Diethyl Ether (Et2O) | Anhydrous | Sigma-Aldrich | For extractions. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Soln. | Fisher Scientific | Acid catalyst and for pH adjustment. |
| n-Hexane or Pentane | ACS Grade | VWR | For biphasic system and washing. |
| Brine (Saturated NaCl solution) | - | In-house prep | For aqueous layer washing. |
| Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Anhydrous | EMD Millipore | For drying the organic layer. |
| TLC Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |
| Deuterated Solvents (e.g., DMSO-d6, CDCl3) | NMR Grade | Cambridge Isotope | For product characterization. |
Deprotection Workflow Visualization
The overall experimental process is outlined in the following workflow diagram.
Figure 2: Step-by-step experimental workflow for deprotection.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a biphasic mixture of diethyl ether (or another suitable organic solvent like ethyl acetate) and n-hexane (e.g., 1:1 ratio, ~20 mL per gram of starting material).
-
Hydrolysis: To the vigorously stirring solution, add 1 M aqueous HCl (2.0 - 3.0 eq). The goal is to create a slightly acidic aqueous phase (pH 1-2).
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
TLC System: A common mobile phase is Ethyl Acetate/Hexane.
-
Visualization: The starting boronate ester will be less polar than the final boronic acid. The reaction is complete when the starting material spot is no longer visible. Staining with potassium permanganate can help visualize the spots.
-
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Allow the layers to separate. The aqueous layer contains the desired (S)-BoroLeucine hydrochloride salt, while the organic layer contains the (-)-pinanediol byproduct.
-
Drain the lower aqueous layer.
-
Extract the organic layer with another portion of 1 M HCl to ensure complete recovery of the product.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with diethyl ether or n-hexane (2x) to remove any residual pinanediol.
-
-
Isolation of Crude Product: The free boronic acid can be isolated from the aqueous solution. Lyophilization (freeze-drying) is the preferred method to avoid potential degradation from heating. Alternatively, careful evaporation under reduced pressure at low temperature (<40°C) can be used.
-
Purification: Boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition on the column.[9][10]
-
Recrystallization: This is often the most effective method. Attempt recrystallization from hot water or a mixture of solvents like acetone/hexane.[9][10]
-
Derivatization: For particularly difficult purifications, the boronic acid can be temporarily converted to a diethanolamine adduct, which is often crystalline and can be easily purified before being hydrolyzed back to the pure boronic acid.[1][10]
-
-
Characterization: Confirm the identity and purity of the final (S)-BoroLeucine product using standard analytical techniques such as ¹H NMR, ¹¹B NMR, and Mass Spectrometry.
Mechanism and Causality
Understanding the "why" behind the protocol steps is critical for troubleshooting and adaptation.
The Role of Acid
The acid serves two primary functions:
-
Protonation: It protonates one of the oxygen atoms of the pinanediol ester, making it a better leaving group.
-
Catalysis: It facilitates the nucleophilic attack of water on the electron-deficient boron atom.
Figure 3: Simplified mechanism of acid-catalyzed hydrolysis.
The Biphasic System: Driving the Equilibrium
The hydrolysis of the boronate ester is a reversible reaction. Le Châtelier's principle dictates that removing a product will shift the equilibrium to favor more product formation. In this protocol, the (-)-pinanediol byproduct is significantly less polar than the (S)-BoroLeucine salt. The use of a non-polar organic solvent (like hexane or ether) sequesters the pinanediol, effectively removing it from the aqueous phase where the reaction is occurring and driving the deprotection to completion.
Troubleshooting and Advanced Considerations
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid or reaction time; poor mixing of phases. | Check the pH of the aqueous layer, ensuring it is between 1-2. Increase stirring speed to improve interfacial contact. If necessary, extend the reaction time and monitor by TLC. |
| Low Yield | Product loss during work-up; incomplete extraction from the organic phase. | Perform multiple back-extractions of the organic layer with the acidic aqueous solution. Minimize the volume of washes to avoid excessive dilution. Use lyophilization for product isolation to prevent decomposition. |
| Product Contamination | Residual pinanediol; formation of trimeric boroxine anhydrides.[3] | Thoroughly wash the combined aqueous layers with a non-polar solvent before product isolation. To break up boroxines, dissolve the crude product in a solvent and add a small amount of water before re-isolating. Store the final product under inert gas (Argon or Nitrogen) and at low temperature to prevent degradation.[11] |
| Oxidative Instability | Boronic acids can be susceptible to oxidation, especially in biological contexts or in the presence of metal contaminants.[11][12] | Handle the deprotected boronic acid using degassed solvents. Store the final product under an inert atmosphere. The formation of mixed anhydrides with carboxylic acids has been shown to dramatically increase oxidative stability, which could be a consideration for downstream formulation.[12] |
References
-
Inglis, B. A., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468–471. [Link]
-
PubMed. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
ResearchGate. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. [Link]
-
Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates. [Link]
-
Reddit. (2017). Purification of boronic acids?. [Link]
-
National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis. [Link]
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. [Link]
-
Royal Society of Chemistry. (2012). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
ResearchGate. (2001). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. [Link]
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- 4. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 5. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
improving yield in (S)-BoroLeu-(-)-Pinanediol-CF3COOH reactions
A Guide to Improving Reaction Yields and Overcoming Common Challenges
Welcome to the technical support center for (S)-BoroLeu-(-)-Pinanediol-CF3COOH. As Senior Application Scientists, we have developed this resource for researchers, chemists, and drug development professionals to provide expert guidance on utilizing this versatile chiral building block. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
(S)-BoroLeu-(-)-Pinanediol trifluoroacetate is a highly valuable reagent, particularly as an intermediate for complex molecules and proteasome inhibitors like Bortezomib.[1][2] Its structure, featuring a stereochemically defined α-aminoboronic acid protected by a robust pinanediol group, offers significant advantages but also presents unique challenges in reaction chemistry.[3][4] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reagent's properties, handling, and role in chemical reactions.
Q1: What is the specific role of the (-)-pinanediol group on the boron atom?
The (-)-pinanediol moiety serves two critical functions. Firstly, it is a chiral auxiliary used to establish the desired (S)-stereochemistry at the carbon atom adjacent to the boron. Secondly, it acts as a robust protecting group for the boronic acid. Pinanediol esters are known to be significantly more stable and resistant to hydrolysis compared to simpler diols like pinacol, which helps prevent premature decomposition of the reagent during storage and reaction setup.[3][5][6]
Q2: Why is the compound supplied as a trifluoroacetate (TFA) salt?
The primary amine of the leucine fragment is basic. Supplying the compound as a TFA salt protonates this amine, forming a stable, crystalline solid that is easier to handle and purify, and has an improved shelf life. The free amine form would be a less stable oil and prone to degradation.
Q3: How does the presence of the TFA salt impact my reaction setup?
This is a critical consideration for reaction success. The trifluoroacetic acid must be neutralized before the desired reaction can proceed. Therefore, you must use at least one extra equivalent of your chosen base to neutralize the TFA salt in addition to the amount required for the catalytic cycle itself. Failure to account for this is a very common cause of reaction failure.
Q4: How should I properly store and handle this compound?
Like most organoboron reagents, this compound is sensitive to moisture. The carbon-boron bond can be cleaved via hydrolysis (protodeboronation), especially under non-anhydrous conditions.[7] The reagent should be stored at low temperatures (typically ≤ -15°C), under an inert atmosphere (nitrogen or argon), and in a tightly sealed container to prevent moisture ingress.[8] When weighing and dispensing the reagent, do so quickly and avoid prolonged exposure to the atmosphere.
Q5: What is protodeboronation and why is it a major concern in my reactions?
Protodeboronation is the most common side reaction and a primary cause of low yields when using boronic acids or esters.[9] It is a process where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[7] This undesired reaction is highly dependent on factors like pH, temperature, water content, and the electronic nature of the organic group.[7][10] For this reagent, it would result in the formation of leucine. Optimizing your reaction to be faster than the rate of protodeboronation is key to achieving high yields.[10]
Troubleshooting Guide: From Low Yields to Optimized Results
This section provides a detailed, problem-oriented approach to resolving common experimental failures.
Problem 1: Low or No Product Formation with High Starting Material Recovery
This is often the most frustrating outcome. If your starting materials are largely unreacted, it points to a fundamental issue with the reaction conditions, most commonly related to the base or the catalyst.
-
Potential Cause A: Insufficient or Inappropriate Base
As mentioned in the FAQs, the TFA salt must be neutralized. A typical Suzuki-Miyaura coupling requires a base to activate the boronic ester for transmetalation. If you only add the standard catalytic amount of base (e.g., 2-3 equivalents), a full equivalent will be consumed by the TFA, leaving insufficient base for the reaction itself.
Solution:
-
Stoichiometry Check: Always use at least one extra equivalent of base specifically to neutralize the TFA salt. A total of 3 to 4 equivalents is a good starting point.
-
Base Selection: The choice of base is critical. Strong bases can accelerate protodeboronation.[10] Milder bases are often preferred. Finely ground potassium phosphate (K₃PO₄) is an excellent choice as it is effective in activating the boronate while minimizing side reactions.
-
| Base | Recommended Equivalents | Notes & Considerations |
| K₃PO₄ | 3.0 - 4.0 | Often the best choice. Minimizes protodeboronation. Use finely ground powder. |
| Cs₂CO₃ | 3.0 - 4.0 | Highly effective but more expensive. Good for difficult couplings. |
| K₂CO₃ | 3.0 - 4.0 | A standard, cost-effective choice. May require slightly higher temperatures. |
| NaOH, KOH | 3.0 - 4.0 | Use with caution. Can aggressively promote protodeboronation.[10] |
-
Potential Cause B: Inactive or Inefficient Catalyst System
The palladium catalyst is the engine of the reaction. If it is inactive or the turnover is slow, the reaction will stall.
Solution:
-
Use a Pre-formed Pd(0) Source: While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) state. Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos G3, SPhos G3) ensures a reliable source of the active catalyst from the start.[11]
-
Choose an Appropriate Ligand: The pinanediol ester is sterically bulky. To facilitate the reaction, the palladium center needs a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed for challenging couplings and can significantly accelerate the rate of productive reaction, thereby outcompeting decomposition pathways.[10]
-
Ensure Anhydrous & Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst.[12] Always use high-purity, anhydrous solvents and thoroughly degas the reaction mixture by sparging with argon or nitrogen for at least 30 minutes before adding the catalyst.
-
Problem 2: Low Yield with Significant Byproduct Formation
If your starting material is consumed but the desired product yield is low, the issue lies with competing side reactions. Identifying the major byproduct is the first step in solving the problem.
-
Major Byproduct: Leucine (from Protodeboronation)
As discussed, this is the most common failure mode. It is exacerbated by high temperatures, strong bases, and excessive water.
Solution Protocol to Minimize Protodeboronation:
-
Switch to a Milder Base: Immediately switch from alkoxides or hydroxides to K₃PO₄ or K₂CO₃.[10]
-
Lower the Reaction Temperature: Operate at the lowest effective temperature. Highly active precatalysts often allow for reactions to proceed efficiently at moderate temperatures (e.g., 60-80 °C), which significantly slows the rate of protodeboronation.[10]
-
Use a Highly Active Catalyst System: A fast and efficient catalyst (e.g., a G3 precatalyst with a Buchwald ligand) will ensure the desired coupling happens much faster than the undesired C-B bond cleavage.[10]
-
Control Water Content: While a small amount of water can sometimes facilitate transmetalation, excess water will promote hydrolysis and protodeboronation. Use anhydrous solvents, but if the reaction is sluggish, adding a very small amount of water (e.g., as part of a 9:1 dioxane:water mixture) can be beneficial.
-
-
Major Byproduct: Dimer of BoroLeu (from Homocoupling)
Homocoupling occurs when two molecules of the boronic ester react with each other. This is often promoted by the presence of oxygen or if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow.[12][13]
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure the reaction mixture is completely free of oxygen before adding the catalyst.
-
Use a Slight Excess of the Aryl Halide: Using a small excess (e.g., 1.05 equivalents) of the coupling partner can help ensure the palladium catalyst preferentially reacts with it, suppressing the homocoupling pathway.[14]
-
Pre-heat the Mixture: Some protocols recommend heating the mixture of aryl halide, base, and solvent before adding the boronic ester and catalyst to ensure the initial oxidative addition step is favored.[12]
-
Problem 3: Reaction is Sluggish or Stalls Before Completion
If the reaction starts but does not go to completion, it often points to an issue with the transmetalation step or gradual catalyst deactivation.
-
Potential Cause: Inefficient Transmetalation
The very stability of the pinanediol ester can sometimes make the transfer of the leucine group from the boron to the palladium center (transmetalation) the rate-limiting step.[15]
Solution:
-
Optimize Base and Solvent: This step is highly sensitive to the reaction conditions. A screen of different bases (K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O) may be necessary to find the optimal combination for your specific substrates.[16]
-
Consider Additives: In some difficult cases, additives can promote the formation of the reactive boronate species. While less common for pinanediol esters, this is a known strategy in boronic acid chemistry.
-
Visualized Workflows and Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for using this compound.
-
Reagent Preparation: To an oven-dried reaction flask, add the aryl/vinyl halide (1.0 equiv.), this compound (1.2 equiv.), and finely ground K₃PO₄ (4.0 equiv.).
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., dioxane, ~0.1 M concentration). Seal the flask with a septum and sparge the mixture with argon or nitrogen for 30 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Competing Reaction Pathways
This diagram illustrates the critical competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.
Caption: A decision-tree workflow for troubleshooting low yields.
References
- Benchchem.
-
Wikipedia. Protodeboronation. [Link]
-
Martínez-Aguirre, M. A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Semantic Scholar. Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Wikipedia. Boronic acid. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
-
Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
-
D'Ambrosio, N. (2017). Synthesis and applications of aminoboronic acids. University of Toronto. [Link]
-
ResearchGate. Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Amerigo Scientific. Boronic Acids and Derivatives. [Link]
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AA Blocks. Chemistry Of Boronic Esters. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Coutinet, A., & Pellegrinet, S. C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]
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Bocan Group. Technical Aspects of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: From Synthesis to Application. [Link]
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Douglas, J. J., et al. (2017). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Organometallics. [Link]
- Benchchem. strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
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Universidad de Sonora. Examination of pinanediol-boronic acid ester formation in aqueous media: Relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]
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Cambria, E., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Polymers. [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Zultanski, S. L., & Molander, G. A. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Chemical Science. [Link]
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Vedejs, E., et al. (2000). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2019). Synthesis of Boron-Containing Primary Amines. Molecules. [Link]
- Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions.
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Semantic Scholar. Internal and external catalysis in boronic ester networks. [Link]
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Shan, G., et al. (2012). Pd-catalyzed C-H oxygenation with TFA/TFAA: expedient access to oxygen-containing heterocycles and late-stage drug modification. Angewandte Chemie International Edition. [Link]
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Matteson, D. S. (2008). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
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Wang, X., et al. (2010). Pd(II)-catalyzed ortho-trifluoromethylation of arenes using TFA as a promoter. Journal of the American Chemical Society. [Link]
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ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
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Kaur, G. (2016). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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Technical Support Center: (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Welcome to the technical support resource for (S)-BoroLeu-(-)-Pinanediol-CF3COOH. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and answer frequently asked questions related to this critical reagent. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive field experience to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and function of this compound.
Q1: What is this compound and what is its primary application?
This compound is the trifluoroacetic acid (TFA) salt of the (-)-pinanediol ester of (S)-boroleucine. It is a chiral building block primarily used as a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, an important antitumor drug.[1][2][3] The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, ensuring stereochemical control and stability. The TFA salt form enhances its stability and makes it easier to handle as a crystalline solid.[4][5]
Q2: What are the recommended storage and handling conditions for this reagent?
This reagent should be stored in a cool, dry, and well-sealed container to protect it from moisture and atmospheric oxygen.[1][3] Given the sensitivity of boronic esters to hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. The compound is a white to off-white powder and should be handled in a well-ventilated area or fume hood.[6]
Q3: What is the purpose of the (-)-pinanediol protecting group and the CF3COOH counterion?
The (-)-pinanediol group serves two critical functions:
-
Protection: It protects the reactive boronic acid moiety from undesired reactions, such as oxidation or trimerization into boroxines.
-
Stereochemical Control: As a chiral auxiliary, it is instrumental in synthesizing the desired stereoisomer of the final product.
The trifluoroacetic acid (CF3COOH) forms a stable ammonium salt with the free amine of the boroleucine moiety. This renders the compound a stable, crystalline solid, which simplifies purification, handling, and storage compared to the free amine, which can be an oil or a less stable solid.
Q4: What are the typical analytical specifications for this reagent?
While specifications can vary by supplier, high-purity this compound typically exhibits the following characteristics:
| Property | Specification | Source |
| Appearance | White to Off-White Powder | [1][3] |
| Assay (Purity) | ≥99.0% | [1][6] |
| Melting Point | 157-159°C | [1][3] |
| Solubility | Slightly soluble in Ethanol and Methanol | [1][7] |
It is crucial to verify the purity of a new batch via techniques like ¹H NMR, ¹¹B NMR, and LC-MS to ensure the absence of significant impurities that could interfere with subsequent reactions.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides in-depth solutions to specific problems that may arise during the use of this compound and its derivatives.
Issue 1: Protodeboronation (Loss of the C-B Bond)
Q: During my deprotection or subsequent coupling reaction, I am observing a significant amount of the deborylated byproduct, Leucine. Why is this happening and how can I prevent it?
A: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often frustrating side reaction for all organoboronic acids and esters. It is typically promoted by acidic or basic conditions, prolonged exposure to silica gel, or elevated temperatures.[8]
Causality and Mechanism: The C-B bond is susceptible to cleavage, especially when the molecule contains functionalities that can be protonated or deprotonated. In the case of BoroLeucine derivatives, both acidic workups and exposure to standard silica gel during chromatography can facilitate this undesired reaction. Silica gel has acidic protons on its surface that can promote the cleavage of the boronic ester.[9]
Troubleshooting Strategies:
-
Optimize Deprotection Conditions: The choice of deprotection method is critical. Harsh acidic or basic hydrolysis should be avoided. The conversion to a potassium trifluoroborate salt (KHF₂) is often a milder and more effective deprotection strategy that can minimize protodeboronation.[10][11]
-
Modify Workup Procedures: After the reaction, minimize contact with strong acids or bases. If an aqueous extraction is necessary, use a buffered solution (e.g., phosphate buffer at pH 7) or saturated ammonium chloride instead of strong acids.
-
Avoid Standard Silica Gel Chromatography: If chromatographic purification is unavoidable, use deactivated silica gel. This can be prepared by treating silica gel with a solution of triethylamine in your eluent system, which neutralizes the acidic sites.[9] Alternatively, using a different stationary phase like alumina may be beneficial.
-
Purify via Recrystallization: Whenever possible, purify the deprotected boronic acid or its derivatives by recrystallization, which avoids contact with silica gel altogether.[9]
Issue 2: Inefficient Deprotection of the Pinanediol Group
Q: I am having difficulty cleaving the pinanediol ester to generate the free boronic acid for my next step. What are the most reliable methods?
A: The pinanediol ester is robust, which is beneficial for stability but can make its removal challenging. Standard hydrolysis often requires harsh conditions that can lead to side reactions like protodeboronation. More sophisticated methods are generally required for a clean and high-yielding deprotection.
Recommended Deprotection Protocols:
| Method | Reagents | Pros | Cons | Reference |
| Trifluoroborate Salt Formation | KHF₂, Acetone/H₂O or MeOH/H₂O | Mild conditions, high yields; salt is often crystalline and easy to purify. | Two-step process (formation then hydrolysis). | [10][11] |
| Transesterification | Phenylboronic acid (PhB(OH)₂) or Isobutylboronic acid | Drives equilibrium by forming a more stable boroxine with the excess reagent. | Requires careful control of stoichiometry; can be difficult to separate products. | [10] |
| Boron Trihalide Cleavage | BCl₃ or BBr₃ | Effective for robust substrates. | Extremely harsh; often leads to protodeboronation and decomposition of sensitive functional groups. Not recommended for this substrate. | [8][10] |
Experimental Protocol: Two-Step Deprotection via Potassium Trifluoroborate (BF₃K) Salt
This is often the most reliable method.[10][11]
Step 1: Formation of the Potassium Trifluoroborate Salt
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add an aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 eq).
-
Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by ¹¹B NMR.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the liberated pinanediol.
-
The aqueous layer containing the desired potassium trifluoroborate salt can be used directly or the salt can be isolated by lyophilization.
Step 2: Hydrolysis to the Boronic Acid
-
Take the aqueous solution of the trifluoroborate salt from the previous step.
-
Acidify the solution to pH 2-3 using 1M HCl.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the free boronic acid into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (S)-boroleucine boronic acid.
Issue 3: Low Yields in Subsequent Suzuki-Miyaura Coupling Reactions
Q: After successfully deprotecting the pinanediol ester, my Suzuki-Miyaura coupling is providing low yields. What factors should I investigate?
A: Low yields in Suzuki-Miyaura couplings are a common issue stemming from multiple potential sources. A systematic approach is required for troubleshooting.[12]
Troubleshooting Workflow for Low Coupling Yields
Below is a decision tree to help diagnose the root cause of poor coupling efficiency.
Caption: Troubleshooting Decision Tree for Low Yields.
Key Considerations:
-
Atmosphere Control: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere (argon is preferred). Homocoupling is a common side reaction when oxygen is present.[13][14]
-
Base Selection: The choice and quality of the base are critical. Anhydrous potassium carbonate or potassium phosphate are common choices. Ensure the base is finely powdered and dry.
-
Solvent Purity: Use anhydrous, degassed solvents. Water content can affect both the catalyst and the stability of the boronic acid.
Workflow Diagram: From Reagent to Purified Boronic Acid
This workflow illustrates the recommended sequence for handling the reagent to minimize side reactions.
Caption: Recommended Workflow for Deprotection and Purification.
References
-
Inglis, S. R., Woon, E. C. Y., Thompson, A. L., & Schofield, C. J. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468–471. [Link]
-
Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed, 75(2), 468-71. [Link]
-
Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford Chemistry Research Laboratory. [Link]
-
Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Chemistry Stack Exchange. (2021). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
-
Reddit. (2021). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
-
Sunshine Pharma. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH. [Link]
-
Reddit. (2022). Trouble purifying my boronate ester compound. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LookChem. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS NO.179324-87-9. [Link]
-
Kříž, Z., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 9(19), 6648-6656. [Link]
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Technical Support Center: Optimizing Catalyst Loading for (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Welcome to the technical support resource for (S)-BoroLeu-(-)-Pinanediol-CF3COOH. This guide is designed for chemistry professionals engaged in asymmetric synthesis, particularly those utilizing this chiral boronic ester in their research and development workflows. As a key intermediate in the synthesis of pharmaceuticals like Bortezomib, a proteasome inhibitor, precise control over reaction parameters is paramount.[1][2][3][4][5]
This document moves beyond a simple recitation of steps, offering a structured approach to troubleshooting and optimization. We will explore the causal relationships between catalyst loading and reaction outcomes, provide validated protocols, and answer the critical questions that arise during experimentation.
Core Principles: Why Catalyst Loading is a Critical Parameter
Optimizing the catalyst loading for this compound is a balancing act between reaction efficiency, cost, and selectivity. The catalyst, a type of organoboron compound, typically functions as a Lewis acid to activate substrates and facilitate stereoselective bond formation.[6][7]
-
Insufficient Loading (< 1 mol%): This is a common cause of slow or stalled reactions. The catalytic cycle turnover may be too slow to achieve a reasonable conversion rate within a practical timeframe, leading to incomplete reactions or degradation of starting materials.
-
Optimal Loading (Typically 1-10 mol%): In this range, the reaction proceeds at an efficient rate with maximal yield and stereoselectivity. The specific optimum depends on substrate reactivity, temperature, and concentration.
-
Excessive Loading (> 10 mol%): Counterintuitively, using too much catalyst can be detrimental.[8] It can lead to the formation of off-cycle, inactive catalyst species or promote undesired side reactions, such as dimerization or substrate decomposition. From a process chemistry perspective, it also increases costs and complicates downstream purification by introducing higher levels of boron-containing impurities.
The goal of optimization is to identify the lowest catalyst loading that provides the highest reaction rate, yield, and stereoselectivity without compromising process efficiency.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and use of this compound.
Q1: What is a good starting point for catalyst loading in a new reaction? A typical starting point for exploratory reactions is between 2 to 5 mol% . This concentration is generally sufficient to promote the reaction effectively without being excessively wasteful. If the reaction is successful, subsequent optimization can explore lower loadings (e.g., 0.5%, 1%) to improve process mass intensity.
Q2: How should I properly handle and store this catalyst? this compound is a white to off-white powder.[1][2][5] Like many organoboron reagents, it can be sensitive to moisture and atmospheric oxygen.
-
Storage: Store the catalyst in a tightly sealed container, preferably in a desiccator or glovebox, under an inert atmosphere (Argon or Nitrogen). Keep it in a cool, dry place away from strong light and heat.[1][5]
-
Handling: Weigh and dispense the catalyst under an inert atmosphere whenever possible. If a glovebox is unavailable, work quickly to minimize exposure to air. Use dry glassware and anhydrous solvents to prevent hydrolysis of the boronic ester.
Q3: What are the visual or analytical signs of catalyst degradation? Degradation often involves hydrolysis of the pinanediol ester, leading to the free boronic acid and pinanediol.
-
Visual Signs: The crisp, white powder may become clumpy, discolored, or sticky upon prolonged exposure to moisture.
-
Analytical Signs: ¹H and ¹¹B NMR spectroscopy are powerful tools to assess purity. Look for the appearance of new signals corresponding to pinanediol or other boron species. A broadened ¹¹B NMR signal may indicate the presence of multiple boron species.
Q4: Does the trifluoroacetate (CF3COOH) salt affect the catalyst's function? Yes, the trifluoroacetate salt form is intentional. It protonates the amine group of the leucinol fragment, rendering the catalyst as an ammonium salt.[1][9] This often improves the compound's stability, making it more crystalline and less prone to decomposition compared to the free amine. During the reaction, a base is typically required to liberate the free amine, which is often the active catalytic species or a precursor to it.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This guide provides a systematic, question-based approach to resolving specific experimental failures.
Initial Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing common problems in reactions catalyzed by this compound.
Caption: General troubleshooting workflow for asymmetric reactions.
Q: My reaction shows low or no conversion to the desired product. What should I investigate?
A: Low conversion is often related to catalyst activity or insufficient catalytic turnover.
-
Potential Cause 1: Inactive Catalyst. The catalyst may have degraded due to improper storage or handling (see FAQ 2 & 3). Before optimizing loading, confirm the integrity of your catalyst batch. If in doubt, use a fresh, unopened vial.
-
Potential Cause 2: Insufficient Catalyst Loading. The initial loading may be too low for your specific substrates. The reaction rate is often dependent on catalyst concentration; doubling the loading may significantly increase the conversion.[10] We recommend performing a systematic screen to find the optimal level (see Protocol 1 below).
-
Potential Cause 3: Reaction Environment. Boron-based catalysts can be sensitive. Ensure your reaction is under a scrupulously maintained inert atmosphere (argon or nitrogen) as oxygen can sometimes interfere with catalytic cycles.[8] Additionally, verify that your solvents are anhydrous, as water can hydrolyze the catalyst and/or substrates.
Q: The reaction works, but the diastereoselectivity or enantioselectivity (ee) is poor and inconsistent. How can I improve this?
A: Poor stereocontrol points to issues with the catalyst's chiral environment or the presence of competing reaction pathways.[11]
-
Potential Cause 1: Suboptimal Catalyst Loading. Both very low and very high catalyst concentrations can negatively impact stereoselectivity. At very low loadings, an achiral background reaction may compete. At very high loadings, catalyst aggregation can form dimeric or oligomeric species which may have different (and lower) selectivity compared to the monomeric active species. An optimization screen is essential.
-
Potential Cause 2: Impurities. Impurities in the starting materials, reagents, or solvent can interfere with the catalyst. Acidic or basic impurities can neutralize the catalyst or base, while coordinating impurities can bind to the boron center, disrupting the chiral environment. Ensure all reagents are of the highest possible purity.
-
Potential Cause 3: Temperature Fluctuations. Asymmetric reactions are often highly sensitive to temperature. Small variations can impact the energy difference between the diastereomeric transition states, leading to inconsistent stereoselectivity. Ensure your reaction apparatus provides stable and uniform temperature control.
Experimental Protocols
This section provides a detailed, actionable protocol for a key optimization experiment.
Protocol 1: Screening for Optimal Catalyst Loading
This experiment is designed to identify the optimal catalyst loading for your specific reaction by running a series of parallel experiments.
Objective: To determine the minimum catalyst loading of this compound required to achieve maximum yield and stereoselectivity.
Methodology: A parallel reaction setup is used where the only variable is the mol% of the catalyst.
Experimental Setup:
| Reaction | Substrate A (mmol) | Substrate B (mmol) | Base (mmol) | Solvent (mL) | Catalyst (mol%) | Catalyst (mg) |
| 1 (Control) | 1.0 | 1.2 | 1.5 | 5 | 0 | 0 |
| 2 | 1.0 | 1.2 | 1.5 | 5 | 0.5 | (Calculate) |
| 3 | 1.0 | 1.2 | 1.5 | 5 | 1.0 | (Calculate) |
| 4 | 1.0 | 1.2 | 1.5 | 5 | 2.0 | (Calculate) |
| 5 | 1.0 | 1.2 | 1.5 | 5 | 5.0 | (Calculate) |
| 6 | 1.0 | 1.2 | 1.5 | 5 | 10.0 | (Calculate) |
| Note: The required mass of the catalyst (MW = 379.2 g/mol ) should be calculated based on the limiting reagent (Substrate A at 1.0 mmol).[9] |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the calculated amount of this compound to six separate, dry reaction vessels equipped with stir bars.
-
Reagent Addition: To each vessel, add Substrate A, anhydrous solvent, and the required base. Stir for 5 minutes to ensure dissolution and homogenization.
-
Initiation: Add Substrate B to each vessel simultaneously (if possible) to start the reactions.
-
Monitoring: Maintain the reactions at the desired temperature. Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS, GC-MS) to determine the percent conversion of the starting material.
-
Final Analysis: Once the reaction with the highest conversion appears to have reached a plateau, work up all reactions. Purify the product and determine the isolated yield and stereoselectivity (e.g., by chiral HPLC or SFC) for each experiment.
Caption: Workflow for the catalyst loading screening protocol.
References
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troubleshooting failed reactions with (S)-BoroLeu-(-)-Pinanediol-CF3COOH
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BoroLeu-(-)-Pinanediol-CF3COOH is a chiral α-aminoboronic acid derivative widely used in organic synthesis, particularly as an intermediate for synthesizing peptide boronic acids, which are potent enzyme inhibitors. A notable application is in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy[1][2][3][4]. The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, enhancing its stability. The trifluoroacetate salt form aids in the handling and purification of this intermediate[5].
Despite its utility, reactions involving this reagent can be sensitive to various parameters, leading to issues such as low yields, incomplete conversion, or side product formation. This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Failed Reactions
Failed or low-yielding reactions with this compound often stem from a few key areas: reagent stability, reaction setup, catalyst activity (in cross-coupling reactions), and the specific reaction conditions.
Problem 1: Low to No Product Yield
This is one of the most common issues encountered. A systematic approach to diagnosing the root cause is essential.
Initial Checks:
-
Reagent Integrity:
-
Appearance: The reagent should be a white to off-white powder[1][3][4]. Any discoloration may indicate decomposition.
-
Storage: It should be stored in a cool, dry, and well-sealed container, away from moisture and strong light or heat[1]. Boronic esters, including pinanediol esters, can be susceptible to hydrolysis, although pinanediol esters are among the more stable variants[6][7][8].
-
Solubility: The trifluoroacetate salt is slightly soluble in ethanol and methanol[3][4]. Poor solubility in the reaction solvent could be a contributing factor.
-
-
Reaction Atmosphere:
-
For reactions sensitive to oxygen, such as Suzuki-Miyaura cross-couplings, ensure that the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen)[9]. Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst[9][10].
-
Logical Troubleshooting Workflow:
Below is a diagram illustrating a step-by-step process for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Incomplete Conversion
If the reaction starts but stalls before the starting material is fully consumed, consider the following:
-
Catalyst Deactivation: In palladium-catalyzed reactions, the active Pd(0) species can be sensitive. Insufficiently inert conditions or reactive impurities can deactivate the catalyst over time[9].
-
Base Stoichiometry and Strength: For Suzuki-Miyaura couplings, a base is crucial for the transmetalation step. Ensure the base (e.g., K₃PO₄) is finely powdered and used in sufficient excess (2.0–3.0 equivalents)[9]. The choice of base can also be critical.
-
Equilibrium: While less common in irreversible cross-coupling, some reactions can reach equilibrium. Increasing the concentration of one reactant or removing a byproduct might drive the reaction to completion.
Problem 3: Formation of Side Products (e.g., Homocoupling)
The presence of significant side products, such as the homocoupling of the boronic ester, often points to issues with the reaction atmosphere or the palladium catalyst state[10].
-
Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species[10]. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) may be inefficient, or oxygen in the reaction mixture could re-oxidize the catalyst.
-
Solution:
-
Thorough Degassing: Ensure solvents are rigorously degassed using methods like freeze-pump-thaw or sparging with an inert gas for an extended period.
-
Use of Precatalysts: Employing a well-defined Pd(0) source or a precatalyst that reliably generates the active species in situ can mitigate this issue[9].
-
Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration[9].
-
Data Summary for a Typical Suzuki-Miyaura Coupling
For a standard cross-coupling reaction, the following table summarizes key parameters and common observations.
| Parameter | Recommended Condition | Common Problem | Troubleshooting Action |
| This compound | 1.2–1.5 equiv. | Old or discolored reagent | Use a fresh batch; run a control reaction. |
| Aryl Halide | 1.0 equiv. | Impure starting material | Re-purify the aryl halide. |
| Palladium Catalyst | 1-5 mol% | Inactive catalyst | Use a new bottle or a different catalyst system. |
| Ligand | 1-1.2 equiv. relative to Pd | Inappropriate ligand | Screen different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.) | Base is not finely powdered or is hydrated | Grind the base before use; use an anhydrous grade. |
| Solvent | Anhydrous, degassed (e.g., Toluene, Dioxane, THF) | Presence of water or oxygen | Use freshly distilled/dried solvents and degas thoroughly. |
| Temperature | 80–110 °C | Temperature too low/high | Optimize the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the (-)-pinanediol group?
The pinanediol moiety serves two primary functions. First, it acts as a protecting group for the boronic acid, increasing its stability towards hydrolysis and protodeboronation compared to the free boronic acid[6][7]. Pinanediol esters are known to be highly thermodynamically stable[6]. Second, as a chiral auxiliary derived from natural (-)-pinene, it allows for stereocontrol in certain asymmetric syntheses[5].
Q2: Does the trifluoroacetic acid (CF3COOH) salt affect the reaction?
Yes. The reagent is an ammonium trifluoroacetate salt[1][11]. This means the amine on the leucine backbone is protonated. In a reaction requiring a free amine, a base must be added to neutralize the salt. For reactions like Suzuki coupling, the inorganic base used in the catalytic cycle (e.g., K₃PO₄) is typically sufficient to deprotonate the amine.
Q3: Can the pinanediol ester be used directly in Suzuki-Miyaura reactions, or does it need to be hydrolyzed first?
Pinanediol boronic esters can often participate directly in the transmetalation step of the Suzuki-Miyaura catalytic cycle without prior hydrolysis[12][13]. However, the reaction kinetics and overall efficiency can be influenced by the specific ester used. Some studies suggest that the rate of transmetalation can be enhanced depending on the electronic properties of the boronic ester's oxygen atoms[12][13].
Q4: My reaction is sterically hindered. What can I do?
Steric hindrance on either the boronic ester or the coupling partner can significantly slow down or prevent a reaction[9][14].
-
Catalyst/Ligand Choice: Use a catalyst system known to be effective for sterically demanding substrates. Buchwald-type ligands and precatalysts are often a good choice[9].
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary.
-
Alternative Reagents: In some cases, converting the pinanediol ester to a more reactive organoboron species, like a trifluoroborate salt (by reacting with KHF₂), might be beneficial, though this adds synthetic steps[15].
Q5: How do I monitor the reaction progress?
Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[9]. It is advisable to take a time-zero sample and then periodic samples to track the consumption of starting materials and the formation of the product.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.)[9].
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes[9].
-
Reagent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent via syringe.
-
Heating: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[9].
-
Purification: Purify the crude product by flash column chromatography[9].
Caption: Standard Suzuki-Miyaura experimental workflow.
References
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ResearchGate. Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Poster Board. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
CSIRO Publishing. Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. [Link]
-
Sunshine Pharma. (R)-BoroLeu-(+)-Pinanediol-CF3COOH. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]
-
National Institutes of Health. This compound. [Link]
-
ZYJ Chemical. (R) -BoroLeu - (+) - Pinanediol-CF3COOH CAS 179324-87-9. [Link]
-
Fengchen Group Co., Ltd. (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS 179324-87-9. [Link]
Sources
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- 4. no.hspchem.com [no.hspchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. connectsci.au [connectsci.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. This compound | C17H29BF3NO4 | CID 118989667 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Welcome to the Technical Support Center for the scale-up synthesis of (S)-BoroLeu-(-)-Pinanediol-CF3COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the large-scale production of this critical chiral building block. As a key intermediate in the synthesis of pharmaceuticals like Bortezomib, maintaining its chemical and stereochemical integrity during scale-up is paramount.
This document provides practical, field-proven insights into the common challenges encountered during synthesis, purification, and handling of this compound, with a focus on ensuring a robust and reproducible manufacturing process.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield and Incomplete Reaction
-
Question: We are observing a significant drop in yield and incomplete conversion of our starting materials when scaling up the esterification reaction from lab to pilot scale. What are the likely causes and how can we improve this?
-
Answer: This is a common challenge in process scale-up, often linked to mass and heat transfer limitations, as well as the critical role of water removal in this reversible reaction.
-
Causality: The esterification of a boronic acid with a diol is an equilibrium-driven process that generates water as a byproduct. On a small scale, azeotropic removal of water using a Dean-Stark apparatus is typically efficient. However, on a larger scale, several factors can hinder this process:
-
Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and vigorous reflux necessary for efficient azeotropic water removal. Localized cold spots can lead to water condensation and its return to the reaction mixture, shifting the equilibrium back towards the starting materials.
-
Inadequate Agitation: Poor mixing in a large reactor can lead to non-homogenous temperature distribution and prevent the efficient transfer of water to the solvent's surface for removal.
-
Anhydrous Conditions: The presence of residual moisture in starting materials or solvents, which may be negligible on a lab scale, becomes a significant factor at larger scales.
-
-
Solutions & Protocol:
-
Optimize Thermal Management: Ensure your reactor's heating system can provide uniform and consistent heating. The use of a jacketed reactor with a high-performance thermal fluid is recommended. Monitor the internal reaction temperature at multiple points to detect any temperature gradients.
-
Enhance Agitation: Use an appropriately designed agitator (e.g., pitched-blade turbine) and optimize the stirring speed to ensure good mixing and facilitate the transfer of water to the vapor phase.
-
Rigorous Anhydrous Conditions: All solvents must be verified to be anhydrous before use. Starting materials, including the boronic acid precursor and (-)-pinanediol, should be thoroughly dried. Consider drying agents like magnesium sulfate (MgSO₄) if compatible with your process, though for large-scale operations, azeotropic drying of the reaction mixture before adding key reagents is often more practical.
-
Azeotropic Solvent Selection: Toluene is commonly used for this purpose. Ensure a sufficient volume of the azeotropic solvent is used to effectively remove the water generated.
-
-
Issue 2: Product Degradation and Side Product Formation
-
Question: During our scale-up campaign, we have noticed an increase in impurities, particularly the corresponding boronic acid and potential boroxine formation. How can we mitigate this?
-
Answer: The formation of these impurities is often related to the stability of boronic esters and the reaction conditions.
-
Causality:
-
Hydrolysis: Pinanediol boronic esters, while relatively stable compared to other boronic esters, are susceptible to hydrolysis, especially in the presence of acidic or basic conditions during work-up or purification. The trifluoroacetic acid (TFA) used for salt formation can create a sufficiently acidic environment to promote some degree of hydrolysis if not handled correctly.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is more likely to occur if the boronic acid starting material is not fully dissolved and efficiently converted to the pinanediol ester.
-
Oxidation: Boronic acids are also prone to oxidation. While the pinanediol ester offers some protection, prolonged exposure to air at elevated temperatures during the reaction or work-up can lead to oxidative degradation.
-
-
Solutions & Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. This is crucial during heating and reflux stages.
-
Controlled Work-up: Perform aqueous work-ups under neutral pH conditions to minimize hydrolysis. If an acidic or basic wash is necessary, it should be done quickly and at a low temperature.
-
Efficient Esterification: Ensure the initial esterification step proceeds to completion to consume the free boronic acid and reduce the potential for boroxine formation. Monitoring the reaction by techniques like HPLC can determine the optimal reaction time.
-
Alternative Protecting Groups: In some challenging cases, more robust protecting groups like N-methyliminodiacetic acid (MIDA) can be considered, which are known for their stability.
-
-
Issue 3: Challenges in Purification and Isolation
-
Question: We are struggling with the large-scale purification of this compound. Column chromatography is not feasible, and direct crystallization is giving inconsistent purity and yield. What are our options?
-
Answer: Large-scale purification of boronic esters requires moving away from chromatographic methods towards more scalable techniques like crystallization and salt formation.
-
Causality:
-
Chromatography Issues: Silica gel chromatography is generally unsuitable for large-scale purification of boronic esters due to strong adsorption of the Lewis acidic boron atom to the silica surface, leading to low recovery and potential on-column hydrolysis.
-
Crystallization Challenges: The success of crystallization is highly dependent on the solvent system, cooling rate, and seeding. On a large scale, uncontrolled crystallization can lead to oiling out, poor crystal morphology, and inclusion of impurities. The trifluoroacetate salt's solubility profile can also be challenging to manage.
-
-
Solutions & Protocol:
-
Optimized Crystallization of the TFA Salt:
-
Solvent Screening: A systematic solvent screening is crucial. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures. Common systems include mixtures of ethers (like MTBE or diethyl ether), esters (like ethyl acetate), and non-polar solvents (like hexanes or heptane).
-
Controlled Cooling: Implement a programmed cooling profile. A slow cooling rate is generally preferred to promote the growth of larger, purer crystals.
-
Seeding: Develop a seeding protocol. Introducing a small amount of high-purity crystalline material at the appropriate temperature can induce crystallization and lead to a more consistent particle size and purity.
-
Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Here, a solvent in which the product is insoluble is slowly added to a solution of the product. This needs to be carefully controlled to avoid rapid precipitation.
-
-
Slurry Recrystallization: If the initial crystalline product has insufficient purity, it can be slurried in a solvent where it has partial solubility. This allows for the dissolution and recrystallization of the material, leading to higher purity over time.
-
Derivatization for Purification: In some cases, it may be beneficial to form a different salt or derivative that has better crystallization properties, and then convert it back to the desired TFA salt.
-
-
Issue 4: Stereochemical Integrity (Epimerization)
-
Question: We are concerned about potential epimerization at the chiral center alpha to the boron atom during scale-up. How can we monitor and control this?
-
Answer: Maintaining the stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. Epimerization, while not always a major issue with this class of compounds, should be carefully monitored.
-
Causality: The proton alpha to the boron atom can be labile under certain conditions, particularly in the presence of strong bases or at elevated temperatures for extended periods. While the synthesis of this intermediate does not typically involve harsh basic conditions, it is a parameter to be aware of.
-
Solutions & Protocol:
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times.
-
pH Control: Maintain neutral or mildly acidic conditions where possible, especially during work-up and isolation.
-
Analytical Monitoring: Develop a robust analytical method, such as chiral HPLC, to monitor the enantiomeric purity of the product at different stages of the process. This will allow for the early detection of any potential epimerization.
-
Raw Material Quality: Ensure the stereochemical purity of your starting materials.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters to monitor during the scale-up of the esterification reaction?
-
A1: The most critical parameters are:
-
Temperature: Both the internal reaction temperature and the temperature of the heating medium.
-
Agitation Rate: To ensure homogeneity and efficient heat and mass transfer.
-
Rate of Water Removal: Monitoring the collection of water in the Dean-Stark trap (or equivalent system) is a direct measure of reaction progress.
-
Reaction Completion: Monitored by in-process controls (e.g., HPLC, GC) to determine the endpoint.
-
-
-
Q2: What are the safety considerations for handling large quantities of trifluoroacetic acid (TFA)?
-
A2: Trifluoroacetic acid is highly corrosive and toxic. When handling at scale:
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory, including chemical-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant apron over a lab coat.
-
Ventilation: All handling should be done in a well-ventilated area, preferably within a walk-in fume hood or with localized exhaust ventilation.
-
Material Compatibility: Use corrosion-proof equipment. Avoid contact with incompatible materials like strong bases, oxidizers, and certain metals.
-
Spill Response: Have a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate) and absorbents readily available.
-
-
-
Q3: How should the final this compound product be dried on a large scale?
-
A3: The choice of drying method depends on the thermal stability of the compound. For crystalline solids like this, a vacuum oven with precise temperature control is often suitable. Key considerations include:
-
Drying Temperature: Should be high enough to remove residual solvents but low enough to prevent thermal degradation.
-
Vacuum Level: A deep vacuum will facilitate solvent removal at a lower temperature.
-
Drying Time: This should be determined by monitoring residual solvent levels until they meet the required specifications.
-
Alternative Methods: For highly heat-sensitive materials, other methods like spray drying or freeze-drying could be considered, though these are typically more complex and costly to implement.
-
-
-
Q4: What is the recommended storage condition for the final product to ensure long-term stability?
-
A4: The product should be stored in a cool, dry place, away from moisture and strong light, in a well-sealed container. Given the susceptibility of boronic esters to hydrolysis, minimizing exposure to atmospheric moisture is key. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Data & Protocols
Table 1: Recommended Scale-Up Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 80-110 °C (Toluene Reflux) | To ensure efficient azeotropic removal of water. |
| Agitation Speed | 200-400 RPM (Vessel Dependent) | To maintain homogeneity and promote heat/mass transfer. |
| Inert Gas Flow | 0.1-0.5 L/min | To maintain an inert atmosphere and prevent oxidation. |
| Cooling Rate for Crystallization | 5-10 °C/hour | To promote the formation of large, pure crystals. |
| Drying Temperature | 40-50 °C | To remove residual solvents without thermal degradation. |
| Drying Vacuum | <10 mbar | To facilitate solvent removal at a lower temperature. |
Protocol 1: General Procedure for Large-Scale Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 50-60 °C).
-
Filtration: Perform a hot filtration to remove any insoluble impurities.
-
Controlled Cooling: Transfer the solution to a jacketed crystallizer and begin a slow, controlled cooling ramp (e.g., 5 °C/hour).
-
Seeding: At a predetermined temperature (where the solution is supersaturated), add a small amount (0.1-1.0% w/w) of pure seed crystals.
-
Maturation: Continue the slow cooling to the final temperature (e.g., 0-5 °C) and hold for a period (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the product under vacuum at a controlled temperature until the residual solvent content is within specification.
Visualizations
Diagram 1: Key Stages in Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Logic diagram for troubleshooting low yield issues during scale-up.
References
Technical Support Center: Analysis of Impurities in (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Welcome to the technical support center for (S)-BoroLeu-(-)-Pinanediol-CF3COOH (CAS: 477254-69-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block, particularly in the synthesis of proteasome inhibitors like Bortezomib.[1][2] The purity of this intermediate is paramount, as even minor impurities can have significant downstream consequences on yield, purity, and the biological activity of the final active pharmaceutical ingredient (API).
This document provides in-depth, experience-driven answers to common challenges encountered during the analysis of this compound. We will explore the "why" behind the analytical challenges and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions - Understanding Your Impurity Profile
This section addresses the most common questions regarding the types of impurities found in this compound and their origins.
Q1: What are the most common impurities I should expect to see in my sample?
A: The impurity profile of this compound is primarily dictated by its synthesis, handling, and storage conditions. Impurities can be broadly categorized into several classes. Understanding these is the first step in effective troubleshooting.
Causality: The compound is a trifluoroacetate salt of a boronic ester derived from (S)-leucine and (-)-pinanediol.[3] Each of these components, and the bonds connecting them, represents a potential source of impurities through incomplete reactions, side reactions, or degradation.
Here is a summary of the most frequently encountered impurities:
| Impurity Class | Specific Example(s) | Potential Source | Primary Analytical Method |
| Stereoisomers | (R)-BoroLeu-(-)-Pinanediol-CF3COOH (Diastereomer) | Use of racemic leucine starting material; epimerization during synthesis.[4] | Chiral HPLC |
| Hydrolysis Products | (S)-Leucineboronic acid; (-)-Pinanediol | Exposure to moisture in solvents, atmosphere, or on chromatographic stationary phases.[5][6][7] | RP-HPLC, NMR |
| Starting Materials | Residual (S)-Leucine derivatives; (-)-Pinanediol | Incomplete reaction during synthesis. | HPLC, GC (for Pinanediol) |
| Side-Reaction Products | Protodeboronated leucine derivative; Boroxine trimers | Deboronation under harsh pH or thermal conditions; dehydration of free boronic acid.[8][9] | LC-MS, NMR |
| Residual Solvents | Dichloromethane, MTBE, Heptane, THF, etc.[10] | Purification and reaction workup steps. | Headspace GC |
| Counter-ion Related | Excess Trifluoroacetic acid (TFA) | Added as the salt-forming agent. | Ion Chromatography, ¹⁹F NMR |
Q2: My analysis consistently shows free (S)-Leucineboronic acid. Is my starting material degrading?
A: Yes, the presence of free (S)-Leucineboronic acid is almost always a result of hydrolysis of the pinanediol ester. While pinanediol esters are among the most hydrolytically stable boronic esters, they are not immune to degradation, especially under analytical conditions.[5][11]
Expertise & Experience: The central boron atom in the boronic ester is Lewis acidic, meaning it has a vacant p-orbital. This makes it susceptible to nucleophilic attack by water.[12] This hydrolysis is a reversible equilibrium, but under the aqueous conditions typical of reversed-phase HPLC, the equilibrium can be driven towards the formation of the free boronic acid and pinanediol.[5][6] This issue is a well-documented challenge in the analysis of boronic esters.[6][7][13]
To mitigate this, you must control water at every step:
-
Sample Preparation: Use anhydrous, aprotic solvents like acetonitrile or THF as your sample diluent.[13] Prepare samples immediately before analysis.
-
Chromatography: On-column hydrolysis is a major contributor. Consider using HPLC columns with low residual silanol activity or employing non-aqueous reversed-phase chromatography if the problem persists.[6]
Q3: How can I confirm the stereochemical purity and differentiate the desired (S)-BoroLeu diastereomer from the (R)-BoroLeu impurity?
A: Differentiating these diastereomers requires a stereoselective analytical technique. Standard reversed-phase HPLC will not separate them.
Authoritative Grounding: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[14][15] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to different retention times.
Experimental Choices:
-
Column Selection: Polysaccharide-based CSPs (e.g., Daicel Chiralpak series) are often effective for separating chiral amines and their derivatives.
-
Mobile Phase: Normal-phase (e.g., Hexane/Isopropanol) or polar organic modes are typically used. The addition of a small amount of an acidic or basic modifier (like TFA or diethylamine) can be crucial for achieving good peak shape and resolution.
-
Detection: UV detection is standard. The maximum absorbance wavelength should be determined to ensure optimal sensitivity.
Part 2: Troubleshooting Analytical Methods
This section provides solutions to specific problems encountered during routine analysis.
HPLC / UPLC Analysis
A: Peak tailing or broadening for this compound in RP-HPLC is often multifactorial, stemming from interactions with the stationary phase and on-column degradation.
Causality & Troubleshooting:
-
Secondary Silanol Interactions: The primary amine in your molecule can interact ionically with deprotonated residual silanols on the silica surface of the HPLC column, causing peak tailing.
-
Solution: Use a modern, end-capped column with low silanol activity.[6] Alternatively, operate at a low mobile phase pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce these interactions.
-
-
On-Column Hydrolysis: As discussed in Q2, slow hydrolysis occurring as the sample travels through the column can lead to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Solution: Perform a loading study. Systematically reduce the injection volume or sample concentration until a sharp, symmetrical peak is achieved.
-
A: This is a classic sign of sample instability, with the growing peak almost certainly being the hydrolysis product, (S)-Leucineboronic acid.[6][13]
Trustworthiness through Self-Validation: To confirm this, you can perform a forced degradation study.
-
Take an aliquot of your sample and deliberately add a small amount of water.
-
Incubate for a short period (e.g., 30 minutes at 40°C).
-
Inject and compare the chromatogram to your original sample. The peak corresponding to the hydrolysis product should be significantly larger.
Prevention Protocol:
-
Diluent Choice: Switch to a non-aqueous, aprotic diluent like acetonitrile.[13] This is the most effective preventative measure.
-
Sample Stability: Limit the time between sample preparation and injection. If using an autosampler, ensure the sample tray is cooled (e.g., 4-10°C) to slow the degradation rate.
-
Mobile Phase pH: While counterintuitive, sometimes a highly basic mobile phase (pH > 10) can be used to deprotonate the boronic acid, forming a stable boronate anion, though this requires a pH-stable column.[7]
NMR Analysis
A: The ¹H NMR spectrum contains signals from the leucine moiety, the pinanediol protecting group, and the trifluoroacetate counter-ion, leading to a crowded spectrum. A systematic approach is key.
Expertise & Experience:
-
Confirm Key Moieties:
-
Leucine Moiety: Look for the characteristic signals of the isobutyl group (a doublet around 0.9 ppm and a multiplet around 1.5-1.7 ppm).
-
Pinanediol Moiety: This will show a series of complex multiplets in the aliphatic region (typically 0.8 to 2.5 ppm) and a diagnostic doublet of doublets or multiplet for the proton adjacent to the boronate ester oxygen (around 4.3 ppm).[16]
-
-
Identify Impurities:
-
Free Pinanediol: If hydrolysis has occurred, you will see a new, sharper set of pinanediol signals.
-
Free Leucineboronic Acid: The signals for the leucine moiety will shift slightly and may appear broader.
-
Residual Solvents: Look for characteristic singlets (e.g., Dichloromethane at ~5.3 ppm, THF at ~3.7 and ~1.8 ppm in CDCl₃).
-
-
Utilize 2D NMR: Techniques like COSY (to see proton-proton correlations) and HSQC (to link protons to their attached carbons) are invaluable for definitively assigning the complex signals and confirming the structure.
A: ¹¹B NMR is a powerful and often underutilized tool for analyzing boronic acid derivatives. It provides a direct window into the chemical environment of the boron atom.
Authoritative Grounding:
-
Trigonal Boronic Esters: A tetracoordinate boronic ester like (S)-BoroLeu-(-)-Pinanediol typically shows a relatively sharp signal in the range of δ 20-35 ppm.
-
Free Boronic Acids: The corresponding free boronic acid, being a trigonal species, will appear as a broader signal at a similar chemical shift.
-
Boroxines (Anhydrides): If the free boronic acid is present at high concentration, it can dehydrate to form a cyclic trimer called a boroxine, which also gives a characteristic signal in the ¹¹B NMR spectrum.[9]
By integrating the peaks in the ¹¹B NMR spectrum, you can quantify the relative amounts of the desired ester and its boron-containing impurities.
Mass Spectrometry (MS) Analysis
A: Electrospray Ionization (ESI) of boronic esters can be challenging due to their propensity to fragment, form adducts, or undergo in-source reactions.[17][18]
Causality & Troubleshooting:
-
Neutral Compound: The boronic ester itself is neutral. In positive ion mode ESI, you are looking for the protonated molecule [M+H]⁺. The trifluoroacetate salt should readily provide the protonated amine.
-
In-Source Hydrolysis/Transesterification: The aqueous/alcoholic solvents used in ESI can cause hydrolysis to the free boronic acid or transesterification with solvent molecules (e.g., methanol).[9]
-
Solution: Optimize source conditions (e.g., lower temperatures) to minimize in-source reactions.
-
-
Formation of Adducts: Boronic acids and esters can form adducts with solvent molecules or matrix components.[9][18]
-
Solution: A common strategy is to intentionally form a stable adduct. For instance, derivatizing with diols like 2,5-dihydroxybenzoic acid (DHB) can yield a stable cyclic ester that is easily detected, a technique often used in MALDI-MS that can be adapted for ESI.[9]
-
-
Trimerization: Free boronic acid can form boroxine trimers, which may complicate the mass spectrum.[9]
-
Solution: Analyze samples promptly after preparation in aprotic solvents to minimize the formation of free boronic acid.
-
Part 3: Protocols and Workflows
Workflow for Impurity Identification
This workflow provides a logical decision-making process for identifying an unknown impurity detected during analysis.
Caption: A decision-tree workflow for the systematic identification of unknown impurities.
Protocol 1: Recommended Sample Handling & Preparation for HPLC
This protocol is designed to minimize the hydrolysis of this compound prior to and during analysis.
Materials:
-
This compound sample
-
Anhydrous Acetonitrile (ACN), HPLC Grade
-
Class A volumetric flasks and pipettes
-
Autosampler vials with inert caps
Procedure:
-
Solvent Preparation: Use fresh, unopened anhydrous ACN for sample preparation. Do not use aqueous mobile phase as a diluent.
-
Sample Weighing: Accurately weigh the required amount of the sample into a volumetric flask. Perform this step in an environment with controlled humidity if possible.
-
Dissolution: Add a portion of the anhydrous ACN to the flask. Sonicate briefly (1-2 minutes) if necessary to ensure complete dissolution. Avoid vigorous heating.
-
Dilution: Dilute to the final volume with anhydrous ACN and mix thoroughly.
-
Transfer: Immediately transfer the final solution to an autosampler vial and cap tightly.
-
Analysis Timing: Analyze the sample as soon as possible after preparation. If a delay is unavoidable, store the vial in a cooled autosampler tray (set to 4-10 °C). Do not let samples sit at room temperature for extended periods.
Protocol 2: General Purpose RP-HPLC Method for Purity Assessment
This method provides a robust starting point for assessing the purity and detecting common degradation products. It is optimized to reduce on-column hydrolysis.
| Parameter | Recommendation | Rationale |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm or equivalent low-silanol column | Minimizes secondary silanol interactions and has been shown to reduce on-column hydrolysis of boronic esters.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape of amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 10% B to 90% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration. | A typical screening gradient; must be optimized for specific impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Lower temperatures can sometimes reduce hydrolysis, but may increase viscosity and backpressure.[6] |
| Detection | UV at 220 nm | Wavelength for detecting the peptide-like amide bond. A full DAD/PDA scan is recommended to find the optimal wavelength. |
| Injection Vol. | 5 µL | Should be optimized to avoid column overload. |
| Sample Diluent | Anhydrous Acetonitrile | Critical for preventing sample degradation before injection.[7][13] |
References
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. ResearchGate. [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry. [Link]
-
HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. NIH National Center for Biotechnology Information. [Link]
-
Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Semantic Scholar. [Link]
-
Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. CSIRO Publishing. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
-
Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Sci-Hub. [Link]
-
ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Sci-Hub. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Examination of pinanediol-boronic acid ester formation in aqueous media: Relevance to the relative stability of trigonal and tetrahedral boronate esters. Universidad de Sonora. [Link]
-
Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. NIH National Center for Biotechnology Information. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH National Center for Biotechnology Information. [Link]
-
Arylboronic acid chemistry under electrospray conditions. NIH National Center for Biotechnology Information. [Link]
-
Technical Aspects of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: From Synthesis to Application. Medium. [Link]
-
Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Synthesis of a C2-Symmetric Chiral Borinic Acid and Its Application in Catalytic Desymmetrization of 2,2-Disubstituted-1,3-Propanediols. Journal of the American Chemical Society. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Trouble purifying my boronate ester compound. Reddit. [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives.
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
-
This compound. PubChem. [Link]
-
Trifluoroacetic acid. Wikipedia. [Link]
-
Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and. RSC Publishing. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
(R)-BoroLeu-(+)-Pinanediol-CF3COOH. Home Sunshine Pharma. [Link]
-
Pinanediol - (1S)-1-chloroheptaneboronate - Optional[13C NMR]. Wiley Online Library. [Link]
Sources
- 1. This compound | 477254-69-6 [chemicalbook.com]
- 2. R)-BoroLeu-(+)-Pinanediol-CF3COOH [hsppharma.com]
- 3. This compound | C17H29BF3NO4 | CID 118989667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leapchem.com [leapchem.com]
- 11. researchgate.net [researchgate.net]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Methylpropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester(84110-34-9) 1H NMR spectrum [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and safety precautions for (S)-BoroLeu-(-)-Pinanediol-CF3COOH
Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS provided by the manufacturer before handling any chemical.
I. Core Compound Information
(S)-BoroLeu-(-)-Pinanediol-CF3COOH is a chiral boronic acid derivative widely used as a key intermediate in the synthesis of pharmaceuticals, notably as a building block for the proteasome inhibitor bortezomib.[1][2][3] Its structure consists of a leucine-derived boronic acid protected by a pinanediol group, and it is supplied as a trifluoroacetic acid (TFA) salt. This formulation enhances its stability, but also necessitates specific handling procedures to ensure its reactivity in synthetic applications.
| Property | Value | Source |
| CAS Number | 477254-69-6 | [4][5] |
| Molecular Formula | C17H29BF3NO4 | [5] |
| Molecular Weight | 379.2 g/mol | [5] |
| Appearance | White to off-white powder | [1][6] |
| Melting Point | 157-159 °C | [1][7] |
| Storage | Store in a cool, dry, well-closed container. Keep away from moisture and strong light/heat.[1][2][3] Recommended storage at 2-8°C.[6] |
II. Safety Precautions and Handling
Hazard Identification
Based on available safety data for similar compounds, this compound should be handled with care. The primary hazards are:
-
Skin Irritation: Causes skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Personal Protective Equipment (PPE)
A comprehensive approach to safety is crucial when handling this compound.
| Protection Type | Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[9][10] | To prevent eye contact with the powder, which can cause serious irritation.[8] |
| Skin Protection | Nitrile or other chemical-resistant gloves.[10] A lab coat is mandatory. | To prevent skin contact and irritation.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[8][10] | To avoid inhalation of the powder, which can cause respiratory tract irritation.[8] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9] |
| Skin Contact | Wash off immediately with plenty of soap and water.[8][9] Remove contaminated clothing. If irritation persists, get medical advice.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9] Seek medical attention if irritation persists.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are critical to maintain the compound's stability and prevent degradation.
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., argon or nitrogen) to the extent possible, especially when weighing and preparing solutions.
-
Moisture Sensitivity: Boronic acids are sensitive to moisture, which can lead to decomposition.[11] Store in a tightly sealed container in a dry environment.[1][2][3]
-
Aliquoting: For long-term use, it is advisable to aliquot the powder into smaller, single-use vials to minimize exposure to air and moisture upon repeated opening of the main container.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the experimental use of this compound.
Frequently Asked Questions
Q1: Why is my reaction with this compound failing or giving low yields?
A1: Several factors can contribute to low yields in reactions involving boronic acids:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] It is often caused by the presence of water or acidic protons in the reaction mixture.[11]
-
Solution: Ensure you are using anhydrous solvents and reagents. Thoroughly dry your glassware before use.[11]
-
-
Degradation of the Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.[12] They can also be sensitive to oxygen.[12]
-
Solution: Use a fresh batch of the reagent if you suspect degradation. Degas your reaction mixture by bubbling an inert gas through it before adding any catalyst.[12]
-
-
Inadequate Base: Since the compound is a TFA salt, a base is required to neutralize the trifluoroacetic acid and free the amine for subsequent reactions.
-
Solution: Use at least one equivalent of a suitable base (e.g., a tertiary amine like triethylamine or a carbonate base) in your reaction setup. The choice of base can significantly impact the reaction outcome.[11]
-
Q2: How do I purify my product from a reaction involving this compound?
A2: Purification can sometimes be challenging due to the properties of boronic acids.
-
Column Chromatography: Standard silica gel column chromatography is a common method. However, the slightly acidic nature of silica gel can sometimes cause degradation of boronic acid-containing products.
-
Tip: You can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine like triethylamine.
-
-
Acid-Base Extraction: If your product has basic or acidic functional groups, an acid-base extraction can be an effective purification step to remove non-polar impurities.[12]
Troubleshooting Guide
Caption: A step-by-step guide to troubleshooting common reaction issues.
IV. Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K3PO4 or Cs2CO3, 2.0-3.0 equiv).
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[12]
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent system (e.g., dioxane/water) via syringe.[12]
-
Sparge the resulting mixture with the inert gas for 10-15 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4 or a more modern pre-catalyst, 1-5 mol%) and any additional ligand if required.[12]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool it to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
V. References
-
Sunshine Pharma. (R)-BoroLeu-(+)-Pinanediol-CF3COOH. [Link]
-
National Center for Biotechnology Information. "Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions". PubChem. [Link]
-
Sunshine Pharma. Professional Supplier Intermediate (R) -Boroleu- (+) -Pinanediol Trifluoroacetate CAS 179324-87-9. [Link]
-
Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
-
DayGlo Color Corp. Safety Data Sheet. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Sunshine Pharma. Professional Supplier (R) -Boroleu- (+) -Pinanediol Trifluoroacetate CAS No. 179324-87-9. [Link]
-
Fengchen Group Co., Ltd. (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS 179324-87-9. [Link]
-
LookChem. (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS NO.179324-87-9. [Link]
-
National Center for Biotechnology Information. "this compound". PubChem. [Link]
-
Fengchen Group Co., Ltd. (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS 179324-87-9 Manufacturer, Supplier, Factory. [Link]
-
Fengchen Group Co., Ltd. (R)-BoroLeu-(+)-Pinanediol-CF3COOH CAS 179324-87-9 Pengilang, Pembekal, Kilang. [Link]
-
Royal Society of Chemistry. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,3-Propanediol, 98%. [Link]
Sources
- 1. R)-BoroLeu-(+)-Pinanediol-CF3COOH [hsppharma.com]
- 2. Professional Supplier Intermediate (R) -Boroleu- (+) -Pinanediol Trifluoroacetate CAS 179324-87-9 [hsppharma.com]
- 3. hsppharma.com [hsppharma.com]
- 4. This compound | 477254-69-6 [chemicalbook.com]
- 5. This compound | C17H29BF3NO4 | CID 118989667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lanospharma.lookchem.com [lanospharma.lookchem.com]
- 7. fr.hspchem.com [fr.hspchem.com]
- 8. aksci.com [aksci.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (S)-BoroLeu-(-)-Pinanediol-CF3COOH Stability
Welcome to the technical support center for (S)-BoroLeu-(-)-Pinanediol-CF3COOH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this critical reagent, with a focus on the impact of temperature. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.
Introduction: Understanding the Compound's Nature
This compound is a chiral aminoboronic acid derivative. The pinanediol ester serves as a protecting group, enhancing the stability of the otherwise labile boronic acid.[1] The trifluoroacetic acid (TFA) salt form is a common result of its synthesis and purification process. While the pinanediol ester offers significant protection, the compound is not impervious to degradation, particularly under thermal stress and in the presence of moisture. The primary degradation pathway of concern is hydrolysis of the boronic ester.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, focusing on temperature as a root cause.
Scenario 1: Inconsistent Results or Loss of Activity in Aqueous Solutions
Question: "I am observing variable results or a complete loss of compound activity in my aqueous-based assay. Could temperature be a factor?"
Answer: Yes, temperature can significantly impact the stability of this compound in aqueous solutions, leading to inconsistent experimental outcomes.
Causality Explained: The pinanediol ester, while relatively robust, is susceptible to hydrolysis, a reaction that is accelerated by increased temperature. In aqueous buffers, the equilibrium between the stable ester and the less stable free boronic acid can shift towards the latter at elevated temperatures. This free boronic acid is more prone to further degradation pathways.
Troubleshooting Protocol:
-
Temperature Control: Maintain your aqueous solutions at the lowest temperature compatible with your experimental protocol. If possible, prepare and keep solutions on ice.
-
pH Monitoring: The rate of hydrolysis can be pH-dependent. Ensure the pH of your buffer system is consistent across experiments.
-
Fresh Preparation: Prepare aqueous solutions of the compound fresh for each experiment. Avoid storing the compound in aqueous media for extended periods, even at low temperatures.
-
Purity Check: If you suspect degradation, analyze a sample of your working solution by HPLC or UPLC-MS to check for the presence of degradation products.[2]
Scenario 2: Compound Degradation During a Heating Step
Question: "My protocol involves a heating step (e.g., incubation at 37°C or higher). How can I minimize the degradation of this compound?"
Answer: Protocols requiring elevated temperatures pose a significant risk to the compound's stability. Minimizing the duration of heat exposure is critical.
Causality Explained: Thermal energy can directly promote the hydrolysis of the pinanediol ester. Studies on similar compounds have shown that heating in aqueous solutions can lead to the degradation of the pinanediol moiety itself.[3] While the trifluoroacetate salt is generally stable, the primary concern remains the integrity of the boronic ester bond.
Troubleshooting Protocol:
-
Minimize Heating Time: Reduce the incubation time at elevated temperatures to the absolute minimum required for your experiment.
-
Aprotic Solvents: If your protocol allows, consider performing the heating step in a compatible aprotic solvent to minimize hydrolysis before introducing the compound to an aqueous environment.
-
Control Experiment: Run a control experiment where the compound is subjected to the same temperature profile but in the absence of other reactants to quantify the extent of thermal degradation.
-
Alternative Methods: Explore if alternative, non-heated methods can achieve the same experimental goal.
Scenario 3: Solid Compound Shows Discoloration or Clumping
Question: "I've noticed my solid this compound has changed in appearance (e.g., discoloration, clumping). Is it still usable?"
Answer: A change in the physical appearance of the solid compound can be an indicator of degradation and should be investigated before use.
Causality Explained: The recommended storage for this compound is in a cool, dry, and well-closed container, protected from light and heat.[4] Clumping can indicate moisture absorption, which can lead to hydrolysis even in the solid state over time. Discoloration may suggest oxidative degradation or the formation of impurities. The melting point for the analogous (R)-enantiomer is reported as 157-159°C, suggesting good thermal stability in its pure, dry, solid form at ambient temperatures. However, exposure to even moderate heat over long periods, especially in the presence of moisture, can initiate degradation.
Troubleshooting Protocol:
-
Proper Storage: Always store the compound at the recommended temperature, typically 2-8°C, in a desiccator to protect from moisture.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity Analysis: Before using a suspect batch, perform a purity analysis using techniques like NMR (¹H and ¹¹B) or HPLC to confirm its integrity.[2]
-
Small-Scale Test: If a full analysis is not feasible, conduct a small-scale pilot experiment to assess the compound's activity before committing to a large-scale experiment.
Data Summary Table
| Parameter | Recommendation/Value | Source |
| Storage Temperature (Solid) | 2-8°C, in a dry environment | [4] |
| Melting Point (R-enantiomer) | 157-159°C | [4] |
| Solution Storage | Prepare fresh; if necessary, store on ice for short durations | General Best Practice |
| Handling in Aqueous Solutions | Use the lowest feasible temperature | [3] |
Experimental Workflow: Assessing Thermal Stability
This workflow provides a general guideline for assessing the thermal stability of this compound in a specific buffer.
Caption: Workflow for determining the thermal stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[4] Storing in a desiccator is highly recommended. For utmost stability, storage under an inert gas atmosphere is ideal.
Q2: Can I dissolve the compound in water and freeze it for later use?
A2: It is generally not recommended to store boronic acid derivatives in aqueous solutions, even when frozen. The freezing and thawing process can accelerate hydrolysis. It is always best to prepare aqueous solutions fresh before each experiment.
Q3: Does the trifluoroacetate (TFA) salt affect the compound's stability?
A3: The TFA salt is a consequence of the purification process. While TFA itself can be corrosive, the salt form is generally stable. The primary stability concern for this molecule is the hydrolysis of the boronic ester, which is more dependent on temperature and the presence of water than on the TFA counterion. However, residual TFA could potentially affect the pH of unbuffered solutions.
Q4: What are the typical signs of degradation I should look for in my analytical data (e.g., HPLC, NMR)?
A4: In HPLC analysis, you may observe the appearance of new, more polar peaks corresponding to the free boronic acid and other hydrolysis products.[2] In ¹H NMR, you might see the emergence of signals corresponding to free pinanediol. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which would indicate degradation.[2]
Q5: Is this compound sensitive to light?
A5: While the primary stability concerns are temperature and moisture, it is good laboratory practice to protect all reagents from prolonged exposure to strong light, as photolytic degradation is a possibility for many organic compounds.
Logical Relationship Diagram
Caption: Troubleshooting logic for stability issues.
References
-
Matteson, D. S., & Majumdar, D. (1983). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 36(1), 137-142. Available from: [Link]
-
Sunshine Pharma. (R)-BoroLeu-(+)-Pinanediol-CF3COOH. Available from: [Link]
Sources
Validation & Comparative
A Guide to Enantioselective Synthesis: A Comparative Analysis of (S)- and (R)-BoroLeu-(-)-Pinanediol-CF3COOH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the quest for reagents that offer high stereocontrol, reliability, and versatility is paramount. Among the powerful tools available to synthetic chemists, chiral boronic esters have emerged as indispensable building blocks, particularly in the construction of stereochemically complex molecules. This guide provides an in-depth comparative analysis of two key enantiomeric reagents: (S)-BoroLeu-(-)-Pinanediol-CF3COOH and (R)-BoroLeu-(+)-Pinanediol-CF3COOH. We will delve into their synthesis, mechanistic underpinnings, and applications, offering field-proven insights to inform your experimental choices.
The Central Role of Chiral Boronic Esters in Asymmetric Synthesis
Boronic acids and their derivatives have garnered significant attention in medicinal chemistry and organic synthesis due to their unique reactivity and biological compatibility.[1] When coupled with a chiral auxiliary, boronic esters become powerful reagents for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds.[2] The pinanediol moiety, derived from readily available (+)- or (-)-α-pinene, is a widely used and highly effective chiral auxiliary. Its rigid bicyclic structure creates a well-defined steric environment around the boron center, directing the approach of incoming reagents and leading to high levels of stereoselectivity.[3]
The primary application of these chiral pinanediol boronic esters is the Matteson asymmetric homologation, a reaction that allows for the stereospecific one-carbon extension of a boronic ester.[4][5] This iterative process is a cornerstone for the synthesis of complex molecules with multiple contiguous stereocenters.[4][6]
(R)-BoroLeu-(+)-Pinanediol-CF3COOH: The Gateway to Bortezomib
The (R)-enantiomer of BoroLeu-Pinanediol-CF3COOH has a well-established and critical role in the pharmaceutical industry as a key intermediate in the synthesis of Bortezomib (Velcade®).[6][7] Bortezomib is a dipeptidyl boronic acid that functions as a proteasome inhibitor and is a frontline therapy for multiple myeloma and mantle cell lymphoma.[6][7] The therapeutic efficacy of Bortezomib is critically dependent on its specific stereochemistry, underscoring the importance of high-fidelity asymmetric synthesis.
The synthesis of (R)-BoroLeu-(+)-Pinanediol-CF3COOH typically starts from isobutylboronic acid and (+)-pinanediol to form the chiral boronic ester.[7] This is followed by a Matteson homologation to introduce the α-chloro group with high diastereoselectivity. Subsequent nucleophilic substitution with an amine source, followed by deprotection, yields the desired α-aminoboronic ester.[7]
This compound: The Enantiomeric Counterpart
The (S)-enantiomer, while less documented in large-scale industrial applications compared to its (R)-counterpart, is of equal importance for accessing the opposite enantiomers of target molecules. The principles of its synthesis and reactivity are directly analogous to the (R)-enantiomer, with the stereochemical outcomes being inverted. The synthesis would utilize (-)-pinanediol to impart the opposite chirality.[3]
The primary utility of this compound lies in its ability to serve as a building block for the synthesis of (S)-α-amino acids and their derivatives. This opens the door to the creation of enantiomerically pure peptides, enzyme inhibitors, and other biologically active molecules where the (S)-configuration at a specific stereocenter is required.
Head-to-Head Comparison: A Tale of Two Enantiomers
The choice between the (S)- and (R)-reagent is fundamentally a choice of which enantiomer of the final product is desired. The pinanediol acts as a chiral director, and its absolute configuration dictates the stereochemistry of the newly formed stereocenter.[3][8]
| Feature | This compound | (R)-BoroLeu-(+)-Pinanediol-CF3COOH |
| Chiral Auxiliary | (-)-Pinanediol | (+)-Pinanediol |
| Stereochemical Outcome | Leads to the formation of (S)-α-amino acid derivatives | Leads to the formation of (R)-α-amino acid derivatives |
| Primary Application | Synthesis of (S)-enantiomers of chiral amines and amino acids | Key intermediate in the synthesis of Bortezomib and other (R)-configured molecules |
| Expected Performance | High diastereoselectivity in Matteson homologation | Proven high diastereoselectivity in industrial-scale Matteson homologation |
The Causality Behind Experimental Choices: The selection of either the (S)- or (R)-reagent is the primary determinant of the absolute configuration of the product. For instance, in the synthesis of a peptide containing a non-proteinogenic amino acid, if the desired biological activity is conferred by the (S)-enantiomer of this amino acid, then this compound would be the reagent of choice.
The Mechanism of Stereochemical Induction
The high fidelity of the Matteson homologation stems from the steric hindrance imposed by the pinanediol auxiliary. The attack of the dichloromethyllithium on the boron atom occurs from the less hindered face of the boronic ester. Subsequent 1,2-migration of the alkyl group from the boron to the adjacent carbon proceeds with inversion of configuration at that carbon, leading to the formation of the α-chloro boronic ester with a high degree of diastereoselectivity.[9] The presence of a Lewis acid, such as zinc chloride, can further enhance this selectivity.[3]
Caption: Stereochemical pathway of the Matteson homologation.
Experimental Protocol: Asymmetric Synthesis of an α-Aminoboronic Ester
The following is a representative protocol for the Matteson homologation, a key step in utilizing these reagents. This protocol is based on the synthesis of an intermediate for Bortezomib, using the (R)-enantiomer. To obtain the opposite enantiomer, one would simply substitute this compound.
Objective: To synthesize (R)-1-chloro-3-methylbutylboronic acid pinanediol ester.
Materials:
-
(R)-BoroLeu-(+)-Pinanediol-CF3COOH
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (R)-BoroLeu-(+)-Pinanediol-CF3COOH (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve dichloromethane (1.1 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) to the dichloromethane solution, maintaining the temperature at -78 °C, to generate dichloromethyllithium in situ.
-
After stirring for 20 minutes, transfer the cold dichloromethyllithium solution to the boronic ester solution via cannula.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add anhydrous zinc chloride (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-chloro-3-methylbutylboronic acid pinanediol ester. This product is often used in the subsequent step without further purification.
Self-Validating System: The high diastereoselectivity of this reaction can be confirmed by ¹H NMR analysis of the crude product, where the signals for the desired diastereomer should be significantly more intense than those of any other diastereomers. Further validation is achieved in the subsequent nucleophilic substitution step, where the high enantiomeric excess of the final product confirms the stereochemical fidelity of the homologation.
Caption: Step-by-step experimental workflow for the Matteson homologation.
Conclusion
(S)- and (R)-BoroLeu-Pinanediol-CF3COOH are powerful and reliable chiral reagents for asymmetric synthesis. Their primary utility lies in the Matteson homologation, which provides access to a wide range of enantiomerically enriched α-amino acids and their derivatives. The choice between the (S)- and (R)-enantiomer is dictated by the desired stereochemistry of the final product, with the pinanediol auxiliary serving as the key chiral directing group. While the (R)-enantiomer has a prominent role in the synthesis of the blockbuster drug Bortezomib, the (S)-enantiomer is an equally valuable tool for accessing the opposite enantiomeric series, highlighting the complementary nature of these two reagents in the synthetic chemist's toolbox.
References
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Matteson, D. S. Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry2013 , 78 (20), 10009-10023. [Link]
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Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs2023 , 21(1), 20. [Link]
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Aggarwal, V. K.; et al. Origin of stereocontrol in the Matteson reaction: Importance of attractive electrostatic interactions. Angewandte Chemie International Edition2012 , 51(32), 8047-8050. [Link]
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Touré, B. B.; Hall, D. G. Synthesis of α-aminoboronic acids. Chemical Society Reviews2016 , 45(4), 834-851. [Link]
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Collins, B. S. L.; Wilson, C. M.; Myers, E. L.; Aggarwal, V. K. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition2017 , 56(39), 11700-11733. [Link]
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Kazmaier, U. Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters2018 , 20(7), 2033-2036. [Link]
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Matteson, D. S.; Sadhu, K. M. 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society1986 , 108(4), 810-819. [Link]
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Morken, J. P.; et al. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. Journal of the American Chemical Society2017 , 139(5), 1836-1839. [Link]
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Matteson, D. S.; Jesthi, P. K.; Sadhu, K. M. Synthesis and properties of pinanediol .alpha.-amido boronic esters. Organometallics1984 , 3(8), 1284-1288. [Link]
-
Aggarwal, V. K.; Larouche-Gauthier, R.; Elford, T. G. Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society2011 , 133(42), 16794-16797. [Link]
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Aggarwal, V. K.; et al. Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society2022 , 144(22), 9776-9782. [Link]
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Li, W.; et al. Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry2013 , 21(13), 3589-3600. [Link]
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Kettner, C. A.; et al. Synthesis of boronic acid analogues of alpha-amino acids by introducing side chains as electrophiles. The Journal of Organic Chemistry2001 , 66(19), 6375-6380. [Link]
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Kazmaier, U.; et al. Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Chemistry – A European Journal2023 , 29(1), e202202861. [Link]
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Matteson, D. S.; Peterson, M. L. Synthesis of L-(+)-ribose via (S)-pinanediol (.alpha.S)-.alpha.-bromoboronic esters. The Journal of Organic Chemistry1987 , 52(23), 5116-5121. [Link]
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PubChem. This compound. [Link]
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Matteson, D. S.; Collins, B. S. L.; Aggarwal, V. K.; Ciganek, E. The Matteson Reaction. Organic Reactions2021 , 105, 427-860. [Link]
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Jadhav, P. K.; Man, H.-W. Enantiotopic Differentiation of pro-R or pro-S Chlorides in (Dichloromethyl)borates by Chiral Lewis Acids: Enantioselective Synthesis of (α-Chloroalkyl)boronates. Journal of the American Chemical Society1997 , 119(4), 846-847. [Link]
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Fernandes, C.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. [Link]
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Webster, L.; et al. Synthesis and Application of Boronic Acid Derivatives. VTechWorks2010 . [Link]
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Hall, D. G. Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA2017 . [Link]
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Zhang, Y.; et al. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews2021 , 121(18), 11279-11333. [Link]
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A Senior Application Scientist's Comparative Guide to the Biological Activity of (S)-BoroLeu-(-)-Pinanediol-CF3COOH Derivatives
Abstract
In the landscape of targeted cancer therapeutics, the ubiquitin-proteasome system (UPS) remains a cornerstone for intervention, particularly in hematological malignancies. Boronic acid-based proteasome inhibitors have demonstrated significant clinical success. This guide provides an in-depth comparison of (S)-BoroLeu-(-)-Pinanediol-CF3COOH, a key synthetic intermediate, and its relationship to potent proteasome inhibitors like Bortezomib. We will explore the underlying mechanism of action, present comparative biological data, and provide detailed, field-tested protocols for evaluating the efficacy of this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these molecules in a laboratory setting.
Introduction: The Proteasome as a Therapeutic Target
The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it essential for cellular homeostasis, cell cycle regulation, and signal transduction.[1] Cancer cells, particularly those like multiple myeloma that produce large quantities of proteins, are highly dependent on proteasome function to clear misfolded or damaged proteins.[2] Inhibition of the proteasome leads to an accumulation of these proteins, triggering endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), and ultimately inducing apoptosis, making it a powerful anti-cancer strategy.[2][3]
Boronic acid derivatives, such as the clinically approved drug Bortezomib (Pyz–Phe–boroLeu), are a prominent class of proteasome inhibitors.[3][4] The compound at the center of this guide, this compound, represents a critical chiral building block used in the synthesis of these potent inhibitors.[5][6] The pinanediol group serves as a protecting group for the boronic acid, facilitating synthesis and purification, while the trifluoroacetate (CF3COOH) salt form enhances stability and handling.[6][7] Understanding its properties is fundamental to developing next-generation proteasome inhibitors.
Mechanism of Action: Boronic Acid Inhibition
The therapeutic efficacy of BoroLeucine derivatives stems from the unique chemical properties of the boron atom. The boronic acid moiety acts as a potent and reversible inhibitor of the proteasome's catalytic activity.
Key Mechanistic Steps:
-
Deprotection: The pinanediol protecting group is removed in situ or during the final synthetic steps to yield the active boronic acid, (S)-BoroLeucine.[6]
-
Targeting the Active Site: The inhibitor primarily targets the chymotrypsin-like activity of the proteasome, located at the β5 subunit of the 20S catalytic core.[3][8][9] This is the rate-limiting step in protein degradation.[8]
-
Covalent Adduct Formation: The boron atom, being electron-deficient, forms a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine (Thr1) residue within the β5 active site.[8][10] This interaction effectively blocks substrate access and halts proteolytic activity.
While the primary target is the β5 subunit, higher concentrations of boronic acid inhibitors can also affect the β1 (caspase-like) and β2 (trypsin-like) subunits.[9]
Caption: Mechanism of proteasome inhibition by BoroLeucine derivatives.
Comparative Performance Analysis
The efficacy of a proteasome inhibitor is determined by its potency (Ki or IC50 values) and its cellular effects. While (S)-BoroLeu-(-)-Pinanediol itself is an intermediate, its deprotected form, BoroLeucine, can be compared to established drugs. Bortezomib, for instance, is a dipeptide where BoroLeucine is C-terminally capped with N-pyrazinylcarbonyl-L-phenylalanine. This modification significantly enhances its specificity and potency.
Below is a table summarizing the inhibitory constants (Ki) for different proteasome inhibitor classes against the three major catalytic activities of the human 20S proteasome.
| Compound Class | Inhibitor Example | Target Subunit | Mechanism | Approx. Ki (nM) | Reference |
| Peptide Boronates | Bortezomib | β5 (Primary), β1 | Reversible Covalent | ~0.6 | [3][9] |
| β2 | >3000 | [9] | |||
| Epoxyketones | Carfilzomib | β5 (Primary) | Irreversible Covalent | ~5 | [11] |
| Natural Products | Marizomib | β5, β2, β1 | Irreversible Covalent | Potent, durable | [12] |
Note: Data is compiled from multiple sources for illustrative comparison. Exact Ki values may vary based on experimental conditions.
Field Insights:
-
Reversibility vs. Irreversibility: Bortezomib's reversible binding is a key attribute, potentially contributing to a manageable side-effect profile compared to irreversible inhibitors like Carfilzomib.[3][11] The choice between a reversible and irreversible inhibitor depends on the therapeutic window and desired duration of target engagement.
-
Specificity: The high specificity of Bortezomib and Carfilzomib for the β5 subunit is crucial for their therapeutic effect, as this subunit's chymotrypsin-like activity is considered the most important for degrading bulk intracellular proteins.[9][13][14]
Experimental Protocols for Evaluation
To assess the biological activity of BoroLeucine derivatives, two core experiments are essential: a direct in vitro enzymatic assay and a cell-based viability assay.
Protocol 1: In Vitro Proteasome Chymotrypsin-Like Activity Assay
This protocol measures the direct inhibitory effect of a compound on the purified 20S proteasome.
Causality Behind Choices:
-
Fluorogenic Substrate: We use Succinyl-Leucine-Leucine-Valine-Tyrosine-Aminomethylcoumarin (Suc-LLVY-AMC) because it is a highly specific substrate for the chymotrypsin-like (β5) activity of the proteasome.[13][14] Cleavage releases free AMC, which fluoresces, providing a direct, quantifiable measure of enzyme activity.
-
Luminescent Alternative: For higher sensitivity and simpler "add-mix-read" formats, luminescent assays like Promega's Proteasome-Glo™ are excellent alternatives.[15][16][17] They use a proluciferin substrate (e.g., Suc-LLVY-aminoluciferin) that releases aminoluciferin upon cleavage, which is then used by luciferase to generate a stable light signal.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.
-
Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO.
-
Enzyme: Purified human 20S proteasome (e.g., 2.5 nM final concentration).
-
Inhibitor: Prepare a 10-point serial dilution of the test compound (deprotected BoroLeu derivative) in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 2 µL of inhibitor dilution (or DMSO for control) to each well.
-
Add 188 µL of Assay Buffer containing the 20S proteasome.
-
Incubate for 15 minutes at 37°C to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of Suc-LLVY-AMC (final concentration 100 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro proteasome inhibition assay.
Protocol 2: Cell-Based Viability (MTT) Assay
This protocol assesses the cytotoxic effect of the inhibitor on cancer cells, providing a measure of its biological efficacy in a cellular context.
Causality Behind Choices:
-
MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of living cells.[18]
-
Cell Line: A multiple myeloma cell line (e.g., RPMI-8226 or U266) is chosen as it represents a clinically relevant model for proteasome inhibitor activity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[19]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells (creating a final volume of 200 µL). Include vehicle-only (DMSO) controls.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Solubilization:
-
Carefully remove the culture medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.
-
Conclusion and Future Outlook
This compound is a cornerstone intermediate in the synthesis of a powerful class of anti-cancer agents. Its deprotected derivative, BoroLeucine, effectively and reversibly inhibits the chymotrypsin-like activity of the proteasome, leading to apoptosis in cancer cells. While not a therapeutic agent itself, the stereochemistry and purity of this building block are paramount for the efficacy of the final active pharmaceutical ingredient.
Comparative analysis shows that peptide boronate inhibitors like Bortezomib offer a distinct, reversible mechanism of action compared to irreversible inhibitors. Future research will likely focus on developing next-generation inhibitors with improved oral bioavailability, reduced off-target effects, and the ability to overcome resistance mechanisms, all of which will rely on the foundational chemistry of chiral building blocks like (S)-BoroLeu-(-)-Pinanediol. The robust and validated protocols provided herein offer a solid framework for the preclinical evaluation of such novel compounds.
References
-
Title: Proteasomes: Isolation and Activity Assays Source: Current Protocols in Protein Science / National Institutes of Health URL: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of BoroLeu Pinanediol Esters
Introduction: The Critical Role of Boronic Acid Protection
In the landscape of modern pharmaceutical development, α-amino boronic acids are indispensable pharmacophores, most notably for their role as potent and selective proteasome inhibitors.[1][2] The synthesis and purification of these molecules, however, are complicated by the inherent instability of the free boronic acid moiety, which readily dehydrates to form a cyclic trimeric anhydride known as a boroxine.[1][3] To circumvent this, chemists employ protecting groups, converting the boronic acid into a more stable and handleable boronic ester.
Among the most valuable protecting groups are chiral diols, such as pinanediol. The resulting diastereomeric esters, like (R)-BoroLeucine-(+)-pinanediol ester, not only enhance stability but also serve as crucial chiral auxiliaries, facilitating stereoselective synthesis.[2][4] This guide provides an in-depth spectroscopic comparison of BoroLeu pinanediol esters, offering researchers the data and rationale needed to confidently identify and characterize these vital intermediates. We will explore the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), contrasting them with common alternatives like pinacol esters and the parent boronic acid.
The Subject: (R)-BoroLeucine-(+)-Pinanediol Ester
This guide focuses on the trifluoroacetate salt of (R)-BoroLeucine-(+)-pinanediol ester, a key intermediate in the synthesis of the anti-cancer drug Bortezomib.[4][5] Understanding its spectroscopic signature is paramount for quality control and reaction monitoring.
Caption: Structure of (R)-BoroLeu-(+)-pinanediol ester TFA salt.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of BoroLeu pinanediol esters. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) provides a complete picture of the molecule's framework and the coordination state of the boron center.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the BoroLeu pinanediol ester in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Scientific Rationale: The use of an anhydrous solvent is critical to prevent the hydrolysis of the boronic ester back to the free boronic acid, which would lead to a complex and misleading spectrum.[4]
-
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. Use a quartz NMR tube for optimal performance if available. An external standard, such as Boron Trifluoride Etherate (BF₃·Et₂O), is used for chemical shift referencing (δ 0.0 ppm).[6]
¹¹B NMR: The Boron Litmus Test
¹¹B NMR is the most direct method for confirming the formation and structure of a boronic ester. The chemical shift (δ) is highly sensitive to the coordination number and geometry of the boron atom.
-
BoroLeu Pinanediol Ester: Exhibits a broad signal in the range of δ 28 - 34 ppm .[7][8] This chemical shift is characteristic of a neutral, trigonal planar (sp² hybridized) boron atom within a cyclic ester.
-
Comparison - Free Boronic Acid/Boroxine: Free boronic acids are in equilibrium with their trimeric anhydride, the boroxine. Both species resonate in a similar region, typically δ 30 - 33 ppm , making them difficult to distinguish from the desired ester by ¹¹B NMR alone.[9] However, the presence of a very broad signal may indicate an equilibrium of multiple species.
-
Comparison - Tetrahedral Boronate: If a Lewis base (like a hydroxide ion in aqueous media or a nitrogen atom from another molecule) coordinates to the boron, it becomes tetrahedral (sp³ hybridized).[10] This results in a dramatic upfield shift to approximately δ 5 - 15 ppm .[11] Observing a signal in the δ 28-34 ppm range confirms the trigonal ester is the dominant species.
¹H and ¹³C NMR: Fingerprinting the Organic Scaffold
While ¹¹B NMR confirms the state of the boron, ¹H and ¹³C NMR are used to verify the integrity of the leucine and pinanediol fragments.
Table 1: Comparative NMR Data for Boronic Acid Derivatives
| Spectroscopic Feature | BoroLeu Pinanediol Ester | BoroLeu Pinacol Ester (Alternative) | Free BoroLeu / Boroxine |
| ¹¹B Chemical Shift (δ) | ~ 28 - 34 ppm[7][8] | ~ 33 - 35 ppm[7] | ~ 30 - 33 ppm[9] |
| ¹H Signal (Pinane Protons) | Complex multiplet pattern across ~0.8-2.5 ppm | Not Applicable | Not Applicable |
| ¹H Signal (Pinacol Protons) | Not Applicable | Sharp singlet at ~1.2-1.3 ppm (12H)[1][7] | Not Applicable |
| ¹H Signal (Leucine α-CH) | Multiplet, ~2.7-3.5 ppm (adjacent to B)[1] | Multiplet, ~2.7-3.5 ppm | Shift can vary due to oligomerization |
| ¹³C Signal (C-B Carbon) | Broad signal, ~38-45 ppm (exact value not always reported due to broadening)[1] | Broad signal, similar range to pinanediol ester[1] | Not easily assigned due to equilibrium |
| ¹³C Signal (Pinane Carbons) | Multiple signals in aliphatic region | Not Applicable | Not Applicable |
| ¹³C Signal (Pinacol Carbons) | Not Applicable | Two signals: Quaternary C (~83-85 ppm), Methyl C (~24-25 ppm)[1][7] | Not Applicable |
-
Key Differentiator - Pinanediol vs. Pinacol: The primary distinction between a pinanediol ester and the more common pinacol ester lies in the ¹H NMR spectrum. The two chiral centers and rigid bicyclic structure of pinanediol result in a complex series of multiplets for its protons. In stark contrast, the high symmetry of the pinacol group produces a single, sharp singlet integrating to 12 protons, making it unmistakable.[7]
-
The C-B Signal: In ¹³C NMR, the carbon atom directly attached to the boron is subject to quadrupolar broadening from the ¹¹B nucleus (spin = 3/2). This often results in a significantly broadened, low-intensity signal that can sometimes be difficult to resolve from the baseline.[12]
Caption: General workflow for spectroscopic analysis of BoroLeu esters.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and, crucially, the formation of the B-O bond.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The analysis can be performed on a small amount of solid sample directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for B-O, C-O, and N-H bonds and note the absence of the O-H band from the free boronic acid.
Interpreting the IR Spectrum
The conversion of a boronic acid to a boronic ester results in a distinct and informative IR spectrum.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | BoroLeu Pinanediol Ester | Free BoroLeu Boronic Acid | Rationale for Difference |
| B-O Stretch | Strong, sharp band at ~1310-1360 cm⁻¹ [8][13] | Present, but often broader and may be obscured | The defined cyclic ester structure leads to a more distinct B-O vibration compared to the inter-molecular bonding in boroxines. |
| C-O Stretch | Strong band at ~1000-1100 cm⁻¹ [14] | Absent | This signal is characteristic of the C-O bonds within the pinanediol ester moiety. |
| O-H Stretch (Boronic Acid) | Absent | Very broad, strong band from ~3200-3600 cm⁻¹ | The absence of this broad signal is the most definitive IR evidence of successful esterification. |
| N-H Stretch (Amine/Amide) | ~3200-3400 cm⁻¹ | ~3200-3400 cm⁻¹ | This band will be present in both forms (assuming an N-H bond exists in the molecule, like in Bortezomib). |
The most compelling evidence for successful ester formation in an IR spectrum is the disappearance of the broad O-H stretch of the boronic acid and the appearance of a strong B-O stretching vibration around 1350 cm⁻¹.[8]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight of the ester and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a common technique for these types of molecules, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected Mass and Fragmentation
For the trifluoroacetate salt of (R)-BoroLeu-(+)-pinanediol ester (C₁₇H₂₉BF₃NO₄), the molecular weight is 379.22 g/mol .[15][16] In the mass spectrum, one would analyze the cation (C₁₅H₂₉BNO₂⁺), which has a molecular weight of 266.23 g/mol .
-
Parent Ion: Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 267.2 .
-
Fragmentation: While detailed fragmentation is complex, common fragmentation pathways for esters involve neutral losses of the protecting group or side chains. The specific fragmentation pattern provides a fingerprint that can be used for structural confirmation. In contrast to diol diesters where loss of an entire acyloxy group is common, boronic esters may exhibit different fragmentation pathways.[17]
Conclusion
The spectroscopic characterization of BoroLeu pinanediol esters is a multi-faceted process where ¹¹B NMR, ¹H NMR, IR, and MS each provide a critical piece of the puzzle. ¹¹B NMR confirms the trigonal state of the boron, the unique multiplet pattern in the ¹H NMR distinguishes the pinanediol group from symmetric alternatives like pinacol, and IR spectroscopy provides clear evidence of B-O bond formation through the disappearance of the boronic acid O-H stretch. Finally, mass spectrometry confirms the molecular weight, validating the successful synthesis of the target compound. This guide equips researchers with the foundational knowledge and comparative data necessary to confidently navigate the synthesis and analysis of these crucial pharmaceutical intermediates.
References
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Papadia, P., et al. (2023). Entinostat-Bortezomib Hybrids against Multiple Myeloma. Molecules, 28(4), 1456. Retrieved from [Link]
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New Drug Approvals. (2014). BORTEZOMIB, PS 341. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Image]. Retrieved from [Link]
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San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]
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Widdifield, C. M., et al. (2012). Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1), S53-S65. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bortezomib-pinanediol. PubChem Compound Database. Retrieved from [Link]
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da Silva, F. V., et al. (2010). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(10), 821-824. Retrieved from [Link]
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An, G., et al. (2014). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Archivum Immunologiae et Therapiae Experimentalis, 62(5), 415-423. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
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ResearchGate. (n.d.). New n-protected amino acid boroacetates, versatile precursors for the preparation of 1,3,2-benzodiheteroborole and -borin derivatives: Structural considerations based upon spectral (1h, 13c and 11b nmr) studies. Retrieved from [Link]
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Shibasaki, M., et al. (2008). Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. Journal of the American Chemical Society, 130(19), 6078-6079. Retrieved from [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]
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Klíma, J., et al. (2020). Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(15), 2851-2858. Retrieved from [Link]
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ResearchGate. (n.d.). Esterification of Boric Acid with 1,2-Propanediol, 3-Amino-1,2-propanediol, and (+-)-3-Dimethylamino-1,2-propanediol as Studied by ¹¹B NMR Spectroscopy. Retrieved from [Link]
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Adooq Bioscience. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (S)-BoroLeu-(-)-Pinanediol-CF3COOH. PubChem Compound Database. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Retrieved from [Link]
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Myher, J. J., & Kuksis, A. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703-709. Retrieved from [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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ResearchGate. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Supporting information for "Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters". Retrieved from [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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MDPI. (2024). Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry. Retrieved from [Link]
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Beyond (-)-Pinanediol: A Comparative Guide to Alternative Chiral Auxiliaries for Boronic Esters
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, yield, and overall efficiency. For decades, (-)-pinanediol, derived from the readily available chiral pool, has been a stalwart auxiliary for the preparation of enantioenriched boronic esters, particularly in the context of the venerable Matteson homologation. However, the pursuit of improved selectivity, broader substrate scope, and alternative stereochemical outcomes has led to the development of a diverse array of chiral auxiliaries. This guide provides an in-depth, objective comparison of prominent alternatives to (-)-pinanediol, offering experimental data, detailed protocols, and mechanistic insights to inform your selection process.
The Enduring Legacy of (-)-Pinanediol: A Benchmark for Stereocontrol
(-)-Pinanediol's rigid bicyclic structure provides a well-defined steric environment, leading to high diastereoselectivity in the formation of α-chiral boronic esters. This is particularly evident in the Matteson homologation, a powerful one-carbon chain extension reaction. The stereochemical outcome is dictated by the chirality of the pinanediol auxiliary, with diastereoselectivities often exceeding 98:2.[1] This high level of stereocontrol has cemented its place as a benchmark in the field.
However, the exceptional stability of pinanediol-derived boronic esters can be a double-edged sword. While advantageous for purification and handling, the subsequent removal of the auxiliary to liberate the free boronic acid can be challenging, often requiring harsh conditions or specific transesterification protocols.[2] This has spurred the exploration of alternative chiral diols that may offer comparable or complementary stereocontrol with more facile cleavage.
Promising Alternatives: A Head-to-Head Comparison
This guide will focus on three main classes of alternative chiral auxiliaries that have emerged as powerful tools in asymmetric boronic ester synthesis: TADDOL derivatives, tartrate esters (specifically diisopropyl tartrate - DIPT), and camphor-derived diols.
TADDOL Derivatives: The Power of C₂ Symmetry
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are C₂-symmetric diols that have shown considerable promise in asymmetric synthesis. Their tunable steric and electronic properties, achieved by modifying the aryl substituents, allow for fine-tuning of reactivity and selectivity.
Performance Insights:
While direct side-by-side comparisons with (-)-pinanediol in the Matteson homologation are not extensively documented in a single study, the literature suggests that TADDOL-derived auxiliaries can achieve high levels of diastereoselectivity in various asymmetric transformations involving boronic esters. The C₂-symmetric backbone provides a highly ordered chiral environment, effectively shielding one face of the boron atom.
Experimental Protocol: Synthesis of a TADDOL-Derived Phenylboronic Ester
Workflow for TADDOL-boronic ester synthesis.
Methodology:
-
To a solution of phenylboronic acid (1.0 equiv) in toluene, add the TADDOL derivative (1.05 equiv).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired TADDOL-phenylboronate.
Mechanism of Stereochemical Induction:
The C₂-symmetric structure of the TADDOL ligand creates a chiral pocket around the boron center. The bulky aryl groups effectively block one face of the boronic ester, directing the approach of incoming reagents to the less hindered face, thus leading to high stereoselectivity.
Workflow for DIPT-boronic ester synthesis.
Methodology:
-
In a round-bottom flask, combine the boronic acid (1.0 equiv), (L)-diisopropyl tartrate (1.0 equiv), and a dehydrating agent such as anhydrous MgSO₄ or molecular sieves.
-
Add a suitable solvent (e.g., toluene or THF) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or ¹H NMR until completion.
-
Filter off the dehydrating agent and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude DIPT-boronate, which can often be used in the next step without further purification.
Mechanism of Stereochemical Induction:
Similar to TADDOLs, the C₂-symmetric backbone of DIPT creates a chiral environment around the boron atom. The ester groups can coordinate to Lewis acids, further organizing the transition state and enhancing facial selectivity. The precise nature of the stereochemical control can be influenced by the reaction conditions and the specific substrate.
Camphor-Derived Diols: Leveraging the Chiral Pool
Camphor, another readily available natural product, serves as a versatile starting material for the synthesis of a variety of chiral auxiliaries, including diols. These auxiliaries often possess a rigid bicyclic framework similar to pinanediol, but with different steric and electronic properties. [3] Performance Insights:
Camphor-derived diols have been successfully employed as chiral auxiliaries in various asymmetric transformations, including allylborations of aldehydes. [3]The rigid, sterically demanding structure of the camphor backbone can impart high levels of stereocontrol. The modular nature of their synthesis allows for the introduction of various substituents, enabling the tuning of their properties for specific applications. [4] Experimental Protocol: Synthesis of a Camphor-Derived Diol and Subsequent Boronic Ester [3]
Two-stage synthesis of camphor-diol boronates.
Methodology (Diol Synthesis):
-
To a solution of camphorquinone in an ethereal solvent at low temperature, add an excess of a Grignard reagent (e.g., methylmagnesium bromide).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude diol by recrystallization or chromatography.
Methodology (Boronic Ester Formation):
-
Follow a similar procedure to the TADDOL or DIPT boronic ester synthesis, using the camphor-derived diol as the chiral auxiliary.
Mechanism of Stereochemical Induction:
The rigid, polycyclic structure of the camphor-derived diol creates a highly defined and sterically hindered environment around the boron atom. This steric bulk effectively blocks one face of the boronic ester from attack, leading to high diastereoselectivity in subsequent reactions. The specific stereochemical outcome will depend on the absolute configuration of the camphor starting material and the facial bias imposed by the diol's structure.
Comparative Performance Data
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| (-)-Pinanediol | Matteson Homologation | Phenylboronic ester | >99:1 d.r. | [1] |
| TADDOL derivative | Not specified for Matteson | General Asymmetric Synthesis | High e.e. often reported | [4] |
| DIPED (from Tartrate) | Matteson Homologation | Alkylboronic ester | >99:1 d.r. | [1] |
| Camphor-derived diol | Allylboration | Aldehyde | High e.e. often reported | [3] |
Note: The performance of each auxiliary is highly dependent on the specific substrate, reaction conditions, and the nature of the nucleophile or electrophile. The data presented here should be considered illustrative.
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary for the synthesis of boronic esters is a nuanced decision that requires careful consideration of several factors.
-
(-)-Pinanediol remains an excellent and reliable choice, particularly for the Matteson homologation, where it consistently delivers high diastereoselectivity. Its stability is a key advantage for handling and purification, though cleavage can be challenging.
-
TADDOL derivatives offer the advantage of tunability, allowing for the optimization of stereoselectivity through modification of the aryl substituents. Their C₂-symmetric nature provides a powerful platform for achieving high enantioselectivity in a variety of reactions.
-
Diisopropyl tartrate (DIPT) and its derivatives represent a cost-effective and versatile alternative. The lower stability of the resulting boronic esters can be advantageous for auxiliary removal. Furthermore, related C₂-symmetric diols have demonstrated the potential to surpass the selectivity of pinanediol in certain applications.
-
Camphor-derived diols leverage the rigidity of the camphor backbone to impart high levels of stereocontrol. The ability to synthesize a variety of these diols from a common starting material provides opportunities for fine-tuning their steric and electronic properties.
Ultimately, the optimal chiral auxiliary will depend on the specific synthetic challenge at hand. This guide provides a framework for understanding the strengths and characteristics of several key alternatives to (-)-pinanediol, empowering researchers to make informed decisions and advance their synthetic endeavors. It is always recommended to consult the primary literature for detailed procedures and to screen a variety of auxiliaries and reaction conditions to identify the optimal system for a given transformation.
References
- Current time information in Chicago, IL, US. The time at the location 'Chicago, IL, US' is 09:40 PM.
- A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. (2025).
- Syntheses of Marine Natural Products via Matteson Homologations and Rel
- Practical and efficient multigram preparation of a camphor-derived diol for the enantioselective Lewis acid catalyzed allylboration of aldehydes. (2005). The Journal of Organic Chemistry.
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2025). Science.
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2025). Science.
- Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. (1990). Journal of the American Chemical Society.
- A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field. (2025). BenchChem.
- Universal and divergent P-stereogenic building with camphor-derived 2,3-diols. (2023).
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2025).
- Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. (2022).
- Homologation of chiral boronic esters and applic
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- Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. (2023). Organic Chemistry Frontiers.
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- Synthesis and Application of Boronic Acid Deriv
- Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. (2017). PubMed.
- Camphor-Derivatives in Asymmetric Organocatalysis - Synthesis and Application. (2015).
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (2015). Organic & Biomolecular Chemistry.
- Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). Journal of the American Chemical Society.
- Regio‐ and Stereoselective Homologation of 1,2‐Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3‐Diols and Sch 725674. (2020).
- Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (2015).
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- Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters. (2024).
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A Comparative Guide to the Application of (S)-BoroLeu-(-)-Pinanediol-CF3COOH in Asymmetric Synthesis
In the landscape of modern organic chemistry, the precise construction of chiral molecules is paramount, particularly in the realm of pharmaceutical development where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound. Among the arsenal of tools available to the synthetic chemist, chiral boronic esters have emerged as exceptionally versatile and powerful intermediates. This guide provides an in-depth technical comparison of (S)-BoroLeu-(-)-Pinanediol-CF3COOH, a highly valuable chiral building block, with alternative methodologies for asymmetric synthesis. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and execution of stereoselective transformations.
Introduction: The Ascendancy of Chiral Boronic Esters
Chiral boronic esters are indispensable tools in asymmetric synthesis, prized for their stability, ease of handling, and the diverse array of transformations they can undergo while retaining stereochemical integrity.[1][2] The carbon-boron bond can be stereospecifically converted into carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds, making them a gateway to a vast number of chiral molecules.
This compound is a state-of-the-art chiral reagent that combines a leucine-derived boronic acid with the robust (-)-pinanediol chiral auxiliary, formulated as a stable trifluoroacetate salt.[3] The pinanediol moiety, derived from the naturally abundant and inexpensive monoterpene α-pinene, creates a rigid and well-defined chiral environment around the boron center.[4] This steric shielding directs the approach of incoming reagents with a high degree of facial selectivity, often leading to exceptional levels of stereocontrol.[5] The trifluoroacetate counterion enhances the stability and handling characteristics of the otherwise moisture-sensitive aminoboronic acid derivative.[6] A prime example of its industrial significance is its role as a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, a frontline treatment for multiple myeloma.[6][7]
Figure 1: Molecular structure of this compound.
The Matteson Homologation: A Cornerstone Application
A primary application of pinanediol-derived boronic esters is the Matteson homologation, a powerful method for the asymmetric extension of a carbon chain by a single carbon atom.[4] This reaction proceeds with exceptional levels of diastereoselectivity, often exceeding 98% de.[4][5] The general workflow involves the reaction of the boronic ester with a halomethyllithium reagent, followed by the displacement of the halide with a nucleophile. The pinanediol auxiliary can then be removed and recycled.
Figure 2: General workflow of the Matteson homologation reaction.
Comparative Analysis with Alternative Methodologies
While the Matteson homologation using pinanediol boronic esters is a robust and well-established method, several catalytic asymmetric approaches have emerged as powerful alternatives. Here, we compare the (S)-BoroLeu-(-)-Pinanediol approach with two prominent catalytic methods: catalytic enantioselective conjugate boration and oxime-directed catalytic asymmetric hydroboration.
| Feature | (S)-BoroLeu-(-)-Pinanediol (Stoichiometric Chiral Auxiliary) | Catalytic Enantioselective Conjugate Boration | Oxime-Directed Catalytic Asymmetric Hydroboration |
| Source of Chirality | Stoichiometric (-)-pinanediol auxiliary | Chiral ligand complexed to a metal catalyst (e.g., Copper) | Chiral ligand complexed to a metal catalyst (e.g., Rhodium) |
| Typical Stereoselectivity | Very high diastereoselectivity (>98% de)[4][5] | High enantioselectivity (up to 98% ee)[8] | High enantioselectivity (up to 96:4 er)[1] |
| Substrate Scope | Broad scope for boronic esters | Primarily β-substituted cyclic and acyclic enones[9] | Alkyl-substituted methylidene and trisubstituted alkenes with an oxime directing group[10] |
| Atom Economy | Lower, due to the use of a stoichiometric chiral auxiliary | Higher, as chirality is introduced catalytically | Higher, as chirality is introduced catalytically |
| Scalability | Well-established and scalable, used in industrial synthesis (e.g., Bortezomib)[6] | Scalable, but may require optimization of catalyst loading | Scalable, but may require synthesis of specialized ligands |
| Advantages | Predictable stereochemical outcome, reliable, robust, and well-documented | High enantioselectivity, broad substrate scope for conjugate acceptors | Access to chiral tertiary boronic esters, which can be challenging to synthesize by other methods[10] |
| Limitations | Requires synthesis of the chiral boronic ester precursor, lower atom economy | May require screening of ligands and reaction conditions for new substrates | Requires the presence of an oxime directing group in the substrate |
Experimental Protocols
Representative Protocol for Matteson Homologation using a Pinanediol Boronic Ester
This protocol is a generalized procedure based on the principles of the Matteson homologation.[4]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.1 equiv)
-
Dichloromethane (1.1 equiv)
-
Anhydrous Zinc Chloride (1.2 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
Aqueous buffer (e.g., saturated NH4Cl)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to the cooled THF.
-
Add dichloromethane dropwise to the solution, maintaining the temperature at -78 °C, to generate monochloromethyllithium in situ.
-
In a separate flask, dissolve this compound in anhydrous THF and add it dropwise to the monochloromethyllithium solution at -78 °C. Stir for 30 minutes.
-
Add anhydrous zinc chloride to the reaction mixture and allow it to warm to room temperature. Stir for 1 hour.
-
Cool the reaction mixture to 0 °C and slowly add the Grignard reagent. Stir for 2-4 hours at room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
-
To obtain the corresponding chiral amine, the purified boronic ester is subjected to oxidative deboronation using hydrogen peroxide and sodium hydroxide.
Representative Protocol for Catalytic Enantioselective Conjugate Boration
This protocol is a generalized procedure based on copper-catalyzed conjugate boration.[9]
Materials:
-
β-substituted cyclic enone (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 equiv)
-
Copper(I) catalyst precursor (e.g., CuPF6(CH3CN)4, 5 mol%)
-
Chiral ligand (e.g., QuinoxP*, 5.5 mol%)
-
Base (e.g., LiOtBu, 5 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with the copper catalyst precursor and the chiral ligand.
-
Add anhydrous THF and stir for 30 minutes to allow for complex formation.
-
Add the base and stir for another 15 minutes.
-
Add the β-substituted cyclic enone and B2pin2 to the catalyst solution.
-
Seal the tube and stir the reaction at the desired temperature (e.g., room temperature) for the specified time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or methanol).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting chiral tertiary organoboronic ester by flash column chromatography.
Conclusion and Future Outlook
This compound stands as a testament to the power of stoichiometric chiral auxiliaries in asymmetric synthesis. Its reliability, high stereoselectivity, and proven scalability in industrial applications make it an invaluable tool for the synthesis of chiral α-amino acid derivatives and other complex molecules.[6] The Matteson homologation, while a mature technology, continues to be a go-to method for predictable and efficient stereoselective carbon-carbon bond formation.[11]
However, the field is continually evolving, with catalytic asymmetric methods offering the allure of higher atom economy and the potential for novel reactivity.[1][2][8][10] The choice between a stoichiometric approach using a reagent like (S)-BoroLeu-(-)-Pinanediol and a catalytic method will depend on a variety of factors, including the specific target molecule, the desired scale of the reaction, the availability of starting materials and catalysts, and the need for rapid optimization versus the use of a well-established, reliable protocol.
The future of asymmetric synthesis will likely involve a synergy between these approaches. The insights gained from stoichiometric methods will continue to inform the design of new and more efficient catalysts, while catalytic innovations will open up new avenues for the application of versatile building blocks like chiral boronic esters. For the practicing chemist, a thorough understanding of both paradigms is essential for navigating the complex challenges of modern synthetic chemistry.
References
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- Unknown. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
- Unknown. (2018).
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-BoroLeu-(-)-Pinanediol-CF3COOH in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of chiral α-aminoboronic acids is a critical step in the creation of novel therapeutics. Among the various reagents available for this purpose, (S)-BoroLeu-(-)-Pinanediol-CF3COOH has established itself as a reliable, albeit premium, option. This guide provides an in-depth cost-benefit analysis of this chiral auxiliary-based approach, comparing it with a prominent catalytic alternative. Our objective is to equip you with the necessary data and insights to make an informed decision for your specific research and development needs.
The Significance of Chiral α-Aminoboronic Acids
α-Aminoboronic acids are key structural motifs in a variety of biologically active molecules, most notably as protease inhibitors. The proteasome inhibitor Bortezomib (Velcade®), a frontline treatment for multiple myeloma, prominently features an α-aminoboronic acid residue, underscoring the pharmaceutical relevance of this class of compounds[1][2][3]. The stereochemistry of the α-carbon is crucial for biological activity, making enantioselective synthesis a paramount challenge.
Methodology 1: The Chiral Auxiliary Approach with this compound
The use of this compound relies on a substrate-controlled diastereoselective approach, primarily through the Matteson homologation reaction[4][5][6][7]. In this strategy, the chiral pinanediol auxiliary, derived from naturally abundant pinenes, directs the stereochemical outcome of the reaction, leading to high diastereoselectivity.
Experimental Workflow: Matteson Homologation
The synthesis of the chiral α-aminoboronic ester precursor to this compound typically involves the following steps:
Caption: Workflow for Matteson Homologation.
Detailed Experimental Protocol (Generalized from Matteson's work)
-
Generation of the α-Chloro Boronic Ester:
-
A solution of the starting boronic ester (e.g., (1S,2S,3R,5S)-(+)-2,3-pinanediol isobutylboronate) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
To this, a freshly prepared solution of dichloromethyllithium (LiCHCl2), generated by reacting n-butyllithium with dichloromethane at -100 °C, is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time to form the α-chloro boronic ester intermediate.
-
-
Nucleophilic Displacement:
-
A solution of the desired amine nucleophile (e.g., lithium hexamethyldisilazide) in THF is then added to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
-
Workup and Purification:
-
The reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified, typically by chromatography, to yield the desired chiral α-amino boronic ester.
-
For a detailed protocol in the context of Bortezomib synthesis, refer to patents EP2377868A1 and WO2009004350A1[8][9].
Methodology 2: The Catalytic Approach - A Cost-Effective Alternative
A significant drawback of the chiral auxiliary approach is the high cost of the stoichiometric chiral reagent. A more atom-economical and potentially cost-effective alternative is the use of a catalytic amount of a chiral catalyst to induce enantioselectivity in a reaction starting from achiral or racemic precursors[10][11][12][13]. Copper-catalyzed asymmetric synthesis has emerged as a powerful tool in this regard.
Experimental Workflow: Copper-Catalyzed Asymmetric N-Alkylation
This approach involves the coupling of a racemic α-haloboronate ester with a nitrogen nucleophile in the presence of a chiral copper catalyst.
Sources
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A Senior Application Scientist's Guide to Boronic Acid vs. Boronic Ester Reactivity in Modern Synthesis
For the discerning researcher, the choice between a boronic acid and its corresponding ester is more than a matter of preference; it is a critical decision that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. This guide provides a deep, evidence-based comparison of these indispensable reagents, moving beyond surface-level observations to explore the mechanistic underpinnings and practical implications of their reactivity and stability.
The Central Dichotomy: Reactivity vs. Stability
The fundamental difference between boronic acids (R-B(OH)₂) and their ester derivatives lies in a classic chemical trade-off.
-
Boronic Acids: These compounds are generally more reactive in cross-coupling reactions.[1][2] Their higher reactivity stems from the electron-withdrawing nature of the hydroxyl groups, which enhances the Lewis acidity of the boron center and facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[2][3] However, this reactivity comes at a significant cost: stability. Boronic acids are notoriously susceptible to several degradation pathways:
-
Trimerization: They readily lose water to form cyclic trimers known as boroxines.[4] This is a reversible equilibrium, but the presence of the less reactive boroxine can complicate stoichiometry and reaction kinetics.[4]
-
Protodeboronation: The carbon-boron bond can be cleaved by acidic protons, particularly in the presence of water, leading to the loss of the desired reagent.[5]
-
Oxidation: Boronic acids are prone to oxidation, which can be a significant issue during long-term storage or under certain reaction conditions.[6][7]
-
-
Boronic Esters: By replacing the hydroxyl groups with an alcohol, most commonly a diol like pinacol to form a cyclic ester, the stability of the organoboron species is dramatically enhanced.[1][8][9] These esters, particularly pinacol esters, are often robust, crystalline solids that are easy to handle, purify via chromatography, and store for extended periods.[1][10] This stability makes them ideal for multi-step syntheses and inclusion in high-throughput screening libraries. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]
Mechanistic Insights in Suzuki-Miyaura Coupling
While it was once a topic of debate, it is now understood that boronic esters can participate directly in the Suzuki-Miyaura catalytic cycle without prior hydrolysis to the boronic acid.[11][12][13][14] The choice of reagent, however, influences the kinetics of the key transmetalation step.
The transmetalation can proceed via two primary pathways: the boronate pathway , where a base coordinates to the boron to form a more nucleophilic tetrahedral 'ate' complex, and the oxo-palladium pathway .[3] Kinetic studies have revealed that the structure of the boronic ester itself has a profound impact on the transmetalation rate, with some esters showing significantly faster rates than the parent boronic acid.[11][14][15] This is attributed to the electronic properties of the oxygen atoms in the ester, which influence both the nucleophilicity of the migrating group and the ability to form a pre-transmetalation intermediate with the palladium center.[11][12][13]
Caption: Simplified Suzuki-Miyaura cycle showing entry points for boronic acids and esters.
Quantitative Performance Comparison
Objective data is crucial when selecting a reagent. The following table summarizes illustrative data for the Suzuki-Miyaura coupling of a common challenging substrate, 3-bromo-2-chloropyridine, with phenylboronic acid versus its pinacol ester.
| Reagent | Reaction Time (h) | Yield (%) | Key Considerations |
| Phenylboronic Acid | 2 | 85 | Faster reaction rate. Susceptible to decomposition; requires fresh, pure material.[1] |
| Phenylboronic Acid Pinacol Ester | 6 | 82 | Slower reaction rate. Highly stable, easier to handle and store, more reproducible.[1] |
Note: Data is illustrative and based on general trends. Actual results will vary with specific substrates and optimized conditions.
Advanced Boron Reagents: Expanding the Synthetic Toolkit
Beyond simple pinacol esters, several classes of stabilized boronic acid derivatives have been developed to overcome specific challenges.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, benchtop-stable crystalline solids.[8][10][16] The MIDA ligand forms a trivalent, sp³-hybridized complex with boron, effectively "protecting" it and rendering it unreactive under standard Suzuki coupling conditions.[10][17] This stability allows for:
-
Easy purification by silica gel chromatography.[8]
-
Iterative Cross-Coupling (ICC): A bifunctional molecule containing a halide and a MIDA boronate can undergo coupling at the halide position while the boronate remains intact. Subsequent mild basic deprotection liberates the boronic acid for a second coupling reaction.[16]
Deprotection is readily achieved at room temperature using mild aqueous bases like NaHCO₃ or 1M NaOH.[10]
Caption: Workflow for the deprotection of a MIDA boronate to its active boronic acid form.
Potassium Organotrifluoroborates (R-BF₃K)
These reagents are another class of highly stable, crystalline solids that are robustly resistant to air and moisture.[18][19][20] Their exceptional stability circumvents the common issue of protodeboronation.[5] They are readily prepared from boronic acids or esters using potassium hydrogen fluoride (KHF₂) and serve as excellent nucleophilic partners in a wide range of Suzuki-Miyaura couplings, including those with challenging alkyl groups.[18][21][22]
Decision Framework: Choosing the Right Reagent
The selection of a boronic acid or a derivative is a multi-faceted decision. This framework guides the process based on key experimental parameters.
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Safety Operating Guide
Personal protective equipment for handling (S)-BoroLeu-(-)-Pinanediol-CF3COOH
An In-Depth Guide to Personal Protective Equipment for Handling (S)-BoroLeu-(-)-Pinanediol-CF3COOH
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive safety framework for handling this compound. Understanding the "why" behind each recommendation is critical to fostering a proactive safety culture in the laboratory. This compound, a key intermediate in the synthesis of proteasome inhibitors like Bortezomib, is a salt composed of a boronic acid pinanediol ester and trifluoroacetic acid (TFA)[1][2]. The primary hazard driver is the TFA component, a strong, corrosive acid, supplemented by the irritant nature of the boronic acid derivative itself[3][4].
Hazard Analysis: A Tale of Two Components
A robust safety plan begins with a clear-eyed risk assessment. The hazards of this compound are best understood by dissecting its two main components.
-
(S)-BoroLeu-(-)-Pinanediol Ester : This organoboron compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[4]. While boronic acids were once considered relatively benign, recent studies have called for more careful handling, making proactive protection essential[5].
-
Trifluoroacetic Acid (TFA) : This is the most significant hazard. TFA is an extremely corrosive chemical that can cause severe, potentially delayed burns to the skin and eyes[3][6]. It is toxic by all routes of exposure—inhalation, ingestion, and skin absorption—and its high vapor pressure means that inhalation of fumes is a serious risk[7][8].
Therefore, all handling procedures must be designed to mitigate the dual risks of a solid irritant and a highly corrosive, toxic acid.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound. Always consult your institution's specific Chemical Hygiene Plan and the material's Safety Data Sheet (SDS) before beginning work[9][10].
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Low-Volume Transfers (<500 mL) | ANSI-approved chemical splash goggles[3][4]. | Double-gloving with nitrile gloves is recommended. Change immediately upon contact[11]. | Fully buttoned laboratory coat[11]. | Not typically required if handled exclusively within a certified chemical fume hood[3]. |
| Large-Volume Transfers & Reactions (>500 mL) | Chemical splash goggles AND a full-face shield[3]. | Heavy-duty gloves (e.g., Butyl rubber, Viton) over nitrile gloves[3]. | Chemical-resistant apron over a laboratory coat[9]. | If work outside a fume hood is unavoidable, a respiratory protection analysis is mandatory. A full-face respirator with appropriate cartridges may be required[3][7]. |
| Spill Cleanup | Chemical splash goggles AND a full-face shield[3]. | Heavy-duty gloves (e.g., Butyl rubber, Viton)[3]. | Chemical-resistant apron or suit, and footwear covers as needed[6]. | Required for large spills or spills in poorly ventilated areas. Use a self-contained breathing apparatus (SCBA) if concentrations are unknown[7]. |
Operational Plans: From Receiving to Disposal
A self-validating safety protocol integrates PPE with procedural controls. Every step, from opening the container to disposing of the waste, must be deliberate and informed.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure a certified chemical fume hood is operational[12]. Locate the nearest emergency shower and eyewash station and confirm they are unobstructed[13]. Prepare all necessary equipment and reagents.
-
PPE Donning : Put on all required PPE as outlined in the table above. Follow a strict donning sequence to ensure proper fit and coverage.
-
Chemical Handling :
-
Always transport the chemical in secondary containment[3].
-
Conduct all manipulations, including weighing and transfers, inside a chemical fume hood to minimize inhalation exposure[11].
-
Open containers with care, as pressure may have built up. Keep containers tightly closed when not in use[4].
-
Avoid generating dust when handling the solid powder[4].
-
-
Post-Handling : After completing the task, decontaminate any surfaces.
-
PPE Doffing : Remove PPE carefully to avoid self-contamination. The process should generally be the reverse of donning, with gloves removed first.
-
Hygiene : Wash hands thoroughly with soap and water immediately after handling the product and removing PPE[4][14].
Mandatory Visualization: PPE Donning & Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize exposure.
Caption: Decision-making workflow for chemical spill response.
Waste Disposal Plan
Due to the presence of TFA, all waste generated from handling this compound must be treated as hazardous waste.[15]
-
Chemical Waste : Place all excess this compound and solutions containing it into a clearly labeled, sealed hazardous waste container. The container must be compatible with strong acids; do not use metal containers.[3]
-
Contaminated PPE and Materials : All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials from spills, must be double-bagged and disposed of as hazardous waste.[3][11]
-
Labeling and Storage : Label waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).[8] Store waste in a designated satellite accumulation area away from incompatible materials like bases and oxidizers.[3]
-
Collection : Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount of this chemical or its waste down the drain.[3]
By integrating this expert-level understanding of the risks with meticulous operational and emergency planning, you can ensure that your valuable research proceeds with the highest degree of safety and integrity.
References
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. EH&S. Retrieved from [Link]
-
Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
-
GazFinder. (n.d.). TFA - trifluoroacetic acid (C2HF3O2). Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pinanediol. PubChem Compound Database. Retrieved from [Link]
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Sunshine Pharma. (n.d.). (R)-BoroLeu-(+)-Pinanediol-CF3COOH. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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Örebro University. (2021, January 28). Handling of chemicals in laboratory work. Retrieved from [Link]
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- 6. nj.gov [nj.gov]
- 7. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
